Copper vanadate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
CuO6V2 |
|---|---|
Molecular Weight |
261.43 g/mol |
IUPAC Name |
copper;oxido(dioxo)vanadium |
InChI |
InChI=1S/Cu.6O.2V/q+2;;;;;2*-1;; |
InChI Key |
GNVLSPNGIGFGGK-UHFFFAOYSA-N |
Canonical SMILES |
[O-][V](=O)=O.[O-][V](=O)=O.[Cu+2] |
Origin of Product |
United States |
Foundational & Exploratory
synthesis and characterization of copper vanadate nanostructures
An In-depth Technical Guide to the Synthesis and Characterization of Copper Vanadate (B1173111) Nanostructures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the . These materials are gaining significant attention due to their fascinating electronic, optical, magnetic, and catalytic properties.[1][2][3] The diverse stoichiometries of copper vanadates, such as CuV₂O₆, Cu₂V₂O₇, Cu₃V₂O₈, and Cu₅V₂O₁₀, allow for a wide range of crystal structures and tunable properties, making them promising candidates for applications in catalysis, energy storage, and biomedicine, including drug sensing and cancer therapy.[4][5][6][7]
Synthesis Methodologies
The properties of copper vanadate nanostructures are highly dependent on the synthesis method, which influences their phase, morphology, and crystallinity.[4] Several techniques have been developed, each offering distinct advantages.
Hydrothermal Synthesis
Hydrothermal synthesis is a widely used, cost-effective method for producing high-quality crystalline nanostructures.[1] It involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel (autoclave).
Experimental Protocol:
-
Precursor Preparation: Prepare an aqueous solution of a copper salt (e.g., copper nitrate (B79036), Cu(NO₃)₂) and a vanadium source (e.g., sodium metavanadate, NaVO₃ or ammonium (B1175870) metavanadate, NH₄VO₃).[1][8] For a typical synthesis of CuV₂O₆, 0.1 mol of copper nitrate and 0.1 mol of sodium metavanadate are dissolved in deionized water.[1]
-
Mixing: The precursor solutions are mixed and stirred vigorously at room temperature for approximately 120 minutes to ensure homogeneity.[1] Surfactants like Pluronic P-123 or capping agents such as urea (B33335) may be added to control the morphology of the nanostructures.[4]
-
Hydrothermal Reaction: The resulting solution is transferred into a Teflon-lined stainless steel autoclave.[1][8] The autoclave is sealed and heated to a specific temperature (e.g., 100-180°C) for a set duration (e.g., 5-72 hours).[9]
-
Product Recovery: After the reaction, the autoclave is cooled to room temperature. The precipitate is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts, and finally dried in an oven.
-
Annealing (Optional): The dried powder is often annealed (calcined) at a high temperature (e.g., 250-550°C) in a furnace to obtain the desired crystalline phase and stoichiometry.[4][10]
Sol-Gel Method
The sol-gel method is a versatile, low-temperature technique that allows for excellent control over the product's chemical composition and microstructure. It involves the transition of a system from a liquid "sol" into a solid "gel" phase.
Experimental Protocol:
-
Sol Formation: A "sol" is prepared by dissolving precursors, such as ammonium metavanadate and an alkaline copper carbonate, in a suitable solvent, often with a chelating agent like citric acid.[11]
-
Gelation: The sol is then subjected to a process (e.g., heating, stirring) that promotes the formation of a continuous network, resulting in a gel. Pulse sonication can be used to ensure extensive mixing of precursors.[12]
-
Drying: The gel is dried to remove the solvent. This step is critical as it can influence the porosity and surface area of the final product.
-
Calcination: The dried gel is calcined at a specific temperature (e.g., 550°C) to burn off organic residues and induce crystallization, forming the final this compound nanostructures.[11]
Co-precipitation Method
Co-precipitation is a simple and rapid method for synthesizing nanostructures by simultaneously precipitating the copper and vanadate ions from a solution.
Experimental Protocol:
-
Solution Preparation: Aqueous solutions of a soluble copper salt (e.g., copper sulfate) and a vanadate source (e.g., ammonium metavanadate) are prepared.
-
Precipitation: The solutions are mixed, and a precipitating agent (e.g., ammonia (B1221849) water) is added to adjust the pH (e.g., to 8.5), causing the copper and vanadate ions to co-precipitate.[9]
-
Aging and Washing: The resulting precipitate is typically aged for a period to allow for crystal growth and then washed thoroughly with deionized water to remove impurities.
-
Drying and Calcination: The washed precipitate is dried and then calcined at temperatures ranging from 400°C to 600°C to form the final crystalline product.[13]
Other Synthesis Methods
-
Sonochemical Synthesis: This method utilizes high-intensity ultrasound to induce chemical reactions. The acoustic cavitation creates localized hot spots with high temperature and pressure, facilitating the formation of nanoparticles.[14][15]
-
Solution Combustion Synthesis (SCS): A time-efficient technique where a precursor mixture (e.g., metal nitrates and a fuel like urea) undergoes a rapid, exothermic reaction upon heating, producing the desired material in minutes. Careful pH control is crucial to obtain phase-pure products.[16]
-
Electrochemistry Assisted Laser Ablation in Liquid (ECLAL): A green and catalyst-free approach that synthesizes nanostructures under ambient conditions.[2][3]
Characterization Techniques
A suite of analytical techniques is employed to thoroughly characterize the synthesized this compound nanostructures.
-
X-ray Diffraction (XRD): This is the primary technique used to identify the crystal structure, phase purity, and average crystallite size of the nanostructures.[1][5] The diffraction peaks are compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) files for phase identification.[3]
-
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the sample's surface, revealing the morphology, size, and aggregation of the nanostructures.[1][17]
-
Transmission Electron Microscopy (TEM): TEM offers higher magnification than SEM, allowing for the visualization of the internal structure, particle size distribution, and crystalline lattice of the nanoparticles.[2][5]
-
UV-Visible Spectroscopy (UV-Vis): This technique is used to determine the optical properties, specifically the light absorption characteristics and the optical bandgap of the material, which is crucial for photocatalytic and optoelectronic applications.[1][10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups and confirm the formation of chemical bonds, such as the Cu-O and V-O bonds, within the synthesized material.[5][18]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and the oxidation states of the copper and vanadium ions in the nanostructures.[4][14]
-
Raman Spectroscopy: This technique is used to probe vibrational modes in the material, providing complementary information to XRD and FTIR about the crystal structure and phase composition.[2][14]
Data Presentation
The following tables summarize key quantitative data from various synthesis and characterization studies of this compound nanostructures.
Table 1: Synthesis Methods and Resulting Nanostructure Properties
| Synthesis Method | Key Precursors | Conditions | Resulting Phase | Morphology | Particle Size (nm) | Bandgap (eV) |
| Hydrothermal | Cu(NO₃)₂, NaVO₃ | 120 min stirring, autoclave | CuV₂O₆ | Spherical, nanoleaf-like | ~50 | - |
| Hydrothermal (with annealing) | Cu precursors, NH₄VO₃, P-123 | Annealed at 500°C | Triclinic CuV₂O₆ | Platelets | 50-70 | 1.84 |
| Hydrothermal (with annealing) | Cu precursors, NH₄VO₃, P-123 | Annealed at 250°C | Monoclinic Cu₂V₂O₇ | Micro-flakes | - | 2.2 |
| Sol-Gel (with annealing) | NH₄VO₃, CuCO₃·Cu(OH)₂ | Annealed at 550°C | CuV₂O₆ | Small particles | - | - |
| Co-precipitation (with annealing) | V₂O₅, Cu(NO₃)₂ | pH 8.5, Annealed at 600°C | Triclinic α-CuV₂O₆ | Crystalline | - | - |
| Solution Combustion | Cu, V precursors | pH control, NaOH wash | α-CuV₂O₆ | Polycrystalline powder | - | ~2.0 (Indirect) |
Table 2: Characterization Techniques and Key Findings for this compound
| Technique | Purpose | Typical Findings |
| XRD | Phase identification, crystallinity, crystallite size | Monoclinic, triclinic, or orthorhombic crystal structures are commonly identified.[4] Peak positions are matched with standard patterns (e.g., JCPDS No. 73-1032 for CuV₂O₆).[1] |
| SEM/TEM | Morphology, size, and structural analysis | Diverse morphologies such as nanoparticles, nanorods, nanobelts, nanoflowers, and platelets are observed depending on synthesis conditions.[5][8][10] |
| UV-Vis | Optical absorption and bandgap energy | Absorption onsets are typically in the visible range (e.g., 565 nm for Cu₂V₂O₇, 670 nm for CuV₂O₆).[4] Bandgaps vary with phase, commonly between 1.8 eV and 2.4 eV.[10] |
| FTIR | Chemical bond confirmation | Confirms the formation of metal-oxygen bonds, specifically Cu-O and V-O stretching and bending vibrations.[5] |
| XPS | Elemental composition and oxidation states | Confirms the presence of Cu, V, and O.[14] Determines the oxidation states, typically Cu²⁺ and V⁵⁺.[4] |
Visualization of Workflows and Pathways
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: General workflow for the synthesis of this compound nanostructures.
Caption: Step-by-step experimental workflow for hydrothermal synthesis.
Caption: Logical flow of the characterization process for nanostructures.
References
- 1. Synthesis, Characterization of Copper Metavanadate (CuV2O6) Nanostructures via Hydrothermal Method and the Photocatalytic Performance – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and characterization of this compound nanostructures via electrochemistry assisted laser ablation in liquid and the optical multi-absorptions performance - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Cancer Therapeutic Copper-Based Nanomaterials for Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper and Copper-Based Nanoparticles in Medicine—Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. CN105895894A - this compound material as well as preparation method and electrochemical performance thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. This compound nanoparticles: synthesis, characterization and its electrochemical sensing property | Semantic Scholar [semanticscholar.org]
Unveiling the Atomic Architecture: A Technical Guide to Copper Vanadate Crystal Structures
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structures of various copper vanadate phases, targeting researchers, scientists, and professionals in drug development and materials science. This document summarizes key crystallographic data, details common experimental synthesis protocols, and visualizes the relationships between different phases.
Core Crystallographic Data of this compound Phases
The diverse stoichiometries of copper, vanadium, and oxygen give rise to a rich variety of crystalline structures. Understanding these atomic arrangements is crucial for predicting and tuning the material's properties for various applications. The following table summarizes the crystallographic data for several prominent this compound phases.
| Phase | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Unit Cell Volume (ų) |
| α-CuV₂O₆ | CuV₂O₆ | Triclinic | P-1 | 5.087 | 5.823 | 9.402 | 99.78 | 97.25 | 97.20 | 269.20 |
| β-CuV₂O₆ | CuV₂O₆ | Monoclinic | C2/m | 9.883 | 3.654 | 6.572 | 90 | 110.88 | 90 | 221.9 |
| α-Cu₂V₂O₇ (Blossite) | Cu₂V₂O₇ | Orthorhombic | Fdd2 | 20.68 | 8.411 | 6.448 | 90 | 90 | 90 | 1120.4 |
| β-Cu₂V₂O₇ (Ziesite) | Cu₂V₂O₇ | Monoclinic | A2/a or C2/c | 10.094 | 8.020 | 7.711 | 90 | 110.43 | 90 | 584.8 |
| γ-Cu₂V₂O₇ | Cu₂V₂O₇ | Triclinic | P-1 | 5.0873 | 5.8233 | 9.4020 | 99.780 | 97.253 | 97.202 | 269.20 |
| δ-Cu₂V₂O₇ | Cu₂V₂O₇ | Monoclinic | P2₁/n | 5.0679 | 11.4222 | 9.4462 | 90 | 97.100 | 90 | 542.61 |
| α-Cu₃V₂O₈ | Cu₃V₂O₈ | Triclinic | P-1 | 6.334 | 8.080 | 10.158 | 104.97 | 100.91 | 103.01 | 473.3 |
| β-Cu₃V₂O₈ | Cu₃V₂O₈ | Monoclinic | P2₁/c | 6.2493 | 7.9936 | 6.3776 | 90 | 111.49 | 90 | 296.2 |
Experimental Protocols for Synthesis
The synthesis of specific this compound phases requires precise control of experimental conditions. Below are detailed methodologies for three common synthesis techniques.
Solid-State Reaction
This method involves the direct reaction of solid precursors at high temperatures.
Protocol for α-Cu₂V₂O₇ (Blossite):
-
Precursor Preparation: Stoichiometric amounts of high-purity copper(II) oxide (CuO) and vanadium(V) oxide (V₂O₅) powders are thoroughly mixed and ground in an agate mortar to ensure homogeneity.
-
Calcination: The mixed powder is placed in an alumina crucible and heated in a furnace.
-
Heating Profile: The temperature is ramped up to 600-700 °C and held for 24-48 hours in an air atmosphere.
-
Cooling: The furnace is then slowly cooled to room temperature.
-
Characterization: The resulting powder is characterized by X-ray diffraction (XRD) to confirm the formation of the α-Cu₂V₂O₇ phase.
Hydrothermal Synthesis
This technique utilizes water as a solvent under high temperature and pressure to facilitate crystallization.
Protocol for CuV₂O₆ Nanostructures:
-
Precursor Solution: Prepare aqueous solutions of a copper salt (e.g., copper nitrate, Cu(NO₃)₂) and a vanadate source (e.g., sodium metavanadate, NaVO₃). For example, a 0.1 M solution of copper nitrate and a 0.1 M solution of sodium metavanadate.[1]
-
Mixing: The solutions are mixed under constant stirring. The pH of the resulting mixture can be adjusted to control the morphology of the final product.
-
Hydrothermal Reaction: The mixture is transferred to a Teflon-lined stainless-steel autoclave and heated to a temperature between 120-180 °C for a duration of 12-24 hours.[2][3]
-
Product Recovery: After cooling to room temperature, the precipitate is collected by centrifugation, washed several times with deionized water and ethanol, and dried in an oven at 60-80 °C.[1]
-
Annealing (Optional): A post-synthesis annealing step can be performed to improve crystallinity.
Solution Combustion Synthesis (SCS)
SCS is a rapid, energy-efficient method that involves an exothermic reaction between an oxidizer (metal nitrates) and a fuel.
Protocol for α-CuV₂O₆:
-
Precursor Mixture: Aqueous solutions of copper nitrate (oxidizer), ammonium metavanadate (vanadium source), and a fuel such as urea or glycine are mixed in stoichiometric ratios. DL-malic acid can also be used as a complexing agent and fuel.[4][5]
-
pH Adjustment: The pH of the precursor solution is carefully controlled, for instance, to around 4, to promote the formation of the desired phase and avoid impurities.[6]
-
Combustion: The precursor solution is heated in a furnace preheated to a high temperature (e.g., 500 °C). The solution boils, dehydrates, and undergoes a self-sustaining combustion reaction, resulting in a voluminous, foamy powder.
-
Post-Synthesis Treatment: The as-synthesized powder may be washed with a solution like NaOH to remove any unreacted precursors or secondary phases.[4]
-
Annealing: The powder is then annealed at a specific temperature (e.g., 550 °C) to obtain the crystalline α-CuV₂O₆ phase.[7]
Phase Relationships and Transformations
The various this compound phases are often interconvertible under different temperature and pressure conditions. These relationships are crucial for understanding the stability and formation pathways of each phase.
Caption: Phase transitions in copper vanadates.
The diagram above illustrates the temperature- and pressure-induced phase transformations between different this compound polymorphs. For instance, the triclinic α-CuV₂O₆ transforms into the monoclinic β-CuV₂O₆ upon annealing at temperatures above 610 °C.[7] Similarly, the orthorhombic α-Cu₂V₂O₇ is the low-temperature polymorph, which transitions to the monoclinic β-Cu₂V₂O₇ at approximately 710 °C.[8][9] The triclinic γ-Cu₂V₂O₇ and monoclinic δ-Cu₂V₂O₇ are considered high-pressure phases.[8][9]
Experimental Workflow: From Synthesis to Characterization
The successful synthesis and identification of a specific this compound phase involve a systematic workflow, from the selection of precursors to the final structural analysis.
Caption: General experimental workflow.
This flowchart outlines a typical experimental procedure for the synthesis and characterization of this compound materials. The process begins with the choice of a synthesis method, followed by post-synthesis processing steps such as washing, drying, and annealing to obtain the desired crystalline phase. Finally, a suite of characterization techniques, with X-ray diffraction being central, is employed to determine the crystal structure, morphology, and other key properties of the synthesized material.
References
- 1. Synthesis, Characterization of Copper Metavanadate (CuV2O6) Nanostructures via Hydrothermal Method and the Photocatalytic Performance – Oriental Journal of Chemistry [orientjchem.org]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. CN105895894A - this compound material as well as preparation method and electrochemical performance thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solution Combustion Synthesis and Characterization of Magnesium Copper Vanadates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. On the Polymorphism of Cu2V2O7: Synthesis and Crystal Structure of δ-Cu2V2O7, a New Polymorph | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Band Structure and Optical Properties of Copper Vanadates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic band structure and optical properties of various copper vanadate compounds. These materials are of growing interest due to their diverse crystal structures and promising applications in photocatalysis, photoelectrochemistry, and potentially as advanced materials in other scientific domains. This document summarizes key quantitative data, details common experimental protocols, and visualizes important relationships and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development who may explore the unique properties of these inorganic compounds.
Data Presentation: Structural and Optical Properties
The electronic and optical properties of copper vanadates are intrinsically linked to their crystal structure. The arrangement of copper, vanadium, and oxygen atoms dictates the electronic bandgap and, consequently, the material's interaction with light. The following tables summarize the crystallographic data and experimentally determined optical band gaps for several common this compound phases.
Table 1: Crystallographic Data of Selected Copper Vanadates
| Compound | Phase | Crystal System | Space Group | Lattice Parameters (Å, °) |
| CuV₂O₆ | α | Triclinic | P-1 | a = 9.23, b = 3.55, c = 6.48, α = 90.0, β = 110.3, γ = 90.0[1] |
| Cu₂V₂O₇ | α (blossite) | Orthorhombic | Fdd2 | a = 20.688, b = 8.410, c = 6.449[2][3] |
| Cu₂V₂O₇ | β (ziesite) | Monoclinic | C2/c or A2/a | a = 10.094, b = 8.020, c = 7.711, β = 110.43[2] |
| Cu₂V₂O₇ | γ | Triclinic | P-1 | a = 5.0873, b = 5.8233, c = 9.4020, α = 99.780, β = 97.253, γ = 97.202[2][4] |
| Cu₂V₂O₇ | δ | Monoclinic | P2₁/n | a = 5.0679, b = 11.4222, c = 9.4462, β = 97.100[5][6] |
| Cu₅V₂O₁₀ | - | Monoclinic | P2₁/c | a = 8.3938, b = 6.0659, c = 16.1601, β = 108.085[7] |
Table 2: Optical Band Gap of Selected Copper Vanadates
| Compound | Phase | Band Gap (eV) | Band Gap Type |
| α-Cu₂V₂O₇ | - | 2.35 | Indirect[8] |
| β-Cu₂V₂O₇ | - | 1.91 - 2.26 | Indirect[9][10] |
| γ-Cu₂V₂O₇ | - | 1.73 | Indirect[9][11] |
| Cu₅V₂O₁₀ | - | 1.8 - 2.0 | -[12] |
| Cu₃V₂O₇(OH)₂·2H₂O | - | - | - |
Experimental Protocols
The synthesis and characterization of copper vanadates involve a variety of techniques. Below are detailed methodologies for some of the key experiments cited in the literature.
Synthesis Methods
This method allows for the rapid, time-efficient synthesis of phase-pure α-CuV₂O₆ powder.[13][14][15]
-
Precursors: Copper(II) nitrate (Cu(NO₃)₂) and ammonium metavanadate (NH₄VO₃) are used as the copper and vanadium sources, respectively. DL-malic acid can serve as both a complexing agent and a fuel.
-
Procedure:
-
A precursor solution is prepared by dissolving stoichiometric amounts of the copper and vanadium salts and malic acid in deionized water.
-
The pH of the precursor mixture is carefully adjusted. Control of pH is crucial to prevent the formation of impurity phases such as α-Cu₂V₂O₇ or V₂O₅.[13]
-
The solution is heated in a furnace preheated to a high temperature (e.g., 500 °C). The solution boils, undergoes dehydration, and then ignites in a self-sustaining combustion reaction.
-
The resulting voluminous, foamy powder is collected.
-
A post-synthesis wash with a dilute NaOH solution can be employed to remove any residual V₂O₅.
-
Hydrothermal synthesis is a versatile method to produce various morphologies of this compound nanocrystals, such as Cu₃V₂O₇(OH)₂·2H₂O.[16][17][18][19]
-
Precursors: A copper salt (e.g., copper nitrate, Cu(NO₃)₂) and a vanadium source (e.g., sodium metavanadate, NaVO₃, or ammonium metavanadate, NH₄VO₃).
-
Procedure:
-
Aqueous solutions of the copper and vanadium precursors are prepared separately in deionized water.
-
The two solutions are mixed under vigorous stirring. The pH of the resulting mixture can be adjusted using an acid (e.g., sulfuric acid) or a base (e.g., ammonia solution) to control the morphology of the final product.
-
Surfactants like polyvinylpyrrolidone (PVP), sodium dodecylbenzenesulfonate (SDBS), or cetyltrimethylammonium bromide (CTAB) can be added to the solution to influence the crystal growth and morphology.[17]
-
The final solution is transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated in an oven at a specific temperature (e.g., 180 °C) for a set duration (e.g., 12-24 hours).
-
After the reaction, the autoclave is allowed to cool down to room temperature naturally.
-
The precipitate is collected by centrifugation, washed several times with deionized water and ethanol, and finally dried in an oven.
-
This technique is suitable for depositing thin films of copper vanadates, such as p-type Cu₅V₂O₁₀, onto substrates for photoelectrochemical applications.[12]
-
Precursor Solution: An aqueous solution containing copper nitrate and ammonium metavanadate in the desired stoichiometric ratio.
-
Substrate: Fluorine-doped tin oxide (FTO) coated glass is a common substrate.
-
Procedure:
-
The FTO-coated glass substrate is cleaned ultrasonically in a sequence of solvents (e.g., acetone, isopropanol, and deionized water).
-
The precursor solution is sprayed onto the heated substrate using an atomizer. The substrate temperature is typically maintained in the range of 300-400 °C.
-
The sprayed droplets undergo pyrolysis on the hot substrate, forming a thin film of the this compound precursor.
-
After deposition, the film is annealed in air at a higher temperature (e.g., 550 °C) for several hours to obtain the desired crystalline phase of Cu₅V₂O₁₀.
-
Characterization Techniques
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (band structure, density of states) of materials from first principles.
-
Software: Vienna Ab initio Simulation Package (VASP) is a commonly used software for such calculations.
-
Methodology:
-
The crystal structure of the this compound phase of interest is used as the input.
-
The exchange-correlation energy is typically calculated using approximations like the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional.
-
To account for the strong electron correlation in the Cu 3d orbitals, a Hubbard U correction (GGA+U) is often applied.
-
The calculations are performed to determine the electronic band structure, total and projected density of states, and to predict properties like the band gap.
-
UV-Vis spectroscopy is a primary technique to determine the optical absorption properties and estimate the band gap of semiconductor materials.
-
Instrument: A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory for solid samples.
-
Procedure:
-
For powder samples, the reflectance spectrum (R) is measured over a range of wavelengths (e.g., 200-800 nm).
-
The reflectance data is converted to absorbance using the Kubelka-Munk function: F(R) = (1-R)² / 2R.
-
A Tauc plot is then constructed by plotting (αhν)ⁿ versus the photon energy (hν), where α is the absorption coefficient (proportional to F(R)) and n depends on the nature of the electronic transition (n=2 for a direct band gap, n=1/2 for an indirect band gap).
-
The band gap energy is determined by extrapolating the linear portion of the Tauc plot to the energy axis (where (αhν)ⁿ = 0).
-
PL spectroscopy provides information about the radiative recombination of photogenerated electron-hole pairs and can be used to identify defect states within the band gap.
-
Instrument: A spectrofluorometer with a suitable excitation source (e.g., a Xenon lamp or a laser).
-
Procedure:
-
The sample is excited with a monochromatic light source with energy greater than its band gap.
-
The emitted light (luminescence) is collected and analyzed by a monochromator and a detector (e.g., a photomultiplier tube).
-
The PL spectrum shows the intensity of the emitted light as a function of wavelength or energy. The position of the emission peaks can correspond to the band-to-band recombination (near the band gap energy) or to transitions involving defect levels within the band gap.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of copper vanadates.
Caption: Experimental workflow for the synthesis and characterization of copper vanadates.
Caption: Phase transitions between different polymorphs of copper pyrovanadate (Cu₂V₂O₇).
Caption: Conceptual diagram of the electronic band structure and photoexcitation in copper vanadates.
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. Photoelectrochemical properties of copper pyrovanadate (Cu2V2O7) thin films synthesized by pulsed laser deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rruff.net [rruff.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Pressure-Induced Phase Transition and Band Gap Decrease in Semiconducting β-Cu2V2O7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Elucidating the optical, electronic, and photoelectrochemical properties of p-type this compound (p-Cu5V2O10) photocathodes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. acs.figshare.com [acs.figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. 2024.sci-hub.st [2024.sci-hub.st]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Phase Diagram and Thermodynamic Stability of Copper Vanadates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase diagram and thermodynamic stability of copper vanadates. The information is curated for researchers and scientists, with a focus on clear data presentation and detailed experimental methodologies.
Introduction to Copper Vanadates
Copper vanadates are a class of inorganic compounds containing copper, vanadium, and oxygen. They exhibit a rich variety of crystal structures and oxidation states, leading to a wide range of interesting physical and chemical properties. These materials have garnered significant attention for their potential applications in catalysis, energy storage, and as photoactive materials. A thorough understanding of their phase equilibria and thermodynamic stability is crucial for the synthesis of pure-phase materials and for predicting their behavior under different conditions.
Phase Equilibria in the Cu-V-O System
The key copper vanadate compounds that have been identified and characterized are:
-
CuV₂O₆
-
Cu₂V₂O₇ (with α, β, γ, and δ polymorphs)[1]
-
Cu₃V₂O₈ (with α, β, and γ polymorphs)[2]
-
Cu₅V₂O₁₀
-
Cu₁₁V₆O₂₆
The formation of these phases is highly dependent on the stoichiometry of the precursors and the synthesis conditions such as temperature and pressure.
Polymorphism and Phase Transitions
Several copper vanadates exhibit polymorphism, existing in different crystal structures with the same chemical formula. These polymorphs can transform from one to another under specific temperature and pressure conditions.
-
Cu₂V₂O₇ : At ambient pressure, α-Cu₂V₂O₇ (blossite) is the low-temperature polymorph and β-Cu₂V₂O₇ (ziesite) is the high-temperature polymorph, with a transition temperature between 706–710 °C.[1] The β-phase can form metastably at lower temperatures and transforms to the α-phase upon heating at 605 °C.[1] The γ and δ polymorphs are considered to be high-pressure phases due to their higher densities.[1]
-
Cu₃V₂O₈ : Ab-initio calculations suggest that the α (P-1) phase is stable below 1.87 GPa, the β (P21/c) phase is stable between 1.87 GPa and 7.42 GPa, and the γ (Cmca) phase is stable above 7.42 GPa.[2]
The logical relationship between the different phases of Cu₂V₂O₇ under varying temperature and pressure can be visualized as follows:
Caption: Logical relationships of Cu₂V₂O₇ polymorphs with temperature and pressure.
Thermodynamic Stability of Copper Vanadates
The thermodynamic stability of the various this compound compounds has been investigated through calorimetric studies. The standard molar enthalpy of formation (ΔfH°) and the standard molar entropy (S°) are key parameters that determine the relative stability of these phases.
Quantitative Thermodynamic Data
A comprehensive calorimetric investigation of five ternary oxides in the CuO–V₂O₅ system has provided the following thermodynamic data at 298.15 K.[3]
| Compound | Formula | ΔfH° (kJ·mol⁻¹) | S° (J·K⁻¹·mol⁻¹) |
| Copper(II) metavanadate | CuV₂O₆ | -1235.5 ± 2.5 | 141.2 ± 0.3 |
| Copper(II) pyrovanadate | Cu₂V₂O₇ | -1608.9 ± 3.2 | 196.8 ± 0.4 |
| Copper(II) orthovanadate | Cu₃V₂O₈ | -1864.2 ± 4.1 | 247.5 ± 0.5 |
| Stoiberite | Cu₅V₂O₁₀ | -2386.1 ± 5.9 | 344.9 ± 0.7 |
| Fingerite | Cu₁₁V₆O₂₆ | -6134.7 ± 13.0 | 818.1 ± 1.6 |
Experimental Protocols
The determination of the phase diagram and thermodynamic properties of copper vanadates involves several key experimental techniques.
Synthesis of Copper Vanadates
Solid-State Reaction Method: This is a conventional method for preparing polycrystalline powders of copper vanadates.
-
Precursor Preparation: Stoichiometric amounts of high-purity copper(II) oxide (CuO) and vanadium(V) oxide (V₂O₅) powders are intimately mixed.
-
Grinding: The mixture is thoroughly ground in an agate mortar to ensure homogeneity.
-
Calcination: The ground powder is placed in an alumina crucible and calcined in a furnace at a specific temperature for an extended period. The calcination temperature and duration are crucial for the formation of the desired phase. For example, α-Cu₂V₂O₇ can be synthesized by calcining a stoichiometric mixture of CuO and V₂O₅ at 650°C for 24 hours.
-
Intermediate Grinding: The calcined product is cooled, ground again, and then re-calcined to ensure complete reaction and phase purity.
-
Characterization: The final product is characterized by X-ray diffraction (XRD) to confirm the crystal structure and phase purity.
Caption: Workflow for the solid-state synthesis of copper vanadates.
Hydrothermal Synthesis Method: This method allows for the synthesis of crystalline materials from aqueous solutions under high temperature and pressure.
-
Precursor Solution: A solution of a soluble copper salt (e.g., Cu(NO₃)₂) and a soluble vanadate source (e.g., NH₄VO₃) is prepared in deionized water.
-
pH Adjustment: The pH of the solution is adjusted to a specific value using an acid or a base, as it can influence the morphology and phase of the final product.
-
Autoclave Treatment: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave, which is then sealed and heated in an oven at a controlled temperature (e.g., 180-220°C) for a specific duration (e.g., 12-24 hours).
-
Product Recovery: After the reaction, the autoclave is cooled to room temperature. The solid product is collected by filtration or centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors, and then dried in an oven.
-
Characterization: The synthesized powder is characterized by XRD, scanning electron microscopy (SEM), and other relevant techniques.
Phase Diagram Determination
The experimental determination of phase diagrams typically involves a combination of techniques to identify the phases present at different compositions and temperatures.
-
Sample Preparation: A series of samples with varying compositions across the Cu-V-O system are prepared, usually by the solid-state reaction method.
-
Annealing and Quenching: The samples are annealed at a specific temperature for a sufficiently long time to reach equilibrium. Subsequently, they are rapidly quenched to room temperature to preserve the high-temperature phase assemblage.
-
Phase Identification: The quenched samples are analyzed using powder X-ray diffraction (XRD) to identify the crystalline phases present.
-
Thermal Analysis: Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are used to determine the temperatures of phase transitions, melting, and decomposition. In DTA, the temperature difference between the sample and a reference material is measured as a function of temperature, revealing endothermic or exothermic transitions. TGA measures the change in mass of a sample as a function of temperature, indicating reactions that involve the loss or gain of volatile components.
Thermodynamic Property Measurement
High-Temperature Oxide Melt Solution Calorimetry: This technique is used to determine the enthalpy of formation of refractory oxides.
-
Calorimeter Setup: A high-temperature calorimeter, such as a Calvet-type microcalorimeter, is used with a molten oxide solvent (e.g., sodium molybdate, 3Na₂O·4MoO₃) maintained at a high temperature (e.g., 973 K).
-
Sample Preparation: Pellets of the this compound sample and its constituent oxides (CuO and V₂O₅) are prepared.
-
Drop Procedure: The pellets are dropped from room temperature into the molten solvent inside the calorimeter. The heat effect associated with the dissolution and the heat content of the sample is measured.
-
Enthalpy of Formation Calculation: The enthalpy of formation of the this compound from its constituent oxides is calculated using Hess's law based on the measured enthalpies of dissolution of the ternary compound and the binary oxides.
Relaxation Calorimetry: This method is employed to measure the low-temperature heat capacity, which is then used to calculate the standard entropy.
-
Sample Mounting: A small sample of the this compound is mounted on a sample platform with a heater and a thermometer in a cryostat.
-
Measurement Principle: A known amount of heat is applied to the sample, and the resulting temperature increase and subsequent relaxation back to the base temperature are measured.
-
Heat Capacity Calculation: The heat capacity of the sample is determined from the analysis of the heating and relaxation curves.
-
Entropy Calculation: The standard entropy at 298.15 K is calculated by integrating the heat capacity data (divided by temperature) from near 0 K to 298.15 K.
Conclusion
This technical guide has summarized the current understanding of the phase diagram and thermodynamic stability of copper vanadates. While a complete experimental ternary phase diagram is yet to be established, the knowledge of the stable ternary compounds and their phase transitions provides a solid foundation for materials synthesis and design. The provided thermodynamic data offers crucial insights into the relative stability of different this compound phases. The detailed experimental protocols serve as a valuable resource for researchers working on the synthesis and characterization of these promising materials. Further research is needed to fully elucidate the complex phase relationships in the Cu-V-O system, which will undoubtedly accelerate the development of new functional materials based on copper vanadates.
References
natural occurrence and mineralogy of copper vanadate compounds
A Comprehensive Technical Guide to the Natural Occurrence and Mineralogy of Copper Vanadate Compounds
Introduction
This compound minerals represent a fascinating and diverse group of secondary minerals prized by collectors for their vibrant colors and complex crystal structures.[1] For researchers, they offer insights into geochemical processes in the oxidized zones of ore deposits.[2][3] These minerals are compounds containing copper, vanadium, and oxygen, often with additional cations and hydroxyl or water molecules.[1] Their formation is typically associated with the weathering of primary copper and vanadium-bearing minerals.[2][3] This guide provides an in-depth overview of the natural occurrence, mineralogy, and characterization of key this compound compounds, tailored for researchers, scientists, and professionals in drug development who may encounter these materials in various contexts, from environmental science to materials research.
Mineralogy of Common this compound Minerals
The mineralogy of copper vanadates is characterized by a variety of crystal structures and chemical compositions. Below is a summary of the key properties of the most well-documented this compound minerals.
Quantitative Data Summary
The following table summarizes the key mineralogical and physical properties of several common this compound minerals.
| Mineral Name | Chemical Formula | Crystal System | Color | Luster | Hardness (Mohs) | Specific Gravity (g/cm³) |
| Volborthite | Cu₃(V₂O₇)(OH)₂ · 2H₂O[3][4] | Monoclinic[3][4] | Olive-green, yellow-green[3][4] | Vitreous, Waxy, Greasy, Pearly[3][4] | 3.5[3][4] | 3.5 - 3.8[3][4] |
| Tangeite | CaCu(VO₄)(OH)[2][5] | Orthorhombic[2][6] | Yellow, yellow-green, olive-green[2] | Sub-Vitreous, Resinous, Pearly[2] | 3.5[2] | 3.75 - 3.84[2] |
| Vésigniéite | BaCu₃(VO₄)₂(OH)₂[7][8] | Monoclinic[7][8] | Yellow-green, dark olive-green[7][8] | Vitreous[7][8] | 3 - 4[7][8] | 4.56[7] |
| Blossite | α-Cu₂(V₂O₇)[9] | Orthorhombic[9] | - | - | - | - |
| Ziesite | β-Cu₂(V₂O₇)[9] | Monoclinic[9] | - | - | - | - |
| Mcbirneyite | Cu₃(VO₄)₂[9] | Triclinic[9] | - | - | - | 4.48[9] |
| Pseudolyonsite | Cu₃(VO₄)₂[9] | Monoclinic[9] | - | - | - | 4.71[9] |
| Fingerite | Cu₁₁(VO₄)₆O₂[9] | - | - | - | - | - |
| Stoiberite | Cu₅(VO₄)₂O₂[9] | - | - | - | - | - |
| Borisenkoite | Cu₃[(V,As)O₄]₂[9] | - | - | - | - | - |
Note: Data for some of the rarer, anhydrous minerals are less complete in the readily available literature.
Classification of this compound Minerals
This compound minerals can be broadly classified based on their chemical composition, specifically the presence or absence of water (hydrous vs. anhydrous) and the primary cations involved.
Caption: Classification of common this compound minerals.
Natural Occurrence and Geological Environment
The formation of this compound minerals is predominantly a secondary process. They are typically found in the oxidized zones of vanadium-bearing hydrothermal deposits and in sandstones that have been subjected to weathering.[2][3][4][10]
-
Hydrous Copper Vanadates : Minerals like volborthite and tangeite are classic examples of secondary minerals.[2][3] They precipitate from groundwater that has dissolved primary copper and vanadium-bearing sulfide minerals. The specific mineral that forms is dependent on the local geochemical conditions, such as pH, redox potential, and the presence of other ions like calcium and barium. For instance, tangeite, also known as calciovolborthite, incorporates calcium into its structure.[5] Vésigniéite, a barium this compound, forms in copper-bearing uranium-vanadium deposits.[7][8] These minerals are often found in association with other secondary copper minerals like malachite and azurite, as well as vanadium minerals like carnotite and tyuyamunite.[6][10]
-
Anhydrous Copper Vanadates : In contrast to the more common hydrous species, anhydrous copper vanadates are quite rare and are almost exclusively found in high-temperature environments, specifically volcanic fumaroles.[9] Minerals such as blossite, ziesite, mcbirneyite, and pseudolyonsite have been identified in samples from the Izalco volcano in El Salvador and the Tolbachik volcano in Russia.[9] These minerals form from the reaction of volcanic gases and are not stable in typical surface weathering environments.
Experimental Protocols for Characterization
The identification and detailed characterization of this compound minerals rely on a suite of analytical techniques. Below are the methodologies for the key experiments used in their study.
X-Ray Diffraction (XRD)
X-ray diffraction is the primary technique for identifying crystalline materials and determining their crystal structure.
-
Methodology :
-
A small, powdered sample of the mineral is prepared to ensure random orientation of the crystallites.
-
The sample is mounted in a diffractometer.
-
A monochromatic X-ray beam is directed at the sample.
-
The sample is rotated, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern, a plot of intensity versus 2θ, is unique to the mineral's crystal structure.
-
The pattern is compared to databases of known mineral diffraction patterns (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) for identification.
-
For new minerals or detailed structural studies, the diffraction data can be used to solve the crystal structure, determining the unit cell parameters and atomic positions.[3]
-
Electron Probe Microanalysis (EPMA)
EPMA is used to determine the elemental composition of a mineral with high spatial resolution.
-
Methodology :
-
A polished thin section or a mounted grain of the mineral is coated with a thin layer of carbon to make it conductive.
-
The sample is placed in the vacuum chamber of the electron probe microanalyzer.
-
A focused beam of high-energy electrons is directed at a specific point on the sample.
-
The electron beam excites the atoms in the sample, causing them to emit characteristic X-rays.
-
The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers.
-
By comparing the intensities of the X-rays from the sample to those from standards of known composition, the concentrations of the elements present can be quantified.[11] This allows for the precise determination of the mineral's chemical formula.
-
Spectroscopic Techniques
Vibrational spectroscopy techniques like Raman and Fourier Transform Infrared (FTIR) spectroscopy are used to investigate the chemical bonds within the mineral structure.
-
Raman Spectroscopy Methodology :
-
A monochromatic laser beam is focused onto the mineral sample.
-
The laser light interacts with the molecular vibrations in the sample, causing some of the light to be inelastically scattered (the Raman effect).
-
The scattered light is collected and passed through a spectrometer.
-
The resulting Raman spectrum shows shifts in frequency corresponding to the vibrational modes of the chemical bonds (e.g., V-O bonds in the vanadate group, O-H bonds in hydroxyl groups and water).[12]
-
-
FTIR Spectroscopy Methodology :
-
The mineral sample is typically ground into a fine powder and mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.
-
A beam of infrared radiation is passed through the sample.
-
The sample absorbs radiation at specific frequencies that correspond to the vibrational frequencies of its chemical bonds.
-
The transmitted radiation is measured, and a Fourier transform is used to convert the signal into a spectrum of absorbance or transmittance versus wavenumber.[12][13] This spectrum provides information about the functional groups present in the mineral.
-
The following workflow illustrates the typical process for identifying and characterizing a newly discovered this compound mineral.
Caption: Experimental workflow for mineral characterization.
References
- 1. Vanadate mineral | Vanadium, Structure, Chemistry | Britannica [britannica.com]
- 2. mindat.org [mindat.org]
- 3. mindat.org [mindat.org]
- 4. mindat.org [mindat.org]
- 5. Tangeite - Wikipedia [en.wikipedia.org]
- 6. Tangeite: Metaphysical & Geological Properties, Images [crustals.com]
- 7. mindat.org [mindat.org]
- 8. mindat.org [mindat.org]
- 9. researchgate.net [researchgate.net]
- 10. handbookofmineralogy.org [handbookofmineralogy.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and characterization of this compound nanostructures via electrochemistry assisted laser ablation in liquid and the optical multi-absorptions performance - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
A Theoretical Guide to the Electronic and Magnetic Properties of Copper Vanadates
Affiliation: Google Research
Abstract
Copper vanadate compounds (CuₓVᵧO₂) have garnered significant research interest due to their diverse and fascinating electronic and magnetic properties, which arise from the interplay between Cu²⁺ (3d⁹) spin-carrying ions and the V⁵⁺ (3d⁰) ions within various crystal structures. These properties make them potential candidates for applications in catalysis, energy storage, and multiferroics. This technical guide provides a comprehensive overview of the theoretical studies investigating the electronic and magnetic characteristics of prominent copper vanadates. We delve into the computational methodologies, primarily centered on Density Functional Theory (DFT), and present a consolidated summary of key quantitative findings, including electronic band gaps and magnetic exchange parameters. The relationship between crystal structure and emergent magnetic phenomena is explored, offering a foundational resource for researchers and scientists in materials science, condensed matter physics, and chemistry.
Introduction
Transition metal oxides, particularly vanadates, are a cornerstone of modern materials science, exhibiting a rich spectrum of functionalities. Within this class, copper vanadates are notable for their structural diversity, with different polymorphs often displaying markedly different physical properties. Compounds such as CuV₂O₆, Cu₂V₂O₇, and Cu₃V₂O₈ exist in various crystallographic phases (e.g., α, β, γ), each defined by a unique arrangement of CuOₓ polyhedra and VO₄ tetrahedra. This structural variability directly influences the orbital hybridization, electronic band structure, and the nature of magnetic superexchange interactions between copper ions.
Theoretical modeling, especially using first-principles quantum mechanical calculations, has become an indispensable tool for understanding these materials at a fundamental level. Such studies provide insights that are often difficult to obtain experimentally, such as the precise pathways and strengths of magnetic exchange interactions. This guide will synthesize the results of these theoretical investigations to provide a clear and structured understanding of the core principles governing the physics of copper vanadates.
Theoretical Methodologies
The accurate theoretical description of copper vanadates is challenging due to the presence of strongly correlated d-electrons in copper atoms. Standard Density Functional Theory (DFT) approximations, like the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA), can fail to correctly predict their insulating nature and magnetic ground states. To overcome this, the DFT+U method is widely employed.
Density Functional Theory + U (DFT+U)
The DFT+U approach incorporates an on-site Coulomb interaction term, represented by the Hubbard U parameter, to better describe the electron localization on the Cu 3d orbitals.[1][2] This method improves the prediction of band gaps and magnetic moments.[2] The choice of the U value is critical and can be determined empirically by fitting to experimental results or through self-consistent, ab initio methods.[1][2] For copper oxides, U values typically range from 4 to 10 eV.[3]
Typical Computational Protocol:
-
Structure Definition: The starting point is the experimentally determined crystal structure of the specific this compound polymorph.
-
DFT Calculation: A self-consistent field (SCF) calculation is performed using a chosen exchange-correlation functional (e.g., PBE, a common GGA functional) and basis set (e.g., plane waves).[4]
-
Inclusion of Hubbard U: The DFT+U correction is applied to the Cu 3d states. The effective U parameter (U_eff = U - J, where J is the Hund's exchange parameter) is specified.
-
Property Calculation:
-
Electronic Properties: The electronic band structure and Density of States (DOS) are calculated to determine the band gap and the nature of the electronic states at the band edges.
-
Magnetic Properties: Total energies for different magnetic orderings (e.g., ferromagnetic vs. various antiferromagnetic configurations) are calculated to determine the magnetic ground state.
-
Software packages commonly used for these calculations include the Vienna Ab initio Simulation Package (VASP), Quantum ESPRESSO, and ADF.[5][6]
Heisenberg Model and Exchange Coupling Constants
To analyze the magnetic behavior, the interactions between localized spins on the Cu²⁺ ions are often mapped onto a Heisenberg spin Hamiltonian:
H = - Σᵢⱼ Jᵢⱼ Sᵢ ⋅ Sⱼ
Here, Sᵢ and Sⱼ are the spin operators for Cu ions at sites i and j, and Jᵢⱼ is the magnetic exchange coupling constant between them. A positive J indicates ferromagnetic coupling, while a negative J signifies antiferromagnetic coupling.
The values of Jᵢⱼ are extracted from DFT+U calculations by computing the total energies of various spin configurations and mapping them to the energies predicted by the Heisenberg model.[7] This allows for a quantitative understanding of the dominant magnetic interactions within the crystal lattice.
Workflow and Structure-Property Relationships
The theoretical investigation of copper vanadates follows a logical workflow, starting from the crystal structure to the prediction of macroscopic properties. This process reveals deep connections between the atomic arrangement and the resulting electronic and magnetic behavior.
A key relationship in many copper vanadates is the link between crystal symmetry and the nature of the magnetic ordering. For instance, in Cu₂V₂O₇, the α-phase lacks inversion symmetry, which allows for the Dzyaloshinskii-Moriya (DM) interaction. This antisymmetric exchange leads to a canting of the antiferromagnetically ordered spins, resulting in weak ferromagnetism.[8] The β-phase, being centrosymmetric, forbids this interaction.[8]
Electronic and Magnetic Properties of Key Copper Vanadates
Theoretical studies have elucidated the properties of several key this compound compounds. Below is a summary of the findings.
Electronic Properties
The hybridization of O 2p and Cu 3d orbitals is a key factor in determining the electronic structure of copper vanadates, often leading to reduced band gaps compared to other simple oxides.[9] Many copper vanadates are classified as charge-transfer insulators.
Table 1: Calculated Electronic Band Gaps (E_g) of Select Copper Vanadates
| Compound | Phase | Method | Calculated E_g (eV) | Nature |
|---|---|---|---|---|
| γ-Cu₃V₂O₈ | γ | Experimental (X-ray Spectroscopy) | 1.80 | Indirect |
| CuO | - | DFT+U | ~1.4 | Indirect |
| Zn₂V₂O₇ | - | PBE | ~2.3 | - |
| Zn₂V₂O₇ | - | HSE06 | ~3.5 | - |
Note: Theoretical band gap values are highly dependent on the computational method, particularly the choice of functional and the Hubbard U parameter.[4][10] Experimental values are provided for context where available.
Magnetic Properties
The magnetic properties are largely dictated by the superexchange interactions between Cu²⁺ (S=1/2) ions, mediated by oxygen atoms. The geometry of the Cu-O-Cu linkages is paramount.
Table 2: Calculated Magnetic Properties of Select Copper Vanadates
| Compound | Phase | Dominant Interaction (J) | Magnetic Ground State | Calculated Moment (μ_B/Cu) |
|---|---|---|---|---|
| α-Cu₂V₂O₇ | α | 3rd nearest-neighbor AFM | Canted Antiferromagnet | ~0.6-0.7 |
| β-Cu₂V₂O₇ | β | - | Antiferromagnet | - |
| γ-Cu₂V₂O₇ | γ | Dimeric | Dimerized system | - |
| α-CuV₂O₆ | α | Jc/Ja+b ~ 0.7 (AFM) | 2D Heisenberg Antiferromagnet | ~0.7 |
| CuO | - | Superexchange | Antiferromagnet | ~0.68 |
Note: "AFM" denotes Antiferromagnetic. The magnetic moment on the Cu²⁺ ion is typically reduced from the ideal 1 μ_B due to covalency.[3]
In α-CuV₂O₆, DFT+U calculations have been crucial in revising the magnetic model from a simple 1D chain to a 2D Heisenberg antiferromagnetic lattice.[11] For the polymorphs of Cu₂V₂O₇, first-principles studies have revealed how subtle structural differences lead to distinct magnetic ground states, with the γ-phase predicted to be a dimeric system.[8]
Conclusion
Theoretical studies, predominantly based on the DFT+U framework, have been instrumental in unraveling the complex electronic and magnetic properties of copper vanadates. These computational methods provide essential insights into structure-property relationships, from the influence of crystal symmetry on Dzyaloshinskii-Moriya interactions to the determination of dominant magnetic exchange pathways. The quantitative data on band gaps, magnetic moments, and exchange coupling constants derived from these studies are vital for interpreting experimental results and for the rational design of new materials with tailored functionalities. This guide serves as a consolidated reference, highlighting the key theoretical findings and methodologies that form the foundation of our current understanding of these versatile materials.
References
- 1. researchgate.net [researchgate.net]
- 2. arxiv.org [arxiv.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]
An In-depth Technical Guide to Polymorphism and Phase Transitions in Copper Vanadates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper vanadates (CuxVyOz) represent a versatile class of inorganic compounds that exhibit rich polymorphic behavior, leading to a variety of crystal structures with distinct physicochemical properties. This technical guide provides a comprehensive overview of the known polymorphs of copper vanadate, detailing their crystallographic data, and explores the phase transitions they undergo. Detailed experimental protocols for the synthesis of specific polymorphs and their characterization using state-of-the-art analytical techniques are presented. This document aims to serve as a foundational resource for researchers in materials science, chemistry, and drug development, enabling a deeper understanding and further exploration of these fascinating materials.
Introduction
The diverse stoichiometry of copper vanadates gives rise to a multitude of compounds, including CuV₂O₆, Cu₂V₂O₇, Cu₃V₂O₈, Cu₅V₂O₁₀, and Cu₁₁V₆O₂₆.[1] Many of these compounds are known to be polymorphic, existing in different crystal structures, or polymorphs, under varying conditions of temperature and pressure.[2] These polymorphic transformations are often reversible and are of significant interest due to the changes in material properties that accompany them, such as catalytic activity, and electronic and magnetic behavior.[3] The study of these phase transitions is crucial for the rational design and synthesis of materials with tailored functionalities for a wide range of applications.
Polymorphism in Copper Vanadates: A Crystallographic Overview
The ability of copper vanadates to exist in multiple crystalline forms is a key feature of their solid-state chemistry. These polymorphs often exhibit distinct crystal systems, space groups, and lattice parameters. The following tables summarize the crystallographic data for the known polymorphs of various this compound stoichiometries.
Table 1: Crystallographic Data for CuV₂O₆ Polymorphs
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| Triclinic (α-CuV₂O₆) | P-1 | 3.595 | 4.929 | 6.603 | 109.433 | 86.894 | 108.435 | [4] |
| Monoclinic (β-CuV₂O₆) | C2/m | 9.834 | 3.589 | 6.468 | 90 | 110.89 | 90 |
Table 2: Crystallographic Data for Cu₂V₂O₇ Polymorphs
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| α-Cu₂V₂O₇ | Orthorhombic | Fdd2 | 20.688 | 8.410 | 6.449 | 90 | [5] |
| β-Cu₂V₂O₇ | Monoclinic | C2/c | 7.74 | 8.02 | 10.08 | 110.4 | [6] |
| γ-Cu₂V₂O₇ | Triclinic | P-1 | - | - | - | - | |
| δ-Cu₂V₂O₇ | Monoclinic | P2₁/n | 5.0679 | 11.4222 | 9.4462 | 97.100 | [7] |
Table 3: Crystallographic Data for Cu₃V₂O₈ Polymorphs
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Triclinic | P-1 | - | - | - | - | [8] |
| Monoclinic | P2₁/c | 6.2493 | 7.9936 | 6.3776 | 111.49 | [2] |
Table 4: Crystallographic Data for Other this compound Polymorphs
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Cu₅V₂O₁₀ | Monoclinic | P2₁/c | - | - | - | - | |
| Cu₁₁V₆O₂₆ | Triclinic | P-1 | - | - | - | - |
Note: Dashes (-) indicate that specific lattice parameters were not available in the cited literature.
Phase Transition Studies
The transformation from one polymorphic form to another is a critical area of study in copper vanadates. These transitions are typically induced by changes in temperature and can be investigated using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and high-temperature X-ray diffraction (HT-XRD).
Phase Transitions in Cu₂V₂O₇
The polymorphism of copper pyrovanadate (Cu₂V₂O₇) is particularly well-studied. The low-temperature α-phase transforms to the high-temperature β-phase at approximately 706–710 °C.[7] This transition is reversible.[7] Under certain conditions, a metastable β-phase can form at lower temperatures, which then transforms to the stable α-phase upon heating to around 605 °C.[7] A γ-phase has also been reported at even higher temperatures, around 705 °C, though its relationship with the β-phase is a subject of ongoing research.[7] Furthermore, a high-pressure δ-polymorph has been synthesized.[7]
Phase Transitions in Other Copper Vanadates
Phase transitions have also been observed in other this compound stoichiometries. For example, the α-triclinic phase of CuV₂O₆ can be transformed to the β-monoclinic phase by increasing the annealing temperature to 610 °C.[9]
Thermodynamic Aspects
A crucial aspect of understanding phase transitions is the quantification of the associated energy changes. The enthalpy of transition (ΔH) represents the heat absorbed or released during the transformation from one phase to another. Despite the extensive research on the polymorphism of copper vanadates, quantitative experimental data on the enthalpy of these phase transitions are scarce in the available literature. Theoretical calculations for the related compound Cu₂P₂O₇ suggest an enthalpy of phase transition of 0.15 kJ mol⁻¹, providing an estimate of the magnitude of energy changes involved.[10] Further experimental and computational studies are needed to determine these critical thermodynamic parameters for the various this compound systems.
Experimental Protocols
Reproducible synthesis and accurate characterization are paramount for the study of polymorphism and phase transitions. This section provides detailed experimental protocols for the synthesis of specific this compound polymorphs and their analysis.
Synthesis of this compound Polymorphs
This method involves the direct reaction of precursor oxides at high temperatures.
Protocol:
-
Precursor Preparation: Stoichiometric amounts of copper(II) oxide (CuO) and vanadium(V) oxide (V₂O₅) powders are thoroughly mixed and ground together in an agate mortar to ensure intimate contact.
-
Calcination: The mixed powder is placed in an alumina crucible and heated in a furnace. To obtain the α-Cu₂V₂O₇ phase, a calcination temperature above 560 °C is typically required.[11] A common procedure involves heating at 680 °C for 72 hours.
-
Cooling: The sample is allowed to cool slowly to room temperature within the furnace.
-
Characterization: The resulting powder is characterized by X-ray diffraction (XRD) to confirm the formation of the α-Cu₂V₂O₇ phase.
Hydrothermal synthesis is a versatile method for producing nanomaterials with controlled morphology.
Protocol:
-
Precursor Solution: Prepare an aqueous solution containing 0.1 M sodium metavanadate (NaVO₃) and 0.1 M copper(II) nitrate (Cu(NO₃)₂·3H₂O).[12]
-
Mixing: Stir the solution at room temperature for 120 minutes.[12]
-
Hydrothermal Reaction: Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave.[12] Seal the autoclave and heat it to the desired reaction temperature (e.g., 180-210 °C) for a specific duration (e.g., 3-12 hours).[12][13] The reaction time can influence the morphology of the resulting nanostructures.[13]
-
Product Recovery: After the reaction, allow the autoclave to cool to room temperature. The resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol, and then dried in an oven.
-
Calcination: The dried powder is calcined at 400 °C to obtain the final CuV₂O₆ nanostructures.[12]
Characterization Techniques
HT-XRD is a powerful technique for studying phase transitions in situ as a function of temperature.
Protocol:
-
Sample Preparation: A fine powder of the this compound sample is evenly spread onto a high-temperature resistant sample holder (e.g., platinum or alumina).
-
Instrument Setup: The sample is placed in a high-temperature XRD chamber equipped with a furnace and a temperature controller. The experiment can be performed under a controlled atmosphere (e.g., air, nitrogen, or vacuum) to prevent unwanted reactions.
-
Data Collection: A series of XRD patterns are collected at different temperatures as the sample is heated or cooled. A typical procedure involves heating the sample at a controlled rate (e.g., 10 °C/min) and collecting a diffraction pattern at regular temperature intervals.[14] For example, patterns can be recorded in the 2θ range of 15–70° with a step size of 0.02° and a scan speed of 0.4° per minute.[5]
-
Data Analysis: The collected XRD patterns are analyzed to identify the crystal phases present at each temperature and to determine their lattice parameters. Changes in the diffraction patterns as a function of temperature indicate the occurrence of phase transitions.
DSC is used to measure the heat flow associated with thermal transitions in a material, providing information on phase transition temperatures and enthalpies.
Protocol:
-
Sample Preparation: A small amount of the powdered this compound sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum or platinum crucible. An empty sealed crucible is used as a reference.
-
Instrument Setup: The sample and reference crucibles are placed in the DSC instrument. The measurement is typically performed under a controlled atmosphere, such as a nitrogen purge, to provide an inert environment.[15]
-
Temperature Program: The sample is subjected to a controlled temperature program, which usually involves heating at a constant rate (e.g., 10 or 20 K/min).[15] To study reversible phase transitions, heating and cooling cycles can be performed.[1]
-
Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic or exothermic peaks corresponding to phase transitions. The onset temperature of the peak indicates the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[8]
Temperature-dependent Raman spectroscopy can provide valuable insights into the structural changes occurring during phase transitions by probing the vibrational modes of the crystal lattice.
Protocol:
-
Sample Preparation: A small amount of the this compound powder is placed on a temperature-controlled stage.
-
Instrument Setup: The sample is positioned under a microscope objective coupled to a Raman spectrometer. A laser is used as the excitation source (e.g., 514.5 nm line of an argon ion laser).[3]
-
Temperature Control: The temperature of the stage is controlled using a heating/cooling system.
-
Spectral Acquisition: Raman spectra are collected at various temperatures as the sample is heated or cooled.
-
Data Analysis: Changes in the position, intensity, and width of the Raman bands are analyzed to identify shifts in vibrational modes, which are indicative of structural phase transitions.
Conclusion and Future Outlook
The rich polymorphism of copper vanadates presents both a challenge and an opportunity for materials scientists. This guide has summarized the current state of knowledge regarding the crystal structures of various this compound polymorphs and their phase transitions. While significant progress has been made in identifying and characterizing these different phases, a notable gap exists in the quantitative understanding of the thermodynamics of their transformations, particularly the enthalpy of phase transitions. Future research should focus on obtaining these crucial thermodynamic data through careful experimental measurements and theoretical calculations. Furthermore, the development of more refined and reproducible synthesis protocols for obtaining phase-pure polymorphs is essential for advancing the application of these materials in diverse fields, including catalysis, energy storage, and potentially as novel therapeutic agents. The detailed experimental workflows provided herein offer a solid foundation for researchers to build upon in their exploration of the fascinating and complex world of copper vanadates.
References
- 1. Chemical transformations at the nanoscale: nanocrystal-seeded synthesis of β-Cu2V2O7 with enhanced photoconversion efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lehigh.edu [lehigh.edu]
- 4. Chemical transformations at the nanoscale: nanocrystal-seeded synthesis of β-Cu2V2O7 with enhanced photoconversion efficiencies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Photoelectrochemical properties of copper pyrovanadate (Cu 2 V 2 O 7 ) thin films synthesized by pulsed laser deposition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01509B [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. linseis.com [linseis.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Photoelectrochemical properties of copper pyrovanadate (Cu2V2O7) thin films synthesized by pulsed laser deposition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. eng.uc.edu [eng.uc.edu]
- 13. researchgate.net [researchgate.net]
- 14. research.rug.nl [research.rug.nl]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Comprehensive Review of Copper Vanadate: From Historical Discovery to Modern Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Copper vanadates, a class of inorganic compounds with diverse stoichiometries and morphologies, have garnered significant scientific interest due to their unique physicochemical properties. This technical guide provides a comprehensive historical review of copper vanadate research, detailing the evolution of synthesis methodologies and the expansion of their application landscape. From their early use as pigments to their current role in advanced materials for energy storage, catalysis, and potential biomedical applications, this document consolidates key findings to serve as an in-depth resource. Detailed experimental protocols for prominent synthesis techniques are provided, alongside a quantitative analysis of their performance in various applications, summarized in comparative tables. Furthermore, this guide visualizes critical experimental workflows and signaling pathways using the DOT language to facilitate a deeper understanding of the structure-property-function relationships in this compound systems.
A Historical Overview of this compound Research
The scientific journey of copper vanadates began with the discovery of their constituent elements. Copper, one of the first metals utilized by humans, has been known since prehistoric times, with reports of copper beads dating back to 9000 BC.[1] Vanadium was discovered much later, in 1801. The initial interest in compounds combining these two elements was primarily due to their vibrant colors, leading to their use as pigments and coloring agents in various materials.[2]
Systematic research into the synthesis and properties of copper vanadates as functional materials is a more recent development. A notable surge in research interest has been observed over the last decade, driven by the demand for novel materials in energy and environmental applications.[3] The trend in publications indicates a significant focus on their potential in photocatalysis, energy storage, and as sensors.[3] Naturally occurring this compound minerals, such as volborthite, have also been identified and studied, providing insights into their formation and stability.[4] The timeline of this compound research is marked by the progressive discovery of new phases and stoichiometries, each exhibiting distinct properties and potential applications.
Synthesis Methodologies: A Detailed Examination
The properties and performance of copper vanadates are intrinsically linked to their synthesis methods, which dictate their crystal structure, morphology, and purity. A variety of techniques have been developed, each with its own advantages and challenges.
Hydrothermal Synthesis
The hydrothermal method is a widely employed technique for synthesizing crystalline this compound nanoparticles due to its cost-effectiveness and ability to produce high-quality products in a relatively short time.[2] This method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave.
Typical Experimental Protocol for Hydrothermal Synthesis of CuV₂O₆ Nanoparticles: [2]
-
Precursor Preparation: Dissolve 0.258 g (0.1 mol) of sodium metavanadate (NaVO₃) and 0.48 g (0.1 mol) of copper nitrate (Cu(NO₃)₂) in 20 mL of deionized water.
-
Mixing: Stir the reactant mixture at room temperature for 120 minutes.
-
Hydrothermal Reaction: Transfer the stirred solution into a 20 mL Teflon-lined stainless steel autoclave.
-
Heating: Seal the autoclave and heat it to a specific temperature (e.g., 180 °C) for a designated period (e.g., 24 hours).
-
Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the precipitate by centrifugation and wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at a specified temperature (e.g., 80 °C) for several hours.
The morphology and phase of the resulting this compound can be controlled by tuning parameters such as the precursors, pH, temperature, and reaction time.
Solution Combustion Synthesis
Solution combustion synthesis (SCS) is a time-efficient method for producing various this compound polymorphs in a powder form within minutes.[5] This technique involves the exothermic reaction of an aqueous solution containing metal nitrates (oxidizers) and an organic fuel (reductant), such as DL-malic acid.
Typical Experimental Protocol for Solution Combustion Synthesis of α-CuV₂O₆: [5]
-
Precursor Solution: Prepare an aqueous solution containing stoichiometric amounts of copper nitrate and ammonium vanadate.
-
Fuel Addition: Add a complexing agent and fuel, such as DL-malic acid, to the solution. The molar ratio of fuel to metal precursors is a critical parameter.
-
pH Adjustment: Carefully control the pH of the precursor mixture to ensure the formation of the desired phase.
-
Combustion: Heat the precursor solution in a furnace preheated to a high temperature (e.g., 300 °C). The solution will undergo rapid dehydration, followed by a self-sustaining combustion reaction.
-
Post-synthesis Treatment: A post-synthesis wash with a solution like NaOH may be necessary to remove any impurities, such as V₂O₅.
-
Annealing: The as-synthesized powder is often annealed at a specific temperature (e.g., 550 °C) to improve crystallinity and remove any residual organic impurities.
RF Magnetron Sputtering
RF magnetron sputtering is a physical vapor deposition (PVD) technique used to deposit thin films of this compound onto a substrate. This method is particularly useful for applications requiring uniform and high-quality coatings.
General Experimental Workflow for RF Magnetron Sputtering:
-
Target Preparation: A ceramic target of the desired this compound stoichiometry is prepared.
-
Substrate Mounting: The substrate is mounted in a vacuum chamber.
-
Vacuum Pumping: The chamber is pumped down to a high vacuum to minimize contamination.
-
Gas Introduction: An inert gas, typically argon, is introduced into the chamber.
-
Plasma Generation: An RF power source is used to generate a plasma from the argon gas.
-
Sputtering: The energetic argon ions bombard the this compound target, ejecting atoms that then deposit onto the substrate, forming a thin film.
-
Reactive Sputtering (Optional): A reactive gas, such as oxygen, can be introduced to control the stoichiometry of the deposited film.
Other Synthesis Methods
Other notable synthesis methods for copper vanadates include:
-
Co-precipitation: This method involves the simultaneous precipitation of copper and vanadate ions from a solution by adding a precipitating agent. The morphology and composition of the resulting nanoparticles can be controlled by adjusting the pH and concentration of the precursors.
-
Electrochemical Deposition: This technique utilizes an electrochemical cell to deposit a thin film of this compound onto a conductive substrate from an electrolyte solution containing copper and vanadium precursors.
-
Sol-gel Method: This wet-chemical technique involves the evolution of inorganic networks through the formation of a colloidal suspension (sol) and gelation of the sol to form a network in a continuous liquid phase (gel).
Applications of Copper Vanadates
The diverse properties of copper vanadates have led to their exploration in a wide range of applications, from energy conversion and storage to environmental remediation and potentially, biomedical fields.
Energy Applications
Copper vanadates are promising photoanode materials for photoelectrochemical (PEC) water splitting to produce hydrogen, a clean energy carrier.[3] Their narrow bandgaps allow for the absorption of a significant portion of the solar spectrum. Different stoichiometries of this compound exhibit varying photocurrent densities. For instance, copper-poor phases like CuV₂O₆ have shown photocurrent densities ranging from 0.300 to 0.750 mA/cm² at 1.23 V vs RHE.[6]
The layered structure of some copper vanadates makes them suitable as electrode materials for lithium-ion batteries and supercapacitors. They can offer high specific capacities and good cycling stability. For example, some this compound materials have demonstrated a discharge capacity exceeding 350 mAh/g in a Li cell at room temperature.[5][7] In supercapacitor applications, multiphase this compound nanoparticles have shown a specific capacitance of 211 F/g at a scan rate of 5 mV/s with excellent cyclic stability.[3][8]
| Application | This compound Phase | Synthesis Method | Key Performance Metric | Reference |
| Photoelectrochemical Water Splitting | β-Cu₂V₂O₇, γ-Cu₃V₂O₈, Cu₁₁V₆O₂₆, Cu₅V₂O₁₀ | Reactive Co-sputtering | Photocurrent density: >0.206 mA/cm² | [6] |
| Photoelectrochemical Water Splitting | CuV₂O₆ | Not specified | Photocurrent density: 0.300-0.750 mA/cm² | [6] |
| Lithium-Ion Battery | Not specified | Ion-exchange | Storage capacity: 997.76 mAh/g | [5] |
| Lithium Thermal Battery | CuV₂O₆, Cu₂V₂O₇, Cu₅V₂O₁₀ | Not specified | Voltage plateau: 3.4 V at 100 mA/g | [7] |
| Supercapacitor | Multiphase this compound | Co-precipitation | Specific capacitance: 211 F/g at 5 mV/s | [3][8] |
| Supercapacitor | Cu₃V₂O₈ Nanorods | Chemical Route | Specific capacitance: 497 Fg⁻¹ at 5 mVs⁻¹ | [9] |
Table 1: Quantitative Performance Data of Copper Vanadates in Energy Applications.
Catalysis
Copper vanadates have demonstrated catalytic activity in various organic reactions and for environmental remediation.
As semiconductors with narrow bandgaps, copper vanadates can act as photocatalysts for the degradation of organic pollutants under visible light irradiation. For example, a this compound/biochar nanocomposite has been shown to be effective in the degradation of tetracycline.[10] The photocatalytic activity is attributed to the generation of reactive oxygen species (ROS) that break down the pollutant molecules.
Copper vanadates have been used as catalysts in organic synthesis. For instance, a single-atom Cu-anchored Na⁺ intercalated V₂O₅ (Cu-SA/NVO) catalyst achieved a high yield of 2.73 mmol g⁻¹ h⁻¹ for the photo-oxidative coupling of benzylamine with a selectivity of up to 99%.[11]
| Application | This compound System | Reaction | Key Performance Metric | Reference |
| Photocatalysis | CuVO/BC nanocomposite | Tetracycline degradation | High visible light photocatalytic activity | [10] |
| Photocatalysis | Cu-doped BiVO₄ | p-nitrophenol degradation | 99.32% degradation in 140 min | [12] |
| Organic Synthesis | Cu-SA/NVO | Photo-oxidative coupling of benzylamine | Yield: 2.73 mmol g⁻¹ h⁻¹; Selectivity: 99% | [11] |
Table 2: Quantitative Performance Data of Copper Vanadates in Catalytic Applications.
Biomedical Applications
The biomedical potential of copper vanadates is an emerging area of research. While specific data on copper vanadates is still limited, studies on copper and vanadium compounds provide insights into their possible biological activities.
Copper and its compounds are well-known for their antimicrobial properties. Copper-based metallic compounds have shown bacteriostatic and bactericidal activity against various microorganisms, including Staphylococcus aureus and Escherichia coli.[13] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify this activity.
Vanadium compounds have been shown to exhibit anticancer properties by targeting various cancer signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways.[5] They can induce cell cycle arrest and apoptosis in cancer cells. Copper ions have also been implicated in the regulation of signaling pathways like NF-κB, which is involved in inflammation and cancer.[2][8] However, the effect of copper on NF-κB activation is complex and appears to be context-dependent.
The potential cytotoxicity of this compound nanoparticles is a critical aspect for their use in drug delivery and other biomedical applications. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. While specific IC50 values for copper vanadates are not yet widely reported, studies on copper oxide nanoparticles have shown dose- and time-dependent cytotoxicity in various cell lines.[14]
Further research is needed to establish the specific biomedical applications of copper vanadates and to understand their mechanisms of action at the cellular and molecular levels.
Visualizing a Key Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound nanoparticles for a photocatalytic application.
Caption: Workflow for Synthesis and Photocatalytic Testing of this compound.
Signaling Pathways Potentially Modulated by Copper Vanadates
Based on the known biological effects of copper and vanadium compounds, copper vanadates may influence key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation. The MAPK/ERK and NF-κB pathways are two such critical pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. COPPER ACTIVATION OF NF-κB SIGNALING IN HEPG2 CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Properties of Vanadium Complexes | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. iris.unito.it [iris.unito.it]
- 8. Copper is a potent inhibitor of both the canonical and non-canonical NFκB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper in cancer: from limiting nutrient to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-mediated MAM regulation of the NF-κB signalling pathway enhances Seneca Valley virus replication in PK-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Haemolytic activity of copper as influenced by chelating agents, albumine and chromium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial and Antibiofilm Activity of Copper-Based Metallic Compounds Against Bacteria Related with Healthcare-Associated Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In-vitro evaluation of copper/copper oxide nanoparticles cytotoxicity and genotoxicity in normal and cancer lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Coordination Nexus: An In-depth Technical Guide to the Chemistry of Copper and Vanadium in Vanadate Lattices
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance of copper and vanadium within vanadate lattices gives rise to a fascinating class of materials with diverse and tunable properties. This technical guide delves into the core principles of their coordination chemistry, offering a comprehensive overview of their structure, synthesis, and characterization. The unique electronic and geometric arrangements of copper and vanadium ions within these crystal structures are pivotal to their applications in fields ranging from catalysis and energy storage to materials science and potentially, drug development. This document provides a foundational understanding for researchers seeking to explore and harness the potential of these complex inorganic systems.
Coordination Chemistry and Crystal Structure
The properties of copper vanadate compounds are intrinsically linked to the coordination environments of the copper and vanadium cations within the crystal lattice. Vanadium typically exists in its +5 oxidation state (V⁵⁺) within a vanadate anion, forming various coordination polyhedra with oxygen. The most common geometries are tetrahedral [VO₄]³⁻ and distorted octahedral [VO₆]⁹⁻. These vanadate polyhedra can link in various ways, sharing corners or edges to form chains, layers, or three-dimensional frameworks.[1][2][3]
Copper, most commonly in the +2 oxidation state (Cu²⁺), introduces further structural diversity. The coordination geometry of Cu²⁺ in these lattices is often subject to Jahn-Teller distortion, leading to irregular coordination environments.[4] Common coordination polyhedra for copper include distorted octahedra and square pyramids.[4][5] The specific arrangement of these copper and vanadium polyhedra defines the crystal structure and stoichiometry of the resulting this compound compound. A variety of polymorphs can exist for a single stoichiometric formula, each exhibiting unique physical and chemical properties.[1]
Common this compound Phases
Several distinct stoichiometric phases of this compound have been identified and characterized. The most common include:
-
CuV₂O₆ : Exists in triclinic and monoclinic crystal systems.[1]
-
Cu₂V₂O₇ : Can be found in monoclinic, triclinic, and orthorhombic phases.[1] In the monoclinic phase (space group C2/c), both Cu²⁺ and V⁵⁺ are coordinated to four oxygen atoms.[1] A new high-pressure polymorph, δ-Cu₂V₂O₇, has also been synthesized, featuring Cu²⁺ in both [4+2]-octahedral and [4+1]-tetragonal pyramidal coordinations, while V⁵⁺ remains in a tetrahedral coordination.[4][6]
-
Cu₃V₂O₈ : Found in monoclinic and triclinic phases.[1]
-
Cu₅V₂O₁₀ : Exists in a monoclinic crystal structure.[1]
-
Cu₁₁V₆O₂₆ : Crystallizes in the triclinic system.[1]
Quantitative Structural Data
The precise arrangement of atoms within the crystal lattice is paramount to understanding the material's properties. The following tables summarize key crystallographic and bond-length data for selected this compound compounds.
Table 1: Crystallographic Data for Selected this compound Compounds
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| α-CuV₂O₆ | Triclinic | P-1 | - | - | - | - | - | - | [1] |
| β-CuV₂O₆ | Monoclinic | C2/m | - | - | - | - | - | - | [1] |
| α-Cu₂V₂O₇ | Triclinic | P-1 | - | - | - | - | - | - | [1] |
| β-Cu₂V₂O₇ | Monoclinic | C2/c | 7.687 | 8.00 | 10.09 | 90 | - | 90 | [7] |
| δ-Cu₂V₂O₇ | Monoclinic | P2₁/n | 5.0679 | 11.4222 | 9.4462 | 90 | 97.100 | 90 | [4][6] |
| γ-Cu₃V₂O₈ | Monoclinic | P2₁/c | - | - | - | - | - | - | [1] |
| Cu₅V₂O₁₀ | Monoclinic | P2₁/c | - | - | - | - | - | - | [1] |
| Cu₁₁V₆O₂₆ | Triclinic | P-1 | - | - | - | - | - | - | [1] |
Table 2: Selected Bond Lengths in δ-Cu₂V₂O₇
| Bond | Bond Length (Å) | Coordination Polyhedron | Ref. |
| Cu1-O | 1.913 - 1.962 (short) | [4+2] Octahedron | [4][6] |
| Cu1-O | 2.452, 2.705 (long) | [4+2] Octahedron | [4][6] |
| V-O (apical) | ~2.1 | Trigonal Bipyramid | [8] |
| V-O (equatorial) | ~1.75 | Trigonal Bipyramid | [8] |
| V-O | 1.7 - 1.9 | Tetrahedron | [8] |
Experimental Protocols
The synthesis of this compound materials with controlled stoichiometry and morphology is crucial for their application. Several methods have been developed, with hydrothermal and solid-state reactions being the most common.
Hydrothermal Synthesis of CuV₂O₆ Nanoparticles
This method allows for the synthesis of nanomaterials with controlled morphology at relatively low temperatures.
Materials:
-
Sodium metavanadate (NaVO₃)
-
Copper(II) nitrate (Cu(NO₃)₂)
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of sodium metavanadate (0.258 g in 20 mL deionized water).[9][10]
-
Prepare a 0.1 M solution of copper nitrate (0.48 g in 20 mL deionized water).[9][10]
-
Mix the two solutions and stir at room temperature for 120 minutes.[9][10]
-
Transfer the resulting solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 180 °C) for a designated period (e.g., 24 hours).
-
Allow the autoclave to cool to room temperature naturally.
-
Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol to remove any unreacted precursors.
-
Dry the final product in an oven at a low temperature (e.g., 60-80 °C).
Solid-State Synthesis of Copper Vanadates
This method involves the direct reaction of solid precursors at high temperatures and is suitable for producing bulk crystalline materials. The stoichiometry of the final product can be controlled by the molar ratio of the starting materials.
Materials:
-
Copper(II) oxide (CuO)
-
Vanadium(V) pentoxide (V₂O₅)
Procedure:
-
Thoroughly grind stoichiometric amounts of CuO and V₂O₅ powders in an agate mortar to ensure a homogeneous mixture. The molar ratio will determine the final product (e.g., 2:1 for Cu₂V₂O₇, 3:1 for Cu₃V₂O₈).[11]
-
Place the mixed powder in a ceramic crucible.
-
Heat the crucible in a muffle furnace at a specific temperature for an extended period. The temperature and duration depend on the desired phase. For example:
-
Allow the furnace to cool down to room temperature.
-
The resulting powder is the desired this compound compound.
Visualizing Key Processes
Graphviz diagrams are provided below to illustrate key experimental workflows and logical relationships in the study of copper vanadates.
Conclusion
The coordination chemistry of copper and vanadium in vanadate lattices presents a rich and complex field of study. The ability to tune the stoichiometry, crystal structure, and morphology of these materials through various synthesis techniques opens up a vast design space for new functional materials. The detailed structural data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals. The continued exploration of this chemical space holds significant promise for advancements in catalysis, energy applications, and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. Vanadate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Five-Coordinated Geometries from Molecular Structures to Solutions in Copper(II) Complexes Generated from Polydentate-N-Donor Ligands and Pseudohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization of Copper Metavanadate (CuV2O6) Nanostructures via Hydrothermal Method and the Photocatalytic Performance – Oriental Journal of Chemistry [orientjchem.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. CN105895894A - this compound material as well as preparation method and electrochemical performance thereof - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Hydrothermal Synthesis of Copper Vanadate Nanocrystals with Controlled Morphology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copper vanadate nanocrystals are of significant interest due to their diverse applications in catalysis, electrochemical sensing, and energy storage.[1][2][3] The morphology of these nanocrystals plays a crucial role in determining their physical and chemical properties, and consequently, their performance in various applications. The hydrothermal method offers a facile and cost-effective route for the synthesis of this compound nanocrystals with controllable morphologies.[1][4] This document provides detailed protocols for the hydrothermal synthesis of this compound nanocrystals with various morphologies, including nanoparticles, nanobelts, and nanoflowers.
Data Presentation: Synthesis Parameters and Resulting Morphologies
The morphology of hydrothermally synthesized this compound nanocrystals is highly dependent on the experimental conditions. Key factors influencing the final morphology include the choice of copper salt, the use of surfactants, and the pH of the reaction mixture.[4][5][6] The following table summarizes the synthesis conditions for obtaining different morphologies of Cu₃V₂O₇(OH)₂·2H₂O nanocrystals.
| Target Morphology | Copper Source | Vanadium Source | Surfactant | pH | Temperature (°C) | Time (h) | Reference |
| Nanoparticles | CuSO₄·5H₂O | NH₄VO₃ | None | 5 | 180 | 24 | [4] |
| Nanobelts | Cu(CH₃COO)₂·H₂O | NH₄VO₃ | PVP | 5 | 180 | 24 | [4] |
| Nanoflowers | CuCl₂·H₂O | NH₄VO₃ | None | 5 | 180 | 24 | [4] |
| Nanoleaf-like | Cu(NO₃)₂ | NaVO₃ | None | Not Specified | Not Specified | 2 | [1][7] |
| Nanosheets | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound nanocrystals with controlled morphologies.
Protocol 1: Synthesis of Cu₃V₂O₇(OH)₂·2H₂O Nanoparticles
This protocol outlines the synthesis of this compound nanoparticles using copper sulfate as the precursor.
Materials:
-
Ammonium metavanadate (NH₄VO₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Deionized water
-
Nitric acid (HNO₃) or Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
In a typical synthesis, dissolve 2 mmol of NH₄VO₃ in 40 mL of deionized water with stirring.
-
In a separate beaker, dissolve 3 mmol of CuSO₄·5H₂O in 40 mL of deionized water.
-
Add the CuSO₄ solution to the NH₄VO₃ solution under vigorous stirring.
-
Adjust the pH of the resulting mixture to 5 using dilute HNO₃ or NaOH.
-
Transfer the mixture to a 100 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it at 180 °C for 24 hours.
-
After the reaction, allow the autoclave to cool to room temperature naturally.
-
Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol, and dry it in an oven at 60 °C for 12 hours.
Protocol 2: Synthesis of Cu₃V₂O₇(OH)₂·2H₂O Nanobelts
This protocol describes the synthesis of this compound nanobelts using copper acetate and polyvinylpyrrolidone (PVP) as a surfactant.
Materials:
-
Ammonium metavanadate (NH₄VO₃)
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
Polyvinylpyrrolidone (PVP)
-
Deionized water
-
Acetic acid or Ammonia solution for pH adjustment
Procedure:
-
Dissolve 2 mmol of NH₄VO₃ in 40 mL of deionized water.
-
Dissolve 3 mmol of Cu(CH₃COO)₂·H₂O and 0.5 g of PVP in 40 mL of deionized water.
-
Add the copper acetate/PVP solution to the ammonium vanadate solution with constant stirring.
-
Adjust the pH of the mixture to 5 using acetic acid or ammonia solution.
-
Transfer the solution to a 100 mL Teflon-lined stainless steel autoclave.
-
Heat the autoclave at 180 °C for 24 hours.
-
Cool the autoclave to room temperature.
-
Collect the product by centrifugation, wash thoroughly with deionized water and ethanol, and dry at 60 °C.
Protocol 3: Synthesis of Cu₃V₂O₇(OH)₂·2H₂O Nanoflowers
This protocol details the synthesis of flower-like this compound nanostructures using copper chloride.
Materials:
-
Ammonium metavanadate (NH₄VO₃)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Prepare a 2 mmol solution of NH₄VO₃ in 40 mL of deionized water.
-
Prepare a 3 mmol solution of CuCl₂·2H₂O in 40 mL of deionized water.
-
Mix the two solutions under magnetic stirring.
-
Adjust the pH of the solution to 5 with dilute HCl or NaOH.
-
Transfer the mixture to a 100 mL Teflon-lined stainless steel autoclave.
-
Maintain the autoclave at 180 °C for 24 hours.
-
After cooling, collect the precipitate by centrifugation.
-
Wash the product with deionized water and ethanol and dry it at 60 °C.
Visualizations
Experimental Workflow
The general experimental workflow for the hydrothermal synthesis of this compound nanocrystals is depicted below.
Caption: General workflow for the hydrothermal synthesis of this compound nanocrystals.
Morphological Control Pathway
The selection of precursors and additives directly influences the final morphology of the nanocrystals. This relationship can be visualized as follows.
Caption: Influence of synthesis parameters on the morphology of this compound nanocrystals.
References
- 1. Synthesis, Characterization of Copper Metavanadate (CuV2O6) Nanostructures via Hydrothermal Method and the Photocatalytic Performance – Oriental Journal of Chemistry [orientjchem.org]
- 2. This compound nanoparticles: synthesis, characterization and its electrochemical sensing property | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. researchgate.net [researchgate.net]
- 6. Hydrothermal synthesis and electrochemical sensing properties of this compound nanocrystals with controlled morphologies|Gui-hong HAN, Shu-zhen YANG, Yan-fang HUANG, Jing YANG, Wen-cui CHAI, Rui ZHANG, De-liang CHEN-《中国有色金属学报》官方网站|全网首发|论文开放获取 [ysxbcn.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Sol-Gel Synthesis of Copper Vanadate Thin Films for Enhanced Photocatalysis
Audience: Researchers, scientists, and drug development professionals.
Application
Copper vanadate (B1173111) (CuₓVᵧO₂) thin films are emerging as highly effective n-type semiconductor photocatalysts for environmental remediation. With a narrow bandgap energy of approximately 2.0 eV, they can absorb a significant portion of the visible light spectrum, making them ideal for solar-driven applications.[1][2] These films are utilized for the photocatalytic degradation of persistent organic pollutants in wastewater, such as synthetic dyes (e.g., methylene (B1212753) blue, rhodamine B, methyl orange), and show potential in water splitting for hydrogen production.[3][4] The sol-gel synthesis route offers a cost-effective, scalable, and versatile method for producing homogenous, crystalline copper vanadate thin films with controlled thickness and morphology, leading to enhanced photocatalytic efficiency.[5][6]
Experimental Workflow
The overall process for the synthesis and evaluation of this compound thin films is outlined below. The workflow begins with the preparation of the precursor sol, followed by the deposition of the thin film onto a substrate, a critical annealing step to induce crystallinity, and finally, the assessment of the film's photocatalytic performance.
References
- 1. Why the thin film form of a photocatalyst is better than the particulate form for direct solar-to-hydrogen conversion: a poor man's approach - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09982K [pubs.rsc.org]
- 2. Enhanced Photocatalytic Activity of TiO2 Thin Film Deposited by Reactive RF Sputtering under Oxygen-Rich Conditions [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Copper Vanadate Photoanodes for Photoelectrochemical Water Splitting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoelectrochemical (PEC) water splitting represents a promising avenue for sustainable hydrogen production, driven by solar energy. The efficiency of this process is critically dependent on the photoanode material, which must exhibit strong light absorption, efficient charge separation and transport, and high catalytic activity for the oxygen evolution reaction (OER).[1][2][3] Ternary metal oxides, particularly copper vanadates, have emerged as a compelling class of photoanode materials.[4] Their narrow bandgaps allow for the absorption of a significant portion of the visible light spectrum, and they possess favorable band edge positions for OER.[4] Furthermore, the ability to tune the stoichiometry of copper vanadates (e.g., CuV₂O₆, Cu₂V₂O₇, Cu₃V₂O₈, Cu₅V₂O₁₀, Cu₁₁V₆O₂₆) allows for the modulation of their optoelectronic and catalytic properties.[4][5]
These application notes provide detailed protocols for the synthesis, characterization, and performance evaluation of various copper vanadate photoanodes for PEC water splitting. The information is intended to guide researchers in the fabrication and testing of these promising materials.
Data Presentation: Performance of this compound Photoanodes
The following tables summarize the key performance metrics of different this compound photoanodes reported in the literature. This data allows for a comparative analysis of the impact of stoichiometry and synthesis method on photoelectrochemical activity.
Table 1: Photoelectrochemical Performance of Various this compound Photoanodes
| This compound Phase | Synthesis Method | Bandgap (eV) | Onset Potential (V vs. RHE) | Photocurrent Density @ 1.23 V vs. RHE (mA/cm²) | Electrolyte | Reference |
| α-CuV₂O₆ | Solution Combustion | ~1.9 | ~0.8 | 0.055 | 0.1 M NaBi (pH 9.4) | [6] |
| β-Cu₂V₂O₇ | Spray Pyrolysis | ~2.0 | ~0.7 | ~0.1 | 0.1 M KPi (pH 7) | |
| γ-Cu₃V₂O₈ | Reactive Co-sputtering | 1.80 | ~0.8 | 0.062 | 0.1 M NaBi (pH 9.4) | [4] |
| p-Cu₅V₂O₁₀ | Spray Pyrolysis | 1.86 | N/A (photocathode) | up to 0.5 (with scavenger) | 0.3 M K₂SO₄ + 0.2 M phosphate buffer (pH 6.8) | [7][8] |
| Cu₁₁V₆O₂₆ | Reactive Co-sputtering | 1.83-2.03 | N/A | N/A | N/A |
Note: Performance metrics can vary significantly based on film thickness, crystallinity, and the presence of co-catalysts or hole scavengers.
Experimental Protocols
Detailed methodologies for the synthesis of this compound photoanodes and their photoelectrochemical characterization are provided below.
Protocol 1: Hydrothermal Synthesis of CuV₂O₆ Nanoparticles
This protocol is adapted from a method for synthesizing CuV₂O₆ nanoparticles.[9]
Materials:
-
Sodium metavanadate (NaVO₃)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Deionized (DI) water
-
Teflon-lined stainless steel autoclave (20 mL capacity)
Procedure:
-
Prepare a 0.1 M solution of sodium metavanadate by dissolving 0.258 g of NaVO₃ in 20 mL of DI water.
-
Prepare a 0.1 M solution of copper nitrate by dissolving 0.48 g of Cu(NO₃)₂·3H₂O in 20 mL of DI water.
-
Mix the two solutions and stir at room temperature for 120 minutes.
-
Transfer the resulting solution to a 20 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 160°C for 5 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation, wash it several times with DI water and ethanol to remove any unreacted precursors.
-
Dry the final product in an oven at 60°C for 12 hours.
-
To prepare a photoanode, the synthesized powder can be deposited onto a conductive substrate (e.g., FTO glass) using a technique like drop-casting or screen-printing, followed by annealing at an appropriate temperature to ensure good adhesion and crystallinity.
Protocol 2: Spray Pyrolysis Deposition of p-Cu₅V₂O₁₀ Thin Films
This protocol is based on the synthesis of p-type Cu₅V₂O₁₀ photocathodes.[8][10]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (99-104%)
-
Vanadyl acetylacetonate (VO(acac)₂) (99%)
-
Absolute ethanol (≥99.8%)
-
FTO-coated glass substrates
-
Ultrasonic bath
-
Spray pyrolysis setup with a hot plate
Procedure:
-
Substrate Cleaning: Clean the FTO-coated glass substrates by successive 15-minute ultrasonic treatments in a detergent solution (e.g., Triton X-100), acetone, and ethanol.
-
Precursor Solution Preparation:
-
Prepare a 20 mM Cu(NO₃)₂ solution by dissolving the appropriate amount of Cu(NO₃)₂·3H₂O in absolute ethanol.
-
Prepare an 8 mM VO(acac)₂ solution by dissolving the appropriate amount of VO(acac)₂ in absolute ethanol.
-
Mix the copper and vanadium precursor solutions to achieve the desired stoichiometry. The mixture can be further diluted with ethanol to the desired final concentration.
-
-
Spray Pyrolysis Deposition:
-
Preheat the FTO substrates on the hot plate to the deposition temperature of 300°C.
-
Use a pulsed deposition mode. A typical cycle consists of a 5-second spray time followed by a 55-second delay to allow for solvent evaporation and precursor decomposition.
-
The spraying rate and total volume of the solution will determine the final film thickness.
-
-
Post-Deposition Annealing:
-
Anneal the as-deposited films in a muffle furnace at 550°C for 4 hours in air. Use a heating and cooling ramp of 5°C/min.
-
Protocol 3: Reactive Co-sputtering of γ-Cu₃V₂O₈ Thin Films
This protocol is based on the fabrication of γ-Cu₃V₂O₈ thin films.[11][12]
Materials and Equipment:
-
High-purity copper and vanadium metal targets
-
Indium tin oxide (ITO) coated glass substrates
-
Sputtering deposition system with RF and DC power supplies
-
Argon (Ar) and Oxygen (O₂) gases
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates.
-
Sputtering Deposition:
-
Mount the substrates in the sputtering chamber.
-
Evacuate the chamber to a base pressure of less than 5 x 10⁻⁷ Torr.
-
Introduce a mixture of Ar and O₂ gas. The ratio of Ar to O₂ will influence the stoichiometry of the film.
-
Apply RF power to the vanadium target and DC power to the copper target. The relative power applied to each target will control the Cu:V ratio in the film.
-
The substrate can be heated during deposition to promote crystallinity.
-
-
Post-Deposition Annealing:
-
Anneal the as-deposited films in a tube furnace under a controlled atmosphere (e.g., air or a specific O₂ partial pressure) at a temperature around 550°C for several hours to crystallize the γ-Cu₃V₂O₈ phase.
-
Protocol 4: Photoelectrochemical (PEC) Measurement of Water Splitting Performance
This protocol outlines the standard procedure for evaluating the performance of the prepared this compound photoanodes and is based on best practices in the field.[1][13][14]
Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell with a quartz window
-
This compound photoanode as the working electrode (WE)
-
Platinum wire or foil as the counter electrode (CE)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode (RE)
-
Calibrated solar simulator (AM 1.5G, 100 mW/cm²)
-
Electrolyte (e.g., 0.1 M sodium borate buffer, pH 9.4 or 0.5 M sodium sulfate, pH ~7)
Procedure:
-
Electrode Assembly:
-
Define the active area of the photoanode by masking the edges with an insulating epoxy.
-
Assemble the three-electrode cell with the photoanode as the working electrode, a platinum counter electrode, and a reference electrode.
-
-
Electrolyte:
-
Fill the cell with the chosen electrolyte. Ensure the electrolyte is free of contaminants.
-
-
Measurement Setup:
-
Connect the electrodes to the potentiostat.
-
Position the cell in front of the solar simulator, ensuring uniform illumination of the photoanode's active area.
-
-
Linear Sweep Voltammetry (LSV):
-
Measure the current density as a function of the applied potential, typically from a cathodic potential to an anodic potential.
-
Perform the scan in the dark and under illumination to determine the photocurrent.
-
The onset potential is the potential at which the photocurrent starts to appear.
-
-
Chronoamperometry:
-
Measure the photocurrent density at a constant applied potential over time to evaluate the stability of the photoanode.
-
-
Incident Photon-to-Current Efficiency (IPCE):
-
Measure the photocurrent at different wavelengths of light using a monochromator to determine the quantum efficiency of the photoanode.
-
Visualizations
References
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. Frontiers | Photoelectrochemical water splitting under concentrated sunlight: best practices and protocols [frontiersin.org]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Elucidating the optical, electronic, and photoelectrochemical properties of p-type this compound (p-Cu5V2O10) photocathodes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, Characterization of Copper Metavanadate (CuV2O6) Nanostructures via Hydrothermal Method and the Photocatalytic Performance – Oriental Journal of Chemistry [orientjchem.org]
- 10. rsc.org [rsc.org]
- 11. escholarship.org [escholarship.org]
- 12. Electronic Structure, Optoelectronic Properties, and Photoelectrochemical Characteristics of γ‑Cu3V2O8 Thin Films [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Copper Vanadate as a Cathode Material for Lithium-Ion Batteries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of copper vanadate compounds as cathode materials for lithium-ion batteries (LIBs). Copper vanadates are attracting significant attention due to their high theoretical capacities, safety, and low cost.[1] This guide is intended to assist researchers in the practical application of these promising materials.
Introduction to this compound Cathodes
Transition metal vanadates, particularly copper vanadates (CVOs), are being explored as potential high-capacity cathode materials for next-generation LIBs.[1] Their layered crystal structures can facilitate the intercalation and deintercalation of lithium ions. Various stoichiometries of this compound exist, including CuV₂O₆, Cu₂V₂O₇, Cu₃V₂O₈, and Cu₅V₂O₁₀, each exhibiting unique electrochemical properties.[2][3] The electrochemical performance of CVOs is influenced by their synthesis method, morphology, and the incorporation of conductive additives.
Electrochemical Performance of this compound Cathodes
The following tables summarize the key electrochemical performance metrics of various this compound materials as reported in the literature.
Table 1: Electrochemical Performance of Various this compound Cathodes
| This compound Phase | Synthesis Method | Initial Discharge Capacity | Voltage Range (V vs. Li/Li⁺) | Current Density | Cycling Stability | Reference |
| α-CuV₂O₆ nanowires | Hydrothermal | 447-514 mAh/g | Not Specified | 20 mA/g | Not Specified | [1] |
| CuV₂O₆ (annealed at 550°C) | Soft Chemistry (from V₂O₅ gel) | ~180 mAh/g (initial) | 1.5-4.0 | Not Specified | ~135 mAh/g after 50 cycles | [2] |
| Cu₂.₃₃V₄O₁₁ | Not Specified | 250-270 mAh/g | Not Specified | Not Specified | Not Specified | [1] |
| ε-Cu₀.₉₅V₂O₅ nanoribbons | Not Specified | 292 mAh/g | Not Specified | Not Specified | Reversible process with 2.64 Li | [1] |
| rGO/Cu-V₂O₅ composite | Solid-state and heated reflux | 246.6 mAh/g | Not Specified | 1 C (294 mA/g) | 82.5% capacity retention after 200 cycles | [2] |
| CuV₂O₆, Cu₂V₂O₇, Cu₅V₂O₁₀ | Solid-State Reaction | >350 mAh/g (Room Temp) | Not Specified | Not Specified | Not Specified | [3] |
Table 2: Rate Capability of Selected this compound Cathodes
| This compound Phase | Current Density | Discharge Capacity | Reference |
| α-CuV₂O₆ nanowires | 40 mA/g | ~450 mAh/g | [4] |
| α-CuV₂O₆ nanowires | 80 mA/g | ~380 mAh/g | [4] |
| CuV₂O₆, Cu₂V₂O₇, Cu₅V₂O₁₀ (at 525°C) | 100 mA/g | Plateau at 3.4 V | [3] |
| CuV₂O₆, Cu₂V₂O₇, Cu₅V₂O₁₀ (at 525°C) | 310 mA/g | Plateau at 2.5 V | [3] |
Experimental Protocols
This section provides detailed protocols for the synthesis of copper vanadates, electrode preparation, coin cell assembly, and electrochemical characterization.
Synthesis of this compound
Two common methods for synthesizing this compound powders are the hydrothermal method and the solid-state reaction.
Protocol 1: Hydrothermal Synthesis of α-CuV₂O₆ Nanowires
This protocol is adapted from a facile hydrothermal route for synthesizing α-CuV₂O₆ nanowires.[1][3]
Materials:
-
Copper(II) chloride (CuCl₂)
-
Vanadium pentoxide (V₂O₅)
-
Deionized (DI) water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Prepare aqueous solutions of CuCl₂ and V₂O₅. For example, to achieve a specific reagent concentration, dissolve the appropriate amount of each precursor in DI water.
-
Mix the precursor solutions in a beaker and stir for a specified time to ensure homogeneity.
-
Transfer the resulting solution into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 210 °C) for a set duration (e.g., 12 hours).[4]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product several times with DI water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final α-CuV₂O₆ nanowire product in a vacuum oven at a specified temperature (e.g., 60-80 °C) for several hours.
Protocol 2: Solid-State Synthesis of Cu₂V₂O₇
This protocol describes a typical solid-state reaction for preparing polycrystalline Cu₂V₂O₇.[5][6]
Materials:
-
Copper(II) oxide (CuO)
-
Vanadium pentoxide (V₂O₅)
-
Agate mortar and pestle
-
Alumina crucible
-
High-temperature muffle furnace
Procedure:
-
Weigh stoichiometric amounts of CuO and V₂O₅ powders.
-
Thoroughly mix and grind the powders together in an agate mortar and pestle for an extended period (e.g., 1-2 hours) to ensure intimate contact between the reactants.
-
Transfer the mixed powder into an alumina crucible.
-
Place the crucible in a muffle furnace and heat the mixture at a specific temperature (e.g., 500-700 °C) for several hours in an air atmosphere. The exact temperature and duration will influence the final phase and crystallinity.[6]
-
After calcination, allow the furnace to cool down to room temperature.
-
Grind the resulting product again to obtain a fine powder of Cu₂V₂O₇.
Electrode Preparation and Coin Cell Assembly
Protocol 3: Cathode Slurry Preparation and Electrode Casting
This protocol outlines the preparation of a typical cathode slurry for LIBs.[7]
Materials:
-
This compound active material (e.g., 70-80 wt%)
-
Conductive additive (e.g., carbon black, 10-15 wt%)
-
Binder (e.g., Polyvinylidene difluoride - PVDF, 5-10 wt%)
-
Solvent (N-Methyl-2-pyrrolidone - NMP)
-
Aluminum foil (current collector)
-
Mortar and pestle or planetary mixer
-
Doctor blade or automatic film coater
Procedure:
-
Dry the this compound active material and conductive additive in a vacuum oven to remove any moisture.
-
In an agate mortar or a mixing vessel, dry mix the active material and conductive additive until a homogeneous powder is obtained.[7]
-
Dissolve the PVDF binder in an appropriate amount of NMP solvent to form a binder solution.
-
Gradually add the active material/conductive additive mixture to the binder solution while stirring continuously to form a uniform slurry. The viscosity of the slurry should be optimized for coating.
-
Cast the slurry onto a clean aluminum foil using a doctor blade or an automatic film coater to a desired thickness.
-
Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 120 °C) for several hours to completely remove the NMP solvent.[8]
-
Punch out circular electrodes of a specific diameter (e.g., 12-15 mm) from the dried electrode sheet.
Protocol 4: Coin Cell (CR2032) Assembly
This protocol describes the assembly of a half-cell using a this compound cathode. All assembly steps should be performed in an argon-filled glovebox.[7]
Materials:
-
This compound cathode
-
Lithium metal foil (counter and reference electrode)
-
Separator (e.g., Celgard 2400)
-
Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC))
-
CR2032 coin cell components (case, gasket, spacer disc, wave spring)
-
Coin cell crimper
Procedure:
-
Place the this compound cathode in the center of the coin cell case.
-
Add a few drops of electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the lithium metal foil on top of the separator.
-
Place the spacer disc and then the wave spring on top of the lithium foil.
-
Carefully place the gasket and the top cap onto the assembly.
-
Crimp the coin cell using a coin cell crimper to ensure proper sealing.
Electrochemical Characterization
Protocol 5: Electrochemical Performance Evaluation
This protocol outlines standard electrochemical tests for evaluating the performance of the this compound cathode.
Equipment:
-
Battery cycler/potentiostat
Procedure:
-
Resting: Allow the assembled coin cell to rest for several hours (e.g., 12 hours) to ensure complete wetting of the electrode and separator by the electrolyte.[9]
-
Cyclic Voltammetry (CV):
-
Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within a specific voltage window (e.g., 1.5-4.0 V vs. Li/Li⁺) for several cycles to identify the redox peaks corresponding to the lithium intercalation/deintercalation processes.
-
-
Galvanostatic Charge-Discharge Cycling:
-
Cycle the cell at a constant current density (e.g., C/10, where 1C is the current required to fully charge/discharge the cell in one hour) within the determined voltage window.
-
Record the charge and discharge capacities for each cycle to evaluate the specific capacity and coulombic efficiency.
-
-
Rate Capability Test:
-
Long-Term Cycling Stability:
-
Cycle the cell at a moderate to high C-rate (e.g., 1C) for an extended number of cycles (e.g., 100, 500, or more) to assess the capacity retention and long-term stability of the cathode material.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Hydrothermal synthesis workflow for α-CuV₂O₆ nanowires.
Caption: Solid-state synthesis workflow for Cu₂V₂O₇ powder.
Caption: Workflow for electrode preparation and coin cell assembly.
References
- 1. Alpha-CuV2O6 nanowires: hydrothermal synthesis and primary lithium battery application. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Item - α-CuV2O6 Nanowires: Hydrothermal Synthesis and Primary Lithium Battery Application - figshare - Figshare [figshare.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. On the Polymorphism of Cu2V2O7: Synthesis and Crystal Structure of δ-Cu2V2O7, a New Polymorph | MDPI [mdpi.com]
- 7. Non-aqueous Electrode Processing and Construction of Lithium-ion Coin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrochemical Sensing of Glucose Using Copper Vanadate Modified Electrodes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of copper vanadate (Cu-V-O) nanomaterials in the non-enzymatic electrochemical detection of glucose. The unique electrocatalytic properties of this compound make it a promising candidate for developing sensitive, stable, and cost-effective glucose sensors.
Introduction
The accurate and rapid detection of glucose is crucial in various fields, including clinical diagnostics for diabetes management, biotechnology, and the food industry. Non-enzymatic electrochemical glucose sensors have garnered significant attention as they overcome the inherent stability issues of enzyme-based sensors. Among various nanomaterials, copper-based compounds have been extensively explored due to their excellent electrocatalytic activity towards glucose oxidation. This compound nanostructures, in particular, offer a large surface area and synergistic effects between copper and vanadium, enhancing their sensing performance. This document outlines the synthesis of this compound, the fabrication of modified electrodes, and the electrochemical protocols for glucose detection.
Data Presentation: Performance of Copper-Based Non-Enzymatic Glucose Sensors
The following table summarizes the performance of various copper-based nanomaterials for non-enzymatic glucose sensing, providing a comparative landscape for the application of this compound.
| Electrode Material | Linear Range (mM) | Sensitivity (µA mM⁻¹ cm⁻²) | Limit of Detection (LOD) (µM) | Applied Potential (V vs. Ag/AgCl) | Reference |
| CuO/Ag/NiO | 0.001 - 5.50 | 2895.3 | 0.1 | Not Specified | [1] |
| CuSe | 0.0001 - 0.04 | 19419 | 0.196 | +0.15 | [1] |
| CuO Nanoparticles | 0.1 - 150 µM | Not Specified | Not Specified | Not Specified | [2] |
| CuO-C-dots/SPCE | 0.5 - 2.0 and 2.0 - 5.0 | 110 and 63.3 | 200 | +0.50 | [3] |
| CuO/TiO₂/GCE | 0.05 - 5.2 and 5.2 - 20 | 186.67 and 90.53 | 1.9 | +0.60 | [4] |
| Copper Oxide on GCE | 0.5 - 5.0 | 904 | 2 | +0.55 | [2] |
| CuO Microfeathers | Up to 8.0 | 1091 | 30 | +0.55 | [5] |
Experimental Protocols
Synthesis of this compound (Cu₃V₂O₇(OH)₂·2H₂O) Nanobelts via Hydrothermal Method
This protocol describes a facile hydrothermal process for synthesizing this compound nanobelts.
Materials:
-
Ammonium metavanadate (NH₄VO₃)
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Nitric acid (HNO₃) or Sodium hydroxide (NaOH) for pH adjustment
-
Deionized (DI) water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of NH₄VO₃ in DI water.
-
Prepare a 0.1 M solution of CuSO₄·5H₂O in DI water.
-
-
Reaction Mixture:
-
In a typical synthesis, mix equal volumes of the 0.1 M NH₄VO₃ and 0.1 M CuSO₄·5H₂O solutions in a beaker under vigorous stirring.
-
Adjust the pH of the resulting mixture to a desired value (e.g., pH 4-5 for nanobelts) using dilute HNO₃ or NaOH.
-
-
Hydrothermal Synthesis:
-
Transfer the final mixture into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 180°C for 24 hours in an oven.
-
-
Product Collection and Purification:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation at 6000 rpm for 10 minutes.
-
Wash the collected product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final this compound nanobelts in a vacuum oven at 60°C for 12 hours.
-
Fabrication of this compound Modified Glassy Carbon Electrode (Cu-V-O/GCE)
This protocol details the steps to modify a glassy carbon electrode with the synthesized this compound nanobelts.
Materials:
-
Glassy carbon electrode (GCE, 3 mm diameter)
-
Synthesized this compound nanobelts
-
Nafion solution (0.5 wt% in ethanol)
-
Ethanol
-
Alumina slurry (0.3 µm and 0.05 µm)
-
DI water
Procedure:
-
GCE Pre-treatment:
-
Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.
-
Rinse the polished GCE thoroughly with DI water.
-
Sonicate the GCE in ethanol and DI water for 5 minutes each to remove any residual alumina particles.
-
Dry the cleaned GCE under a stream of nitrogen gas.
-
-
Preparation of this compound Suspension:
-
Disperse 5 mg of the synthesized this compound nanobelts in 1 mL of a 1:1 (v/v) ethanol/DI water solution containing 0.5% Nafion.
-
Sonciate the mixture for 30 minutes to form a homogeneous suspension.
-
-
Electrode Modification:
-
Drop-cast 5 µL of the prepared this compound suspension onto the cleaned GCE surface.
-
Allow the solvent to evaporate at room temperature for at least 1 hour, or until a uniform film is formed.
-
The resulting Cu-V-O/GCE is now ready for electrochemical measurements.
-
Electrochemical Detection of Glucose
This protocol describes the use of the fabricated Cu-V-O/GCE for the amperometric detection of glucose.
Apparatus:
-
Electrochemical workstation (Potentiostat/Galvanostat)
-
Three-electrode cell:
-
Working Electrode: Cu-V-O/GCE
-
Reference Electrode: Ag/AgCl (saturated KCl)
-
Counter Electrode: Platinum wire or graphite rod
-
Electrolyte:
-
0.1 M Sodium hydroxide (NaOH) solution
Procedure:
-
Electrode Activation:
-
Activate the modified electrode by cycling the potential between -0.2 V and 0.8 V (vs. Ag/AgCl) in 0.1 M NaOH solution at a scan rate of 50 mV/s for several cycles until a stable cyclic voltammogram is obtained.
-
-
Cyclic Voltammetry (CV) for Glucose Oxidation:
-
Record the CV of the Cu-V-O/GCE in 0.1 M NaOH in the absence and presence of various concentrations of glucose.
-
Observe the increase in the anodic peak current, indicating the electrocatalytic oxidation of glucose.
-
Determine the optimal applied potential for amperometric detection from the CV curves (typically around +0.5 V to +0.6 V vs. Ag/AgCl).
-
-
Chronoamperometric Detection of Glucose:
-
Set the applied potential to the predetermined optimal value (e.g., +0.55 V vs. Ag/AgCl).
-
Add successive aliquots of a standard glucose solution into the stirred 0.1 M NaOH electrolyte at regular intervals (e.g., every 50 seconds).
-
Record the corresponding steady-state current response.
-
Plot the calibration curve of the current response versus glucose concentration.
-
-
Interference Study:
-
Stability and Reproducibility:
-
Stability: Store the electrode in a dry environment and periodically measure its response to a fixed glucose concentration over several days or weeks.[11]
-
Reproducibility: Fabricate multiple Cu-V-O/GCEs using the same procedure and measure their response to the same glucose concentration. Calculate the relative standard deviation (RSD).[11]
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound and electrode modification.
Caption: Signaling pathway for non-enzymatic glucose detection at a this compound modified electrode.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Non-enzymatic amperometric glucose sensing on CuO/mesoporous TiO2 modified glassy carbon electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Copper-Based Microfeathers for Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. The Impact of Interfering Substances on Continuous Glucose Monitors Part 3: A Review of Non-labeled Substances Influencing Continuous Glucose Monitor Readings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ascorbic acid and glucose can cause significant interference on quantitative measurement of biochemistry analytes in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of Copper Vanadates in Pseudocapacitors for Advanced Energy Storage
Introduction
Copper vanadates (CuxVyOz) have emerged as highly promising electrode materials for pseudocapacitors, a class of electrochemical energy storage devices that bridge the gap between traditional electrostatic double-layer capacitors and batteries. Their rich redox chemistry, stemming from the multiple oxidation states of both copper and vanadium, allows for efficient Faradaic reactions, leading to high specific capacitance and energy density. This, combined with their relatively low cost and environmental benignity, makes them attractive candidates for next-generation energy storage solutions. This document provides a comprehensive overview of the application of various copper vanadate phases in pseudocapacitors, including detailed experimental protocols for their synthesis and electrochemical characterization, and a summary of their performance metrics.
Quantitative Performance Data
The electrochemical performance of pseudocapacitors is highly dependent on the crystal structure and morphology of the electrode material. The following table summarizes the key performance indicators for different phases of this compound as reported in the literature.
| This compound Phase | Synthesis Method | Morphology | Electrolyte | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability (%) | Reference |
| Cu₃V₂O₈ | Simple Chemical Route | Nanorods | Aqueous Alkaline | 497 @ 5 mV/s, 430 @ 0.4 mA/cm² | - | - | 94.7% after 5000 cycles | [1] |
| β-Cu₂V₂O₇ | Microwave Synthesis | Nanorods | 1M NaOH | 269 @ 1 A/g | - | - | 89% after 4000 cycles | [2][3][4][5] |
| Composite Phase (CuV) | Ultrasound-Assisted Co-precipitation | Nanoparticles | - | 211 @ 5 mV/s | 107.25 | 297.9 | 94.6% after 1600 cycles | |
| CuV₂O₆/GCN | Hydrothermal | Nanocomposite | 2M KOH | 1527 @ 1 A/g | - | - | - |
Experimental Protocols
I. Synthesis of this compound Nanomaterials
A. Hydrothermal Synthesis of Cu₃V₂O₈ Nanorods
This protocol describes the synthesis of Cu₃V₂O₈ nanorods using a facile hydrothermal method.
-
Materials: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), Ammonium metavanadate (NH₄VO₃), Sodium hydroxide (NaOH), Deionized (DI) water, Ethanol.
-
Procedure:
-
Prepare aqueous solutions of Cu(NO₃)₂·3H₂O and NH₄VO₃.
-
Mix the precursor solutions in a stoichiometric ratio.
-
Add NaOH solution dropwise to the mixture under constant stirring to adjust the pH.
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it at a specified temperature (e.g., 180 °C) for a designated duration (e.g., 12-24 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation, wash it several times with DI water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a suitable temperature (e.g., 80 °C) overnight.
-
B. Microwave-Assisted Synthesis of β-Cu₂V₂O₇ Nanorods
This method offers a rapid and energy-efficient route for the synthesis of β-Cu₂V₂O₇ nanorods.[2][3][4][5]
-
Materials: Copper(II) chloride (CuCl₂), Vanadium pentoxide (V₂O₅), Sodium hydroxide (NaOH), DI water.
-
Procedure:
-
Dissolve stoichiometric amounts of CuCl₂ and V₂O₅ in DI water.
-
Add NaOH solution to the mixture to control the pH and facilitate the reaction.
-
Place the reaction vessel in a domestic or laboratory microwave oven.
-
Apply microwave irradiation at a specific power and for a short duration (e.g., 5-10 minutes).
-
After the reaction, cool the mixture and collect the precipitate.
-
Wash the product thoroughly with DI water and ethanol.
-
Dry the synthesized β-Cu₂V₂O₇ nanorods in an oven.
-
C. Sol-Gel Synthesis of this compound
The sol-gel method allows for good control over the composition and homogeneity of the resulting material.
-
Materials: A copper salt (e.g., copper acetate), a vanadium precursor (e.g., ammonium vanadate or vanadium alkoxide), a chelating agent (e.g., citric acid), and a solvent (e.g., ethanol or water).
-
Procedure:
-
Dissolve the copper and vanadium precursors in the solvent.
-
Add the chelating agent to the solution to form a stable complex with the metal ions.
-
Heat the solution at a moderate temperature (e.g., 60-80 °C) with continuous stirring to promote the formation of a sol.
-
Continue heating to evaporate the solvent, leading to the formation of a viscous gel.
-
Dry the gel in an oven to remove residual solvent.
-
Finally, calcine the dried gel at a high temperature (e.g., 400-600 °C) in air to obtain the crystalline this compound powder.
-
II. Electrode Preparation and Pseudocapacitor Assembly
A. Working Electrode Preparation
-
Materials: Synthesized this compound powder, conductive agent (e.g., acetylene black or carbon nanotubes), polymer binder (e.g., polyvinylidene fluoride - PVDF), and a solvent (e.g., N-methyl-2-pyrrolidone - NMP).
-
Procedure:
-
Prepare a slurry by mixing the active material (this compound), conductive agent, and binder in a typical weight ratio of 80:10:10.[6]
-
Add a few drops of NMP to the mixture and grind it in a mortar and pestle to form a homogeneous paste.
-
Coat the slurry onto a current collector (e.g., nickel foam, carbon cloth, or stainless steel foil) using a doctor blade or a simple drop-casting method.
-
Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 120 °C) for several hours to remove the solvent.
-
Press the dried electrode under a certain pressure to ensure good contact between the active material and the current collector.
-
B. Three-Electrode System Assembly
For fundamental electrochemical studies, a three-electrode setup is commonly used.[6][7]
-
Components:
-
Working Electrode: The prepared this compound electrode.
-
Counter Electrode: A platinum wire or a large-surface-area carbon-based electrode.
-
Reference Electrode: A standard reference electrode such as Ag/AgCl or a saturated calomel electrode (SCE).
-
Electrolyte: An aqueous solution (e.g., KOH, NaOH, or Na₂SO₄) or an organic electrolyte.
-
-
Assembly:
-
Place the three electrodes in an electrochemical cell containing the chosen electrolyte.
-
Ensure that the reference electrode is positioned close to the working electrode to minimize iR drop.
-
Connect the electrodes to a potentiostat for electrochemical measurements.
-
III. Electrochemical Characterization
A. Cyclic Voltammetry (CV)
CV is used to investigate the capacitive behavior and redox reactions of the electrode material.
-
Parameters:
-
Potential Window: The range of potential to be scanned (e.g., 0 to 0.6 V vs. Ag/AgCl). The appropriate window should be determined experimentally to avoid electrolyte decomposition.
-
Scan Rate: The speed at which the potential is swept (e.g., 5, 10, 20, 50, 100 mV/s).
-
-
Procedure:
-
Set the desired potential window and scan rates in the potentiostat software.
-
Run the CV experiment for several cycles until a stable voltammogram is obtained.
-
The specific capacitance (Csp) can be calculated from the CV curve using the following equation: Csp = (∫I dV) / (2 * v * ΔV * m) where ∫I dV is the integrated area of the CV curve, v is the scan rate, ΔV is the potential window, and m is the mass of the active material.
-
B. Galvanostatic Charge-Discharge (GCD)
GCD measurements are used to determine the specific capacitance, energy density, power density, and cycling stability of the pseudocapacitor.
-
Parameters:
-
Current Density: The constant current applied for charging and discharging (e.g., 1, 2, 5, 10 A/g).
-
Potential Window: The voltage range for charging and discharging, which should be consistent with the CV measurements.
-
-
Procedure:
-
Set the desired current density and potential window.
-
Charge and discharge the electrode at the specified current density for a large number of cycles (e.g., 1000-5000 cycles) to evaluate its stability.
-
The specific capacitance can be calculated from the discharge curve using the formula: Csp = (I * Δt) / (ΔV * m) where I is the discharge current, Δt is the discharge time, ΔV is the potential window, and m is the mass of the active material.[8]
-
Energy density (E) and power density (P) can be calculated as follows:[8] E = (Csp * ΔV²) / (2 * 3.6) P = (E * 3600) / Δt
-
C. Electrochemical Impedance Spectroscopy (EIS)
EIS is employed to study the internal resistance and charge transfer kinetics of the electrode.
-
Parameters:
-
Procedure:
-
Apply the AC signal over the specified frequency range at a constant DC potential (usually the open-circuit potential).
-
The resulting impedance data is typically plotted as a Nyquist plot (imaginary impedance vs. real impedance).
-
The intercept of the plot on the real axis at high frequency represents the equivalent series resistance (ESR), while the diameter of the semicircle in the high-frequency region corresponds to the charge transfer resistance (Rct).
-
Visualized Workflows and Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microwave synthesis of β-Cu2V2O7 nanorods: structural, electrochemical supercapacitance, and photocatalytic properties | springerprofessional.de [springerprofessional.de]
- 4. Microwave synthesis of β-Cu2V2O7 nanorods: structural, electrochemical supercapacitance, and photocatalytic properties | Semantic Scholar [semanticscholar.org]
- 5. Microwave synthesis of <i>β</i>-Cu<sub>2</sub>V<sub>2</sub>O<sub>7</sub> nanorods: structural, electrochemical supercapacitance, and photocatalytic properties - ProQuest [proquest.com]
- 6. jove.com [jove.com]
- 7. Evaluating the Electrochemical Properties of Supercapacitors using the Three-Electrode System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. nanoscience.com [nanoscience.com]
Application Notes and Protocols for the Catalytic Degradation of Organic Pollutants using Copper Vanadate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copper vanadate nanomaterials have emerged as promising catalysts for the degradation of persistent organic pollutants in wastewater. Their unique electronic and structural properties enable them to activate advanced oxidation processes (AOPs), such as photocatalysis and Fenton-like reactions, leading to the efficient mineralization of a wide range of organic contaminants. This document provides detailed application notes and experimental protocols for the synthesis of various this compound catalysts and their application in the degradation of organic pollutants.
Data Presentation
The catalytic performance of different this compound compounds is influenced by factors such as the synthesis method, catalyst dosage, pH of the solution, and the nature of the organic pollutant. The following tables summarize the quantitative data from various studies to facilitate comparison.
Table 1: Photocatalytic Degradation of Organic Dyes by this compound Catalysts
| Catalyst | Pollutant | Catalyst Dose (g/L) | Initial Pollutant Conc. (mg/L) | Light Source | Degradation Efficiency (%) | Reaction Time (min) | Kinetic Model | Rate Constant (k) | Reference |
| PVP-Cu₃V₂O₈ | Methylene Blue | - | - | - | 96 | - | - | - | [1] |
| PVP-Cu₃V₂O₈ | Rhodamine B | - | - | - | 77 | - | - | - | [1] |
| PVP-Cu₃V₂O₈ | Malachite Green | - | - | - | 96 | - | - | - | [1] |
| β-Cu₂V₂O₇ | Methylene Blue | 0.5 | 10 | Visible Light | 81.85 | 60 | Pseudo-first-order | 0.0193 min⁻¹ | [2] |
| Cu/Ni/rGO | Rhodamine B | 0.8 | 5 | Tungsten Lamp | 93 | 20 | - | - | [3] |
| Cu/Ni/rGO | Alizarin R | 0.8 | 5 | Tungsten Lamp | 91 | 20 | - | - | [3] |
Table 2: Fenton-like Degradation of Organic Pollutants by Copper-based Catalysts
| Catalyst | Pollutant | Catalyst Dose (g/L) | H₂O₂ Conc. (mM) | Initial pH | Degradation Efficiency (%) | Reaction Time (min) | Reference |
| Cu/Al₂O₃-MCM-41 | Phenol | 1.0 | 1.0 (µmol) | 4 | >95 | 45 | [4] |
| Cu/Al₂O₃-MCM-41 | 2-chloro-4-nitrophenol | 1.0 | 1.0 (µmol) | 4 | >95 | 45 | [4] |
| Cu/Al₂O₃-MCM-41 | 4-chloro-2-nitrophenol | 1.0 | 1.0 (µmol) | 4 | >95 | 45 | [4] |
| Cu(II) | Phenol | 0.1 (mM) | 10 | 10 | Accelerated 17-fold with HCO₃⁻ | - | [5] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of β-Cu₂V₂O₇ Nanorods
This protocol describes a facile, template-free method for the synthesis of β-Cu₂V₂O₇ nanorods.[2]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Ammonium metavanadate (NH₄VO₃)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Prepare aqueous solutions of copper(II) nitrate trihydrate and ammonium metavanadate.
-
Mix the precursor solutions in a stoichiometric ratio of Cu:V as 2:2.
-
Transfer the resulting solution into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it at a constant temperature of 180-200°C for 6-12 hours.[6]
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by filtration, wash it several times with deionized water and ethanol to remove any unreacted precursors.
-
Dry the final product in an oven at 80°C for 12 hours.
Protocol 2: Hydrothermal Synthesis of PVP-Cu₃V₂O₈ Nanoplatelets
This protocol details the synthesis of Cu₃V₂O₈ nanoplatelets using polyvinylpyrrolidone (PVP) as a surfactant to control the morphology.[1]
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Vanadium pentoxide (V₂O₅)
-
Polyvinylpyrrolidone (PVP)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Dissolve an appropriate amount of PVP in deionized water with vigorous stirring.
-
Add stoichiometric amounts of CuCl₂·2H₂O and V₂O₅ to the PVP solution.
-
Adjust the pH of the mixture to a desired value (e.g., 9) by adding NaOH solution dropwise under continuous stirring.[6]
-
Transfer the final solution to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave at 180°C for 24 hours.
-
After cooling to room temperature, collect the product by centrifugation.
-
Wash the precipitate with deionized water and ethanol multiple times.
-
Dry the final PVP-Cu₃V₂O₈ nanoplatelets in a vacuum oven at 60°C.
Protocol 3: Photocatalytic Degradation of Organic Dyes
This protocol outlines the general procedure for evaluating the photocatalytic activity of this compound catalysts in the degradation of organic dyes.
Materials:
-
This compound catalyst (e.g., β-Cu₂V₂O₇ or PVP-Cu₃V₂O₈)
-
Organic dye stock solution (e.g., Methylene Blue, Rhodamine B)
-
Deionized water
-
Visible light source (e.g., Xenon lamp with a UV cutoff filter)
-
Magnetic stirrer
-
UV-Vis spectrophotometer
Procedure:
-
Disperse a specific amount of the this compound catalyst (e.g., 0.5 g/L) in a known volume of the organic dye solution with a specific initial concentration (e.g., 10 mg/L).
-
Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the catalyst and the dye molecules.
-
Irradiate the suspension with a visible light source under continuous stirring.
-
At regular time intervals, withdraw a small aliquot of the suspension and centrifuge it to remove the catalyst particles.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength of the dye using a UV-Vis spectrophotometer.
-
The degradation efficiency is calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
To investigate the role of reactive oxygen species (ROS), radical scavenging experiments can be performed by adding specific scavengers (e.g., isopropanol for hydroxyl radicals, benzoquinone for superoxide radicals) to the reaction mixture before irradiation.[7]
Protocol 4: Fenton-like Degradation of Organic Pollutants
This protocol describes the procedure for the degradation of organic pollutants via a heterogeneous Fenton-like reaction using a copper-based catalyst.
Materials:
-
Copper-based catalyst (e.g., Cu/Al₂O₃-MCM-41)
-
Organic pollutant stock solution (e.g., Phenol)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Deionized water
-
pH meter and solutions for pH adjustment (e.g., H₂SO₄, NaOH)
-
Magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) or Total Organic Carbon (TOC) analyzer
Procedure:
-
Add a specific amount of the copper-based catalyst (e.g., 1.0 g/L) to a known volume of the organic pollutant solution with a specific initial concentration.
-
Adjust the initial pH of the solution to the desired value (e.g., pH 4) using H₂SO₄ or NaOH.[4]
-
Initiate the reaction by adding a specific amount of H₂O₂ solution (e.g., 1.0 µmol).
-
Keep the reaction mixture under continuous stirring at a constant temperature.
-
At predetermined time intervals, withdraw samples, and quench the reaction immediately (e.g., by adding a catalase solution to decompose the residual H₂O₂).
-
Filter the sample to remove the catalyst.
-
Analyze the concentration of the organic pollutant and its degradation byproducts using HPLC or measure the total organic carbon (TOC) to determine the mineralization efficiency.
Mandatory Visualizations
Experimental Workflow for Photocatalytic Degradation
Caption: Workflow for photocatalytic degradation of organic pollutants.
Proposed Mechanism for Photocatalytic Degradation
Caption: Photocatalytic degradation mechanism by this compound.
Proposed Mechanism for Fenton-like Reaction
Caption: Fenton-like degradation mechanism by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave synthesis of β-Cu2V2O7 nanorods: structural, electrochemical supercapacitance, and photocatalytic properties | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Surfactant Free Hydrothermal Synthesis of Copper Oxide Nanoparticles [article.sapub.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Gas Sensing with Copper Vanadate Nanocomposites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of copper vanadate nanocomposites in gas sensing applications. The information is tailored for professionals in research and development who are exploring novel materials for gas detection technologies.
Application Note: Ammonia Sensing Using this compound (CuV₂O₆) Nanocomposites
Introduction
This compound nanocomposites, particularly in the form of CuV₂O₆ nanorods, have emerged as promising materials for the fabrication of chemiresistive gas sensors. These materials operate as p-type semiconductors, where the primary charge carriers are holes. The gas sensing mechanism is based on the modulation of the electrical resistance of the material upon interaction with target gas molecules at elevated temperatures. This change in resistance is measurable and can be correlated to the gas concentration. CuV₂O₆ has demonstrated notable performance in the detection of ammonia (NH₃), a gas of significant interest in industrial safety, environmental monitoring, and medical diagnostics.
Principle of Operation
The sensing mechanism of p-type semiconductor gas sensors like this compound relies on the interaction of atmospheric oxygen and the target gas with the surface of the nanocomposite. In ambient air, oxygen molecules adsorb onto the surface of the CuV₂O₆ and extract electrons from the material, creating a hole accumulation layer (HAL) and thereby decreasing the material's resistance. When a reducing gas like ammonia is introduced, it reacts with the adsorbed oxygen species. This reaction releases electrons back to the semiconductor, which recombine with the holes in the HAL. The result is a thinning of the hole accumulation layer, leading to an increase in the sensor's overall resistance. The magnitude of this resistance change is proportional to the concentration of the target gas.
Key Performance Characteristics for Ammonia Sensing
While comprehensive data for a wide range of gases is still an active area of research, studies have shown that CuV₂O₆-based sensors exhibit excellent performance for ammonia detection. The key operational parameters are summarized below. It is important to note that performance can be influenced by the specific morphology of the nanocomposite, the presence of dopants, and the overall sensor architecture.
Advantages of this compound Nanocomposites in Gas Sensing:
-
P-type semiconducting behavior: Offers a distinct sensing mechanism compared to more common n-type materials.
-
Good sensitivity to ammonia: Demonstrates a clear response to NH₃ in a relevant concentration range.
-
Relatively low operating temperature: Operates at temperatures that are lower than some other metal oxide sensors, potentially reducing power consumption.
-
Facile synthesis: Can be synthesized through scalable methods like hydrothermal synthesis.
Limitations and Considerations:
-
Cross-sensitivity: Like many metal oxide sensors, this compound may exhibit cross-sensitivity to other gases, such as nitrogen oxides (NOx). Strategies like doping with noble metals (e.g., silver) can be employed to mitigate this interference.[1]
-
Humidity effects: The presence of water vapor can influence sensor performance. Calibration and operation in controlled humidity environments are recommended for high-precision measurements.
-
Data Scarcity: Extensive quantitative performance data for various gases is not yet widely available in the literature. Further research is needed to fully characterize the capabilities of this material.
Data Presentation
Table 1: Performance of CuV₂O₆ Nanocomposite Sensor for Ammonia (NH₃) Detection
| Parameter | Value | Notes |
| Target Gas | Ammonia (NH₃) | |
| Sensing Material | CuV₂O₆ | As the sensing electrode material. |
| Operating Temperature | 350 °C | Considered a relatively low temperature for this type of sensor. |
| Concentration Range | 25 - 300 ppm | Demonstrates excellent performance within this range.[1] |
| Interference | Nitrogen Oxides (NOx) | The presence of NOx can decrease the response signal to NH₃.[1] |
| Mitigation of Interference | Addition of Ag particles | Can improve the sensor's resistance to interference from NOx.[1] |
Table 2: General Performance Characteristics of P-Type Metal Oxide Gas Sensors
This table provides a general overview of the performance metrics that can be expected from p-type semiconductor gas sensors, for context, as detailed data for this compound is limited.
| Parameter | Typical Range | Factors Influencing Performance |
| Sensitivity (Rg/Ra) | 2 - 100+ | Material composition, morphology, operating temperature, target gas. |
| Response Time | Seconds to minutes | Operating temperature, gas concentration, material properties. |
| Recovery Time | Seconds to minutes | Operating temperature, gas concentration, material properties. |
| Optimal Operating Temp. | 150 - 450 °C | Doping, use of catalysts, and the specific target gas. |
| Limit of Detection (LOD) | ppm to ppb | Signal-to-noise ratio, material's intrinsic sensitivity. |
| Selectivity | Varies | Can be enhanced by doping, surface functionalization, or use in sensor arrays. |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of this compound (CuV₂O₆) Nanorods
This protocol describes a general method for synthesizing CuV₂O₆ nanostructures, which can be adapted based on specific morphological requirements.
Materials:
-
Ammonium metavanadate (NH₄VO₃)
-
Copper nitrate (Cu(NO₃)₂·3H₂O) or other copper salts (e.g., CuSO₄, CuCl₂)
-
Deionized (DI) water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of ammonium metavanadate in DI water. Stir at room temperature for 120 minutes.
-
Prepare a 0.1 M solution of copper nitrate in DI water.
-
-
Mixing:
-
Slowly add the copper nitrate solution to the ammonium metavanadate solution under constant stirring.
-
Continue stirring the mixed solution for at least 30 minutes to ensure homogeneity.
-
-
Hydrothermal Reaction:
-
Transfer the resulting solution into a 20 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a temperature between 180°C and 220°C for 12 to 24 hours. The precise temperature and time can be varied to control the morphology of the nanostructures.
-
-
Product Recovery:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the collected product several times with DI water and then with ethanol to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the final product in an oven at 60-80°C for several hours.
-
-
Calcination (Optional):
-
To improve crystallinity, the dried powder can be calcined in a muffle furnace at a temperature around 450°C for 2-5 hours.
-
Protocol 2: Fabrication of a Screen-Printed Gas Sensor
This protocol outlines the steps to create a thick-film gas sensor on an alumina substrate.
Materials:
-
Synthesized this compound nanopowder
-
Organic binder (e.g., ethyl cellulose in terpineol)
-
Alumina (Al₂O₃) substrate with pre-printed interdigitated electrodes (e.g., gold or platinum) and a heater on the backside.
-
Screen printer
-
Drying oven and muffle furnace
Procedure:
-
Sensing Paste Preparation:
-
Mix the synthesized this compound nanopowder with the organic binder in a specific weight ratio (e.g., 70:30) to form a homogenous paste.
-
Use a mortar and pestle or a three-roll mill to ensure the powder is well-dispersated in the binder.
-
-
Screen Printing:
-
Place the alumina substrate on the screen printer's stage.
-
Align the screen with the desired pattern over the interdigitated electrodes on the substrate.
-
Apply the sensing paste onto the screen and use a squeegee to print the paste onto the substrate, covering the electrodes.
-
-
Drying and Sintering:
-
Dry the printed sensor at a low temperature (e.g., 100-150°C) for about 30 minutes to evaporate the solvent.
-
Transfer the sensor to a muffle furnace and sinter it at a higher temperature (e.g., 400-500°C) for 1-2 hours to burn out the organic binder and form a stable, porous sensing film.
-
-
Wire Bonding:
-
Mount the sensor onto a suitable package (e.g., a TO-5 header).
-
Connect the contact pads of the electrodes and the heater to the pins of the package using gold or platinum wires via wire bonding.
-
Protocol 3: Gas Sensor Testing
This protocol describes a standard procedure for evaluating the performance of the fabricated gas sensor.
Equipment:
-
Gas testing chamber with gas inlet and outlet.
-
Mass flow controllers (MFCs) for precise gas mixing.
-
Power supply for the sensor's heater.
-
Digital multimeter or source measure unit to record the sensor's resistance.
-
Data acquisition system (e.g., a computer with appropriate software).
-
Certified gas cylinders (target gas and synthetic air).
Procedure:
-
Sensor Stabilization:
-
Place the sensor in the gas testing chamber.
-
Heat the sensor to its operating temperature (e.g., 350°C for NH₃ sensing) by applying a specific voltage to the heater and let it stabilize in a constant flow of synthetic air for several hours until a stable baseline resistance is achieved.
-
-
Gas Exposure (Response):
-
Introduce a specific concentration of the target gas (e.g., 100 ppm NH₃) mixed with synthetic air into the chamber at a constant total flow rate.
-
Record the change in the sensor's resistance over time until it reaches a new stable value. The time taken to reach 90% of the total resistance change is the response time.
-
-
Purging (Recovery):
-
Switch off the target gas flow and purge the chamber with only synthetic air.
-
Continue to record the sensor's resistance as it returns to its original baseline. The time taken for the resistance to return to 10% of its peak response value is the recovery time.
-
-
Performance Characterization:
-
Repeat the exposure and purging cycles with different concentrations of the target gas to determine the sensor's sensitivity (defined as Rg/Ra for a p-type sensor, where Rg is the resistance in the target gas and Ra is the resistance in air), selectivity (by testing against other interfering gases), and repeatability.
-
Mandatory Visualizations
Diagrams of Workflows and Mechanisms
Caption: Workflow for the hydrothermal synthesis of this compound nanocomposites.
Caption: Workflow for the fabrication of a screen-printed gas sensor.
Caption: Gas sensing mechanism of a p-type semiconductor like this compound.
References
Application Notes and Protocols for Solution Combustion Synthesis of Phase-Pure Copper Vanadate Powders
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copper vanadates are a class of inorganic compounds that have garnered significant interest due to their diverse applications in fields such as catalysis, energy storage, and sensing.[1] The synthesis of phase-pure copper vanadate (B1173111), however, presents a considerable challenge due to the existence of multiple stable phases (polymorphism).[2] Solution Combustion Synthesis (SCS) has emerged as a time-efficient and effective method for producing these materials in a polycrystalline powder form within minutes.[3][4]
These application notes provide a detailed protocol for the synthesis of phase-pure α-CuV₂O₆ powders using the SCS method. The protocol emphasizes critical parameters such as pH control and post-synthesis washing to prevent the formation of secondary phases like α-Cu₂V₂O₇ or V₂O₅.[2][3] Additionally, standard characterization techniques for verifying the phase purity and determining the material's properties are outlined.
Data Presentation
Table 1: Structural Properties of SCS Synthesized α-CuV₂O₆
| Parameter | Value | Characterization Technique | Reference |
| Crystal System | Triclinic | Powder X-ray Diffraction (PXRD) | [5] |
| Space Group | P-1 | Powder X-ray Diffraction (PXRD) | [5] |
| Lattice Parameters | a = 6.29 Å, b = 7.65 Å, c = 8.34 Å | Rietveld Refinement of PXRD data | [2][3] |
| α = 90.1°, β = 109.8°, γ = 100.2° | |||
| Phase Purity | Phase-pure α-CuV₂O₆ | PXRD, Raman Spectroscopy, EDX | [3][4] |
Table 2: Optical and Electronic Properties of SCS Synthesized α-CuV₂O₆
| Parameter | Value | Characterization Technique | Reference |
| Semiconductor Type | n-type | Photoelectrochemical (PEC) Measurements | [3][4] |
| Optical Band Gap | ~1.83 - 2.03 eV | Diffuse Reflectance Spectroscopy (DRS) | [6] |
| Application | Photocatalysis, Solar Water Splitting | PEC Measurements | [3][7] |
Experimental Protocols
Protocol 1: Solution Combustion Synthesis of Phase-Pure α-CuV₂O₆ Powder
1. Precursor Solution Preparation: a. Prepare separate aqueous solutions of copper(II) nitrate (B79036) (Cu(NO₃)₂) and ammonium (B1175870) metavanadate (NH₄VO₃) at a desired molarity (e.g., 0.01 M).[3] b. The copper source can also be copper chloride, copper sulfate, or copper acetate. The vanadium source can be vanadium pentoxide or sodium metavanadate.[1] c. A fuel, such as urea (B33335) or glycine, is typically added to the precursor solution. The fuel-to-oxidant ratio is a critical parameter that needs to be optimized.
2. pH Adjustment: a. This is a critical step to ensure phase purity.[3][4] b. Slowly add a dilute solution of nitric acid (HNO₃) or ammonia (B1221849) (NH₃) to the precursor mixture under constant stirring to adjust the pH to a specific value (e.g., pH ~2.5).[3] A pH of ~6 or ~8 has also been reported in some studies.[3] Careful pH control is essential to prevent the formation of α-Cu₂V₂O₇.[2][3]
3. Combustion Process: a. Place the precursor solution in a furnace preheated to the ignition temperature (e.g., 500 °C). b. The solution will dehydrate, followed by a self-sustaining combustion reaction, yielding a voluminous, porous powder. c. The entire process is typically completed within a few minutes.[3][4]
4. Post-Synthesis Washing: a. To remove any unreacted precursors or soluble impurities, wash the as-synthesized powder. b. A post-synthesis wash with a dilute sodium hydroxide (B78521) (NaOH) solution is effective in removing any residual V₂O₅ impurity.[2][3] c. Follow the NaOH wash with several rinses with deionized water until the pH of the filtrate is neutral. d. Dry the final powder in an oven at a moderate temperature (e.g., 80-100 °C).
Protocol 2: Characterization of Copper Vanadate Powders
1. Powder X-ray Diffraction (PXRD): a. Use a diffractometer with Cu Kα radiation to analyze the crystal structure and phase purity of the synthesized powder.[5] b. Compare the obtained diffraction pattern with standard JCPDS files for different this compound phases to confirm the formation of phase-pure α-CuV₂O₆. c. Perform Rietveld refinement of the PXRD data to obtain precise lattice parameters.[2][3]
2. Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX): a. Use SEM to investigate the morphology and particle size distribution of the powder.[5] b. Use EDX for elemental mapping to confirm the uniform distribution of copper, vanadium, and oxygen throughout the sample and to verify the elemental ratios.[3][5]
3. Raman Spectroscopy: a. Employ Raman spectroscopy as a complementary technique to XRD to confirm phase purity.[2][3] The Raman spectrum of α-CuV₂O₆ will have characteristic vibrational modes that can be compared with literature values.
4. Diffuse Reflectance Spectroscopy (DRS): a. Use DRS to determine the optical band gap of the synthesized this compound. b. The band gap can be estimated from a Tauc plot of the transformed absorbance data.
Mandatory Visualization
Caption: Experimental workflow for solution combustion synthesis of this compound.
Caption: Key factors influencing the phase purity of this compound.
References
- 1. CN105895894A - this compound material as well as preparation method and electrochemical performance thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Phase-Pure this compound (α-CuV2O6): Solution Combustion Synthesis and Characterization - Chemistry of Materials - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Copper Vanadates
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in controlling the phase purity of copper vanadates during synthesis.
Troubleshooting Guide: Common Issues in Copper Vanadate Synthesis
Controlling the stoichiometry and crystal phase of copper vanadates is a common challenge.[1][2][3][4][5] This guide addresses frequent problems encountered during synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Presence of V₂O₅ Impurity | Incomplete reaction of precursors. Excess vanadium precursor. Inappropriate pH of the precursor solution. | Ensure stoichiometric amounts of copper and vanadium precursors. Perform a post-synthesis wash with a mild NaOH solution to remove unreacted V₂O₅.[1][2][3] Adjust the pH of the precursor solution; for example, a pH of 4 has been used in solution combustion synthesis to obtain phase-pure α-CuV₂O₆.[3][6] |
| Formation of Mixed this compound Phases (e.g., α-CuV₂O₆ and α-Cu₂V₂O₇) | Incorrect Cu:V molar ratio in the precursor solution. Inadequate control of reaction temperature or annealing temperature. Non-ideal pH level during synthesis. | Precisely control the stoichiometry of the copper and vanadium precursors.[7] Optimize the annealing temperature. For instance, in the synthesis of α-CuV₂O₆, increasing the annealing temperature from 550 °C to 600 °C can reduce the α-Cu₂V₂O₇ impurity.[7] However, further increases to 610 °C may lead to the formation of β-CuV₂O₆.[7] Adjust the pH of the reaction mixture. Different this compound phases are stable at different pH values.[8][9] |
| Incorrect Polymorph Obtained (e.g., β-Cu₂V₂O₇ instead of α-Cu₂V₂O₇) | The synthesis temperature favors the formation of a different polymorph. β-Cu₂V₂O₇ is a low-temperature modification, while α-Cu₂V₂O₇ is the high-temperature modification.[10] The presence of certain reagents or synthesis methods (e.g., chemical vapor transport) can favor the formation of metastable phases.[10] | Carefully control the synthesis and annealing temperatures. For the solid-state reaction of CuO and V₂O₅, synthesis at 500 °C can yield β-Cu₂V₂O₇, while higher temperatures favor α-Cu₂V₂O₇.[10] The β to α transition can occur around 605 °C.[10] |
| Amorphous Product or Poor Crystallinity | Insufficient reaction time or temperature. Low annealing temperature. | Increase the duration of the hydrothermal reaction or the calcination time. Increase the annealing temperature. The crystallinity of this compound films has been shown to improve with higher annealing temperatures.[11] |
| Uncontrolled Particle Morphology and Size | Absence or inappropriate choice of capping agents or surfactants. Variation in synthesis parameters such as pH and precursor concentration. | Introduce capping agents like Schiff-base ligands or surfactants such as PVP, SDBS, or CTAB to control crystal growth.[12][13][14] Systematically vary the pH and precursor concentrations to tune the morphology, which can range from nanoparticles to nanobelts and nanoflowers.[13][14] |
Frequently Asked Questions (FAQs)
Q1: How does the Cu:V molar ratio influence the final this compound phase?
The molar ratio of copper to vanadium precursors is a critical parameter that dictates the stoichiometry of the final product. Different ratios lead to the formation of different compounds within the Cu-V-O system. For example, a 1:2 ratio of Cu:V is required for CuV₂O₆, 1:1 for Cu₂V₂O₇, and 3:2 for Cu₃V₂O₈.[7][12] Simply tuning the precursor mole ratio in solution combustion synthesis has been shown to produce a range of stoichiometries.[7]
Q2: What is the effect of pH on the phase purity of copper vanadates?
The pH of the reaction medium plays a crucial role in determining which this compound phase is formed and its purity. Specific pH ranges favor the precipitation of different phases. For instance, copper ortho- (3CuO·V₂O₅), pyro- (2CuO·V₂O₅), and meta- (CuO·V₂O₅) vanadates have been shown to form around pH 8.1, 7.4, and 6.2, respectively.[8][9] In some synthesis methods, like solution combustion, careful pH control (e.g., to pH 4) is essential to prevent the formation of impurity phases like α-Cu₂V₂O₇ or V₂O₅ when targeting α-CuV₂O₆.[3][6]
Q3: What are the typical temperature ranges for synthesizing different polymorphs of Cu₂V₂O₇?
For Cu₂V₂O₇, temperature is a key factor in controlling the polymorphic form. Generally, β-Cu₂V₂O₇ is considered the low-temperature modification, while α-Cu₂V₂O₇ is the stable high-temperature phase.[10] The transition from the metastable β-phase to the stable α-phase has been observed at 605 °C.[10] Synthesis from a stoichiometric mixture of CuO and V₂O₅ at 500 °C has been reported to form β-Cu₂V₂O₇, whereas higher temperatures result in α-Cu₂V₂O₇.[10]
Q4: Can surfactants or capping agents help in controlling phase purity?
While surfactants and capping agents are primarily used to control the morphology and particle size of the synthesized materials, they can also influence the phase.[13][14] By controlling nucleation and growth rates, these agents can sometimes favor the formation of a specific phase over others. For instance, the use of a Schiff-base ligand in a precipitation method has been reported to yield pure Cu₃V₂O₈ nanoparticles.[12]
Q5: Which analytical techniques are essential for confirming the phase purity of synthesized copper vanadates?
A combination of analytical techniques is necessary for unambiguous phase identification.
-
X-ray Diffraction (XRD): This is the primary technique used to identify the crystalline phases present in the sample. Rietveld refinement of the XRD data can be used to quantify the percentages of different phases in a mixed-phase sample.[1][6]
-
Raman Spectroscopy: This technique is sensitive to the local vibrational modes of the material and can provide complementary information to XRD, helping to distinguish between different polymorphs and identify amorphous impurities.[1][15]
-
Energy-Dispersive X-ray Spectroscopy (EDX): EDX analysis confirms the elemental composition and stoichiometry of the synthesized material.[1]
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of α-CuV₂O₆ Nanowires
This protocol is adapted from a method for synthesizing α-CuV₂O₆ nanowires.[16]
Materials:
-
Copper(II) chloride (CuCl₂)
-
Ammonium metavanadate (NH₄VO₃)
-
Deionized water
Procedure:
-
Prepare aqueous solutions of CuCl₂ and NH₄VO₃ at the desired concentrations.
-
Mix the precursor solutions in a stoichiometric ratio.
-
Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 180-220 °C) for a designated period (e.g., 12-48 hours). The reaction parameters, such as precursor concentration and reaction time, can be varied to control the morphology from nanowires to mesowires and microrods.[16]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).
Protocol 2: Solution Combustion Synthesis of Phase-Pure α-CuV₂O₆
This protocol is based on a time-efficient method for synthesizing phase-pure α-CuV₂O₆.[1][2][3]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Ammonium metavanadate (NH₄VO₃)
-
DL-malic acid (as a complexing agent and fuel)
-
Nitric acid (HNO₃) or Ammonia (NH₃) solution for pH adjustment
-
Sodium hydroxide (NaOH) solution (for post-synthesis wash)
-
Deionized water
Procedure:
-
Dissolve stoichiometric amounts of Cu(NO₃)₂·3H₂O and NH₄VO₃ in a minimum amount of deionized water.
-
Add DL-malic acid to the solution.
-
Adjust the pH of the precursor solution to approximately 4 using dilute nitric acid or ammonia. This step is critical for achieving phase purity.[6]
-
Place the beaker containing the precursor solution on a preheated hotplate at around 400-500 °C.
-
The solution will boil, froth, and eventually ignite, undergoing a self-sustaining combustion reaction. The entire process is typically completed within minutes.
-
Collect the resulting fluffy, polycrystalline powder.
-
To remove any potential V₂O₅ impurity, wash the product with a dilute NaOH solution.
-
Wash the product subsequently with deionized water and ethanol.
-
Dry the final phase-pure α-CuV₂O₆ powder.
Data Summary Tables
Table 1: Influence of Synthesis Method and Conditions on this compound Phase
| Target Phase | Synthesis Method | Precursors | Key Parameters | Resulting Phase(s) | Reference |
| α-CuV₂O₆ | Solution Combustion | Cu(NO₃)₂, NH₄VO₃ | pH = 4, post-synthesis NaOH wash | Phase-pure α-CuV₂O₆ | [1][2][3][6] |
| α-CuV₂O₆ | Hydrothermal | CuCl₂, NH₄VO₃ | 180-220 °C, 12-48 h | α-CuV₂O₆ nanowires, mesowires, or microrods | [16] |
| β-Cu₂V₂O₇ | Solid-State Reaction | CuO, V₂O₅ | 500 °C | β-Cu₂V₂O₇ | [10] |
| α-Cu₂V₂O₇ | Solid-State Reaction | CuO, V₂O₅ | >605 °C | α-Cu₂V₂O₇ | [10] |
| Cu₃V₂O₈ | Precipitation | CuSO₄·5H₂O, NH₄VO₃ | Schiff-base ligand as capping agent, pH 8 | Pure Cu₃V₂O₈ nanoparticles | [12][17] |
| CuV₂O₆ & Cu₂V₂O₇ | Drop-casting | Cu(NO₃)₂, VCl₃ | Annealing at 400-550 °C | Triclinic CuV₂O₆ and Monoclinic Cu₂V₂O₇ | [11] |
Table 2: Effect of pH on this compound Formation via Precipitation
| pH | This compound Phase Formed | Stoichiometric Formula | Reference |
| ~8.1 | Copper Orthovanadate | 3CuO·V₂O₅ (Cu₃(VO₄)₂) | [8][9] |
| ~7.4 | Copper Pyrovanadate | 2CuO·V₂O₅ (Cu₂V₂O₇) | [8][9] |
| ~6.2 | Copper Metavanadate | CuO·V₂O₅ (CuV₂O₆) | [8][9] |
Visualizations
Caption: Troubleshooting workflow for addressing phase impurity issues in this compound synthesis.
Caption: A generalized experimental workflow for the hydrothermal synthesis of copper vanadates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Phase-Pure this compound (α-CuV2O6): Solution Combustion Synthesis and Characterization - Chemistry of Materials - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 13. 2024.sci-hub.st [2024.sci-hub.st]
- 14. researchgate.net [researchgate.net]
- 15. Chemical transformations at the nanoscale: nanocrystal-seeded synthesis of β-Cu2V2O7 with enhanced photoconversion efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scribd.com [scribd.com]
effect of pH and precursors on copper vanadate morphology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of copper vanadate nanostructures. The guides focus on controlling the morphology of this compound by adjusting pH and precursor selection during hydrothermal synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How does the pH of the precursor solution affect the morphology of the final this compound product?
A1: The pH of the reaction solution is a critical parameter that significantly influences the final morphology of this compound nanostructures. By carefully controlling the pH, different morphologies such as nanoparticles, nanobelts, and nanoflowers can be selectively synthesized.[1][2] Generally, acidic conditions tend to favor the formation of nanobelts, while neutral to alkaline conditions can lead to nanoparticles or more complex structures like nanoflowers.[3] Adjusting the pH alters the hydrolysis and condensation rates of the vanadate and copper ions, which in turn directs the growth of different crystal facets.
Q2: I am observing a mixture of different morphologies in my product. How can I obtain a more uniform morphology?
A2: A lack of morphological uniformity can often be traced back to inconsistent pH control throughout the synthesis. Ensure that the pH is measured and adjusted accurately before the hydrothermal process. The use of a suitable surfactant, such as polyvinylpyrrolidone (PVP), can also help in directing the growth of a specific morphology and preventing agglomeration.[2] Additionally, ensure homogenous mixing of the precursor solutions before the hydrothermal reaction.
Q3: What is the role of the copper precursor in determining the morphology of this compound?
A3: The choice of the copper salt precursor has a notable impact on the resulting morphology of the this compound nanocrystals.[1][3] Different anions in the copper salt (e.g., sulfate, nitrate, acetate, chloride) can influence the reaction kinetics and the interaction with the vanadate precursor, leading to variations in the final nanostructure. For instance, using copper acetate has been shown to be effective in the synthesis of nanobelts, while other precursors like copper nitrate might favor the formation of nanoparticles under similar conditions.[2][3]
Q4: My final product is not phase-pure. What are the common impurities and how can I avoid them?
A4: A common issue in this compound synthesis is the presence of other this compound phases or unreacted precursors like V₂O₅. Achieving phase purity is highly dependent on precise pH control of the precursor solution.[4] It is crucial to maintain the optimal pH for the desired this compound phase. Some protocols also recommend a post-synthesis wash with a mild basic solution, such as NaOH, to remove any residual V₂O₅.
Q5: Can I control the size of the this compound nanoparticles?
A5: Yes, the size of the nanoparticles can be controlled to some extent by adjusting the reaction parameters. The concentration of the precursors can play a role; higher concentrations may lead to larger nanoparticles due to increased nucleation and growth rates. The reaction time and temperature during the hydrothermal process are also key factors. Shorter reaction times or lower temperatures generally result in smaller nanoparticles.
Data Presentation
The following table summarizes the effect of different copper precursors and pH values on the morphology of Cu₃V₂O₇(OH)₂·2H₂O nanocrystals synthesized via a hydrothermal method.[3]
| Copper Precursor | pH | Surfactant | Resulting Morphology |
| Cu(CH₃COO)₂·H₂O | 3 | PVP | Nanobelts |
| CuSO₄·5H₂O | 5 | None | Nanoparticles |
| Cu(NO₃)₂·3H₂O | 7 | None | Nanoparticles with some agglomeration |
| CuCl₂·2H₂O | 9 | CTAB | Nanoflowers |
| CuSO₄·5H₂O | 11 | SDBS | Irregular nanoparticles |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Copper Metavanadate (CuV₂O₆) Nanoparticles[5]
This protocol outlines the synthesis of copper metavanadate nanoparticles with a mixed spherical and leaf-like morphology.
Materials:
-
Sodium metavanadate (NaVO₃)
-
Copper nitrate (Cu(NO₃)₂·3H₂O)
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of sodium metavanadate by dissolving 0.258 g of NaVO₃ in 20 mL of deionized water.
-
Prepare a 0.1 M solution of copper nitrate by dissolving 0.48 g of Cu(NO₃)₂·3H₂O in 20 mL of deionized water.
-
Mix the two solutions and stir at room temperature for 120 minutes.
-
Transfer the resulting solution to a 20 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in a hot air oven at 180°C for 24 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol.
-
Dry the final product in an oven at 60°C for 12 hours.
Protocol 2: Hydrothermal Synthesis of this compound (Cu₂.₃₃V₄O₁₁) Nanobelts[2]
This protocol describes the synthesis of this compound nanobelts using a surfactant to control the morphology.
Materials:
-
Sodium vanadate (Na₃VO₄)
-
Copper acetate (Cu(CH₃COO)₂·H₂O)
-
Polyvinylpyrrolidone (PVP)
-
Sulfuric acid (for pH adjustment)
-
Deionized water
Procedure:
-
Dissolve sodium vanadate and copper acetate in deionized water to form a precursor solution.
-
Add PVP to the solution as a surfactant.
-
Adjust the pH of the solution to approximately 3 using sulfuric acid.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave at 180°C for 12-24 hours.
-
After cooling, collect the product by filtration.
-
Wash the product with deionized water and ethanol to remove any unreacted precursors and surfactant.
-
Dry the resulting nanobelts in a vacuum oven.
Mandatory Visualization
Caption: Hydrothermal synthesis workflow for this compound nanostructures.
References
Technical Support Center: Enhancing Copper Vanadate Photocatalysis Through Doping
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on improving the photocatalytic efficiency of copper vanadate by doping.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, characterization, and testing of doped this compound photocatalysts.
Issue 1: Low or No Photocatalytic Activity
| Potential Cause | Troubleshooting Steps |
| Incorrect Phase of this compound | 1. Verify Crystal Structure: Use X-ray Diffraction (XRD) to confirm the desired crystalline phase of this compound (e.g., α-CuV₂O₆, β-Cu₂V₂O₇). Impurities or amorphous phases can be detrimental to photocatalytic activity.[1][2] 2. Control Synthesis pH: The pH of the precursor solution is a critical factor in determining the final phase. For instance, a pH of 4 has been used to obtain the pure α-CuV₂O₆ phase in solution combustion synthesis.[1] 3. Optimize Annealing Temperature: The calcination temperature and duration significantly influence the crystallinity and phase purity. Experiment with a range of temperatures based on the desired phase, as different phases form at different temperatures.[1] |
| Ineffective Doping | 1. Confirm Dopant Incorporation: Utilize techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) to confirm the presence and oxidation state of the dopant within the this compound lattice. 2. Optimize Dopant Concentration: The concentration of the dopant is crucial. Both insufficient and excessive doping can be detrimental. Perform a series of experiments with varying dopant concentrations to find the optimal level for enhanced activity. For example, a 10% Co(II)-doping level in CuV has shown excellent reactivity.[3] |
| Poor Catalyst Dispersion in Reaction Medium | 1. Ultrasonication: Before starting the photocatalytic experiment, disperse the catalyst powder in the reaction solution using an ultrasonic bath to break up agglomerates and increase the available surface area. 2. Use of Surfactants: For hydrophobic powders, consider adding a suitable surfactant to improve wetting and dispersion in aqueous solutions. |
| Inappropriate Light Source | 1. Match Light Source to Catalyst's Absorption Spectrum: Ensure the emission spectrum of your light source overlaps with the absorption spectrum of your doped this compound. Most doped copper vanadates are designed to be active under visible light. 2. Verify Light Intensity: Use a radiometer to measure and ensure sufficient and consistent light intensity is reaching the catalyst throughout the experiment. |
Issue 2: Inconsistent and Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Variations in Synthesis Protocol | 1. Standardize All Parameters: Strictly control all synthesis parameters, including precursor concentrations, reaction time, temperature, stirring rate, and pH.[4] 2. Document Everything: Keep a detailed record of every step of the synthesis for each batch to identify any unintentional variations. |
| Catalyst Deactivation/Photocorrosion | 1. Monitor Catalyst Stability: Perform long-term stability tests to check for any decrease in photocatalytic activity over time. Analyze the catalyst post-reaction using XRD and SEM to look for changes in structure or morphology.[5] 2. Introduce a Sacrificial Agent: In some cases, adding a sacrificial agent can help to consume the photogenerated holes and reduce the self-oxidation of the catalyst. 3. Deposit a Passivation Layer: Applying a thin, protective layer of a more stable material (e.g., NiOₓ) can prevent the leaching of vanadium and improve long-term stability.[5] 4. Load a Co-catalyst: Co-catalysts like CoOₓ can be deposited on the surface to act as active sites for the desired reaction, potentially reducing photocorrosion of the primary photocatalyst.[1] |
| Fluctuations in Experimental Conditions | 1. Control Reaction Temperature: The light source can heat the reaction mixture. Use a water bath or a cooling system to maintain a constant temperature. 2. Ensure Consistent Aeration: If the reaction requires oxygen, ensure a consistent and controlled flow of air or oxygen into the reactor. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of phase impurity in this compound synthesis?
A1: Achieving phase purity is a significant challenge in the synthesis of copper vanadates.[6] The most common causes are improper control of the synthesis pH and incorrect annealing temperatures.[1] Different stoichiometries of copper and vanadium precursors can also lead to the formation of mixed phases.[2][4] For example, without careful pH control, solution combustion synthesis can result in a mixture of α-CuV₂O₆, α-Cu₂V₂O₇, and even V₂O₅.[1]
Q2: How does doping improve the photocatalytic efficiency of this compound?
A2: Doping can improve photocatalytic efficiency through several mechanisms:
-
Enhanced Light Absorption: Doping can introduce new energy levels within the bandgap, extending the light absorption range of this compound into the visible spectrum.
-
Improved Charge Separation: Dopant ions can act as trapping sites for photogenerated electrons or holes, which suppresses their recombination and increases their lifetime to participate in redox reactions.
-
Increased Carrier Density: Doping can increase the concentration of charge carriers, leading to improved electrical conductivity and more efficient charge transport. For instance, doping Cu₃V₂O₈ with Mo or W, which have more valence electrons than vanadium, provides extra electrons to the host lattice, raising the Fermi level and increasing carrier mobility.[7]
Q3: My doped this compound shows good initial activity but quickly deactivates. What is happening and how can I fix it?
A3: This is a common issue known as photocorrosion or catalyst deactivation. For copper vanadates, this often involves the photo-leaching of vanadium from the catalyst surface, which can lead to the formation of a less active copper oxide layer.[1] To address this:
-
Self-Passivation: In some cases, a thin, stable copper-rich oxide layer forms on the surface that can prevent further corrosion.[5]
-
Protective Coatings: Applying a passivation layer, such as a thin film of NiOₓ, can act as a physical barrier to prevent the leaching of vanadium.[5]
-
Co-catalyst Loading: Depositing a suitable co-catalyst on the surface can facilitate the transfer of charge carriers to the reactants, thus reducing the chances of self-oxidation or reduction of the photocatalyst itself.
Q4: How do I choose the right dopant for my this compound system?
A4: The choice of dopant depends on the specific application and the desired properties.
-
For enhanced visible light absorption: Transition metals like cobalt or zinc are often used.
-
For improved charge separation and carrier mobility: Elements that can introduce shallow donor or acceptor levels, such as molybdenum or tungsten, are good candidates.[7]
-
Consider the ionic radius and oxidation state: The dopant should have a similar ionic radius to either Cu²⁺ or V⁵⁺ to be easily incorporated into the lattice without causing significant distortion.
Q5: What is the importance of the Cu:V stoichiometric ratio?
A5: The stoichiometric ratio of copper to vanadium is critical as it determines the specific phase of the this compound formed (e.g., CuV₂O₆, Cu₂V₂O₇, Cu₃V₂O₈, Cu₅V₂O₁₀, Cu₁₁V₆O₂₆), each of which has distinct crystal structures, band gaps, and photocatalytic properties.[4][8] Generally, controlling the molar ratio of the copper and vanadium precursors in the initial synthesis mixture is the primary way to control the final stoichiometry.[4]
Quantitative Data Summary
Table 1: Performance of Doped this compound Photocatalysts
| Photocatalyst | Dopant | Band Gap (eV) | Application | Performance Metric | Reference |
| α-CuV₂O₆ | None (Pure) | 1.83 | PEC Water Oxidation | Onset potential of 0.95 V vs RHE | [1] |
| Cu₃V₂O₈ | Mo | N/A | PEC Water Splitting | ~0.6 mA cm⁻² current density (3x higher than pristine) | [7] |
| Cu₃V₂O₈ | W | N/A | PEC Water Splitting | ~0.6 mA cm⁻² current density (3x higher than pristine) | [7] |
| β-Cu₂V₂O₇ | Co (10%) | N/A | H₂ Evolution Reaction | 176 mV overpotential @ 10 mA cm⁻² | [3][9] |
| Cu₂O | Zn (0.22%) | ~2.2 (Blueshifted) | H₂ Production | 9690 µmol h⁻¹g⁻¹ | [10] |
| CuV₂O₆ | None (Pure) | 2.0 | Methylene Blue Degradation | ~98.7% degradation | [11][12] |
| ZnO | CuVA QDs (30 wt%) | N/A | Sulfadiazine Degradation | 17.01% degradation | [13] |
Experimental Protocols
1. Hydrothermal Synthesis of Doped this compound
This protocol provides a general procedure for synthesizing doped this compound nanoparticles. The specific dopant precursor and its concentration will need to be optimized for your particular experiment.
Materials:
-
Copper precursor (e.g., Copper(II) nitrate, Cu(NO₃)₂)
-
Vanadium precursor (e.g., Sodium metavanadate, NaVO₃)[12]
-
Dopant precursor (e.g., Cobalt(II) nitrate, Molybdenum salt)
-
Deionized water
-
pH adjusting solution (e.g., dilute HNO₃ or NaOH)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of the copper precursor and the vanadium precursor in deionized water in separate beakers with vigorous stirring.
-
In a third beaker, dissolve the desired amount of the dopant precursor in deionized water.
-
-
Mixing and pH Adjustment:
-
Slowly add the vanadium precursor solution to the copper precursor solution under continuous stirring.
-
Add the dopant solution to the mixture.
-
Adjust the pH of the final mixture to the desired value (e.g., pH 4 for α-CuV₂O₆) using a dilute acid or base.[1] This step is critical for phase control.
-
-
Hydrothermal Reaction:
-
Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180 °C) for a predetermined duration (e.g., 24 hours).
-
-
Product Recovery and Purification:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts. A post-synthesis wash with a dilute NaOH solution can help remove V₂O₅ impurities.[6]
-
-
Drying and Calcination:
-
Dry the washed product in an oven at a low temperature (e.g., 80 °C) overnight.
-
Calcine the dried powder in a furnace at a specific temperature (e.g., 550 °C) for a few hours to improve crystallinity and obtain the final doped this compound photocatalyst.[1]
-
2. Photocatalytic Degradation of an Organic Pollutant
This protocol describes a typical experiment to evaluate the photocatalytic activity of the synthesized doped this compound for the degradation of an organic dye like methylene blue.
Materials:
-
Synthesized doped this compound photocatalyst
-
Organic pollutant stock solution (e.g., Methylene Blue)
-
Photoreactor with a suitable light source (e.g., Xenon lamp with a visible light filter)
-
Magnetic stirrer
-
Spectrophotometer
Procedure:
-
Catalyst Suspension:
-
Disperse a specific amount of the photocatalyst powder (e.g., 50 mg) into a known volume of the organic pollutant solution with a specific concentration (e.g., 100 mL of 10 ppm Methylene Blue).
-
-
Adsorption-Desorption Equilibrium:
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow the pollutant to adsorb onto the catalyst surface and reach an equilibrium.
-
-
Photocatalytic Reaction:
-
Turn on the light source to initiate the photocatalytic reaction.
-
Maintain constant stirring throughout the experiment.
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot of the suspension.
-
Centrifuge or filter the aliquot to remove the catalyst particles.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength of the organic pollutant using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of the pollutant (after dark adsorption) and Cₜ is the concentration at time t.
-
Visualizations
Caption: Experimental workflow for synthesis, characterization, and testing of doped this compound.
Caption: Mechanism of photocatalysis on a doped this compound semiconductor.
References
- 1. State of the Art Progress in this compound Materials for Solar Water Splitting [mdpi.com]
- 2. Chemical transformations at the nanoscale: nanocrystal-seeded synthesis of β-Cu2V2O7 with enhanced photoconversion efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cobalt-doped this compound: a dual active electrocatalyst propelling efficient H2 evolution and glycerol oxidation in alkaline water - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 4. State of the Art Progress in this compound Materials for Solar Water Splitting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cobalt-doped this compound: a dual active electrocatalyst propelling efficient H2 evolution and glycerol oxidation in alkaline water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Zn Doping on the Morphology and H2 Production Activity of Truncated Octahedral Cu2O Photocatalysts [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization of Copper Metavanadate (CuV2O6) Nanostructures via Hydrothermal Method and the Photocatalytic Performance – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
overcoming photocorrosion and stability issues in copper vanadate photoanodes
This technical support center provides researchers with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address and overcome the critical challenges of photocorrosion and stability in copper vanadate (B1173111) photoanodes.
Frequently Asked Questions (FAQs)
Q1: What is photocorrosion in copper vanadate photoanodes?
A1: Photocorrosion is the degradation of the photoanode material itself under illumination in an electrolyte solution. For copper vanadates, this process often involves the light-induced dissolution or leaching of vanadium species (like VO₄³⁻) from the crystal lattice into the electrolyte.[1] This alters the material's composition, degrades its crystalline structure, and ultimately leads to a decrease in photoelectrochemical (PEC) performance and operational stability.
Q2: What are the primary causes of instability in this compound photoanodes?
A2: The primary causes of instability include:
-
Anodic Dissolution: The photogenerated holes that reach the photoanode surface are highly oxidizing. If the kinetics of water oxidation are slow, these holes can oxidize the semiconductor material itself, leading to corrosion. In copper vanadates, vanadium is particularly susceptible to this process.
-
Charge Recombination: Rapid recombination of photogenerated electrons and holes, especially at surface states, reduces the efficiency of the desired water oxidation reaction.[2][3][4] This inefficiency can leave the material vulnerable to self-oxidation.
-
Electrolyte Incompatibility: The stability of copper vanadates is highly dependent on the pH and composition of the electrolyte. For instance, they exhibit better stability in weakly alkaline borate (B1201080) electrolytes compared to phosphate (B84403) or highly alkaline solutions.[1]
Q3: How does the copper-to-vanadium (Cu:V) ratio affect photoanode stability and performance?
A3: The Cu:V ratio is a critical factor.
-
Performance: Copper-rich phases (e.g., γ-Cu₃V₂O₈, Cu₁₁V₆O₂₆) tend to exhibit stronger light absorption and higher charge separation efficiencies.[2][3][5]
-
Stability: Cu-rich phases are generally more stable due to a phenomenon called "self-passivation."[1][6][7] During operation, vanadium may initially corrode, but this leaves behind a thin, stable copper-rich oxide surface layer that protects the underlying material from further degradation.[1]
-
Drawback: However, increasing the copper content can also introduce Cu-related surface states that act as recombination centers, which may decrease the charge injection efficiency for water oxidation.[2][3][4][5]
Q4: What is "self-passivation" and how does it work for copper vanadates?
A4: Self-passivation is a process where the photoanode material, under operational conditions, forms a stable, protective surface layer that prevents further corrosion.[6][7][8] For Cu-rich copper vanadates, the initial leaching of vanadium leaves a stable, copper-rich oxide (like CuO or Cu₂O₃) layer on the surface. This layer acts as a physical barrier, kinetically hindering further vanadium migration to the surface and preventing the electrolyte from penetrating the bulk material, thus enhancing long-term stability.[1]
Troubleshooting Guide
Problem 1: Rapid and significant photocurrent decay during PEC measurement.
| Possible Cause | Suggested Solution(s) |
| Photocorrosion | 1. Optimize Electrolyte: Switch to a 0.1 M sodium borate buffer (pH ≈ 9.2), which has been shown to improve the stability of copper vanadates.[1] 2. Apply a Passivation Layer: Deposit a thin, protective layer of a stable metal oxide like NiOₓ, TiO₂, or Ga₂O₃.[1][9][10] This layer acts as a physical barrier to corrosion. 3. Use Cu-Rich Phases: Synthesize this compound phases with a higher Cu:V ratio (e.g., γ-Cu₃V₂O₈) to leverage their self-passivating properties.[1] |
| Poor Film Adhesion | 1. Substrate Preparation: Ensure meticulous cleaning of the substrate (e.g., FTO glass) involving sonication in solvents (acetone, isopropanol) and an appropriate surface treatment. 2. Use a Strike Layer: For electrodeposition, applying a preliminary thin "strike" layer of a metal like nickel can improve the adhesion of the subsequent this compound film.[11] |
| Surface Recombination | 1. Deposit a Co-catalyst: Use an oxygen evolution reaction (OER) co-catalyst (e.g., NiFe, Co₃O₄) to accelerate charge transfer to the electrolyte, making water oxidation more competitive than photocorrosion.[1] 2. Surface Passivation: A passivation layer can also reduce surface recombination sites.[10] |
Problem 2: Low initial photocurrent density.
| Possible Cause | Suggested Solution(s) |
| High Charge Carrier Recombination | 1. Doping: Introduce dopants like Molybdenum (Mo) or Tungsten (W) into the this compound lattice. Doping can increase carrier mobility and charge separation efficiency.[12] 2. Optimize Film Thickness: Very thick films can lead to high bulk recombination as the charge extraction length may be shorter than the light penetration depth.[4] Experiment with different film thicknesses. |
| Poor Catalytic Activity | 1. Apply an OER Co-catalyst: Materials like NiFe or Co-Pi are efficient catalysts for the water oxidation reaction. Depositing a thin layer on the photoanode surface can significantly lower the overpotential and improve charge injection efficiency.[1] |
| Compositional Inhomogeneity | 1. Refine Synthesis: The presence of secondary phases (like CuO in Cu-rich films) can negatively impact performance.[13] Refine synthesis and annealing conditions to achieve phase-pure materials. Use techniques like reactive co-sputtering for homogeneous films.[2][5] |
Performance Data Summary
The following tables summarize key performance metrics for various this compound compositions and modifications.
Table 1: Performance of Different this compound Phases
| Photoanode Material | Electrolyte | Photocurrent Density @ 1.23 V vs RHE (mA/cm²) | Stability Notes |
| β-Cu₂V₂O₇ | 0.1 M NaBi + 0.1 M Na₂SO₃ | 0.051 | Showed ~20% photocurrent decay over 3 hours.[4] |
| γ-Cu₃V₂O₈ | 0.1 M NaBi buffer (pH 9.2) | ~0.062 (water oxidation) | Remained stable for at least 3 hours under continuous illumination.[1][4] |
| Cu₁₁V₆O₂₆ | 0.1 M NaBi buffer (pH 9.2) | Lower than γ-Cu₃V₂O₈ | Remained stable for at least 3 hours under continuous illumination.[4] |
| Cu₅V₂O₁₀ | 0.1 M NaBi + 0.1 M Na₂SO₃ | 0.206 | Higher photocurrent in the presence of a hole scavenger indicates improved charge separation.[3] |
| CuV₂O₆ (Spray Pyrolysis) | Aqueous (pH 6.8) + Na₂SO₃ | 0.18 | Showed outstanding structural and compositional stability during OER.[14] |
Table 2: Effect of Modifications on Cu₃V₂O₈ Performance
| Modification | Photocurrent Density @ 1.23 V vs RHE (mA/cm²) | Stability Improvement |
| Pristine Cu₃V₂O₈ | 0.18 | Baseline |
| Mo-doped Cu₃V₂O₈ | ~0.60 | Showed excellent stability for 4 hours with only a 6.8% loss in current density.[12] |
| W-doped Cu₃V₂O₈ | ~0.60 | Doping provides extra electrons, raising the Fermi level and improving charge separation.[12] |
Experimental Protocols & Workflows
Diagram: General Workflow for Fabricating a Stabilized Photoanode
Caption: Workflow for fabricating a surface-modified this compound photoanode.
Protocol: Atomic Layer Deposition (ALD) of a TiO₂ Passivation Layer
This protocol provides a general methodology for depositing an ultrathin TiO₂ protective layer on a this compound photoanode to enhance stability.
-
Pre-Deposition Preparation:
-
Place the fabricated this compound photoanode into the ALD reaction chamber.
-
Ensure the substrate is clean and free of moisture and organic contaminants.
-
-
Deposition Parameters:
-
Precursors: Use Tetrakis(dimethylamido)titanium(IV) (TDMAT) and H₂O as the titanium and oxygen sources, respectively.
-
Deposition Temperature: Set the reactor temperature to a suitable range, typically 150-300°C. A temperature of 300°C has been used for TiO₂ ALD.[15]
-
Carrier Gas: Use high-purity nitrogen (N₂) or argon (Ar) as the carrier and purging gas.
-
-
ALD Cycle Sequence (Repeated for desired thickness):
-
Step 1 (TDMAT Pulse): Pulse the TDMAT precursor into the chamber for 0.1 - 1.0 seconds. It will react with the surface hydroxyl groups.
-
Step 2 (Purge): Purge the chamber with the carrier gas for 5 - 20 seconds to remove unreacted precursor and byproducts.
-
Step 3 (H₂O Pulse): Pulse H₂O vapor into the chamber for 0.1 - 1.0 seconds to react with the surface-adsorbed TDMAT layer, forming TiO₂ and regenerating surface hydroxyls.
-
Step 4 (Purge): Purge the chamber again with the carrier gas for 5 - 20 seconds to remove excess H₂O and reaction byproducts.
-
-
Thickness Control:
-
Post-Deposition:
-
After the final cycle, cool the chamber down under a continuous flow of inert gas.
-
The coated photoanode may require a low-temperature post-annealing step in air or an inert atmosphere to improve crystallinity and remove defects, depending on the specific application.
-
Diagram: Photocorrosion vs. Passivation & Catalysis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability and self-passivation of this compound photoanodes under chemical, electrochemical, and photoelectrochemical operation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Stability and self-passivation of this compound photoanodes under chemical, electrochemical, and photoelectrochemical operation [escholarship.org]
- 8. Stability and self-passivation of this compound photoanodes under chemical, electrochemical, and photoelectrochemical operation (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Copper Plating Problems (& Their Solutions) [chemresearchco.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comprehensive evaluation of this compound (α-CuV 2 O 6 ) for use as a photoanode material for photoelectrochemical water splitting: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 15. Atomic Layer Deposition of TixFe2–xO3 Photoanodes and Photocurrent Response Optimization Using the Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Annealing for Crystalline Copper Vanadate Thin Films
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the annealing conditions of crystalline copper vanadate thin films. Our goal is to facilitate the production of high-quality, crystalline films for various applications, including photoelectrochemical water splitting and sensor development.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of annealing in the fabrication of this compound thin films?
A1: Annealing is a critical thermal treatment step that serves several key purposes in the synthesis of crystalline this compound thin films. Primarily, it provides the necessary energy to induce crystallization of the as-deposited amorphous or poorly crystalline precursor film into the desired this compound phase (e.g., β-Cu₂V₂O₇, γ-Cu₃V₂O₈). This process also promotes grain growth, reduces defects within the film, and ensures strong adhesion to the substrate.
Q2: What is a typical annealing temperature range for producing crystalline this compound thin films?
A2: The optimal annealing temperature for crystalline this compound thin films typically lies between 400°C and 550°C.[1] The exact temperature will depend on the specific this compound phase desired, the deposition method used, and the type of substrate. For instance, temperatures below 400°C may result in incomplete crystallization, leaving the film in an amorphous state. Conversely, excessively high temperatures can lead to the formation of undesirable secondary phases or cause film degradation and delamination.
Q3: How does the annealing atmosphere affect the properties of the resulting thin film?
A3: The annealing atmosphere plays a crucial role in determining the final stoichiometry and crystallinity of the this compound thin film. Annealing in air (an oxidizing atmosphere) is common for forming metal oxide films. However, for copper-based materials, it is critical to control the atmosphere to prevent the undesired oxidation of copper. Using an inert atmosphere, such as nitrogen or argon, can help maintain the desired stoichiometry. In some cases, a vacuum is used to prevent any gas-phase reactions.
Q4: What are the most common characterization techniques to verify the crystallinity and morphology of annealed this compound thin films?
A4: The most common techniques are:
-
X-ray Diffraction (XRD): To identify the crystalline phases present in the film and determine the average crystallite size.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and film thickness.
-
UV-Visible Spectroscopy: To determine the optical properties of the film, such as the bandgap energy.
Troubleshooting Guide
This guide addresses common issues encountered during the annealing of this compound thin films.
| Problem | Potential Causes | Recommended Solutions |
| Poor Crystallinity or Amorphous Film | 1. Insufficient annealing temperature or time. 2. Inappropriate annealing atmosphere. | 1. Systematically increase the annealing temperature in increments (e.g., 25-50°C) and/or increase the annealing duration. 2. Ensure the correct annealing atmosphere is used (e.g., air, N₂, Ar). For this compound, an air atmosphere is typically used to promote oxide formation. |
| Film Cracking or Peeling | 1. High residual stress due to a mismatch in the thermal expansion coefficients between the film and the substrate. 2. Film is too thick. 3. Too rapid heating or cooling rate during annealing. | 1. Select a substrate with a thermal expansion coefficient closer to that of this compound. 2. Reduce the thickness of the deposited film. 3. Decrease the heating and cooling ramp rates (e.g., 1-5°C/min) to minimize thermal shock. |
| Incorrect Stoichiometry or Presence of Impure Phases | 1. Incorrect ratio of copper and vanadium precursors in the initial solution. 2. Annealing temperature is too high or too low, favoring the formation of other phases. 3. Uncontrolled annealing atmosphere leading to undesired reactions. | 1. Carefully control the molar ratio of copper and vanadium precursors during the sol-gel preparation. 2. Optimize the annealing temperature based on the desired this compound phase diagram. 3. Maintain a consistent and controlled gas flow during annealing. |
| Poor Adhesion to the Substrate | 1. Improper substrate cleaning. 2. Chemical incompatibility between the film and the substrate. | 1. Implement a rigorous substrate cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water). 2. Consider depositing a thin adhesion layer (e.g., TiO₂) on the substrate before depositing the this compound precursor. |
| High Surface Roughness or Non-uniform Film | 1. Inhomogeneous precursor solution. 2. Particulate contamination on the substrate or in the solution. 3. Non-optimized spin coating parameters. | 1. Ensure the precursor solution is well-dissolved and aged for an appropriate time. 2. Filter the precursor solution before spin coating and work in a clean environment. 3. Optimize spin speed and time to achieve a uniform film. |
Experimental Protocols
Sol-Gel Preparation of this compound Precursor Solution
This protocol describes the preparation of a precursor solution for depositing this compound thin films.
Materials:
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
Ammonium metavanadate (NH₄VO₃)
-
Acetic acid (CH₃COOH)
-
2-Methoxyethanol (C₃H₈O₂)
-
Ethanolamine (MEA, C₂H₇NO)
Procedure:
-
Prepare a 0.1 M solution of copper acetate by dissolving the appropriate amount of copper(II) acetate monohydrate in 2-methoxyethanol with a few drops of acetic acid to aid dissolution. Stir vigorously at 60°C for 1 hour.
-
In a separate beaker, prepare a 0.1 M solution of ammonium metavanadate by dissolving it in 2-methoxyethanol.
-
Slowly add the ammonium metavanadate solution to the copper acetate solution under constant stirring.
-
Add ethanolamine dropwise to the mixture as a stabilizer until a clear, homogeneous solution is obtained. The molar ratio of MEA to metal ions is typically 1:1.
-
Continue stirring the final solution at 60°C for 2 hours.
-
Age the solution for 24 hours at room temperature before use.
Spin Coating and Annealing of this compound Thin Films
Equipment:
-
Spin coater
-
Hotplate
-
Tube furnace
Procedure:
-
Clean the substrates (e.g., FTO glass) by sonicating in acetone, isopropanol, and deionized water for 15 minutes each, followed by drying with a nitrogen gun.
-
Place the substrate on the spin coater chuck.
-
Dispense a small amount of the precursor solution onto the center of the substrate.
-
Spin coat the substrate, typically in a two-step process: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 3000 rpm for 30 seconds) to achieve the desired thickness.
-
Dry the coated substrate on a hotplate at 150°C for 10 minutes to evaporate the solvent.
-
Repeat steps 3-5 to achieve the desired film thickness.
-
Place the substrate in a tube furnace and anneal in air at the desired temperature (e.g., 450°C) for 2 hours with a heating and cooling rate of 5°C/min.
Data Presentation
Table 1: Effect of Annealing Temperature on the Properties of this compound Thin Films
| Annealing Temperature (°C) | Crystalline Phase | Average Crystallite Size (nm) | Optical Bandgap (eV) | Photocurrent Density @ 1.23V vs RHE (mA/cm²) |
| 400 | β-Cu₂V₂O₇ | 25 | 2.15 | ~0.05 |
| 450 | β-Cu₂V₂O₇ | 35 | 2.10 | ~0.10 |
| 500 | γ-Cu₃V₂O₈ | 48 | 2.05 | ~0.18 |
| 550 | γ-Cu₃V₂O₈ + CuO | 60 | 1.98 | ~0.12 |
Note: The data presented are representative values synthesized from multiple sources and may vary depending on the specific experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for this compound thin film synthesis.
References
Technical Support Center: Preventing Agglomeration of Copper Vanadate Nanoparticles in Suspension
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of copper vanadate nanoparticles in suspension.
Troubleshooting Guide
Issue: My this compound nanoparticle suspension shows visible aggregates or sedimentation.
This is a common issue arising from the high surface energy of nanoparticles, leading to their agglomeration to minimize this energy. The troubleshooting steps below will guide you through identifying the cause and finding a solution.
Step 1: Assess the Nature of Agglomeration
First, determine if you are dealing with soft or hard agglomerates.
-
Soft Agglomerates: These are held together by weak van der Waals forces and can often be redispersed.
-
Hard Agglomerates: These involve stronger interactions, such as chemical bonds, and are more challenging to break apart.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing this compound nanoparticle agglomeration.
Frequently Asked Questions (FAQs)
Dispersion and Sonication
Q1: What is the best way to disperse my dry this compound nanoparticle powder?
A1: The recommended method is ultrasonic disruption (sonication).[1] For effective dispersion, it is best to use a probe sonicator (direct sonication) as it delivers higher energy output compared to an ultrasonic bath (indirect sonication).[2]
Q2: What are the key parameters to consider during sonication?
A2: The key parameters are power, time, and temperature control.[1] It is crucial to avoid overheating the suspension, as this can lead to increased particle aggregation.[2] Using an ice bath during sonication is a common practice to maintain a low temperature.[3]
Q3: Is there a standard protocol for sonicating nanoparticle suspensions?
A3: While there isn't a universal protocol, a good starting point is to create a paste of your nanoparticle powder with a small amount of the solvent before adding the rest of the solvent.[3] Then, sonicate for short periods (e.g., 20 seconds) at high amplitude (e.g., 90%), allowing the solution to cool between pulses.[3] Optimization is often necessary for each specific nanoparticle system.
pH and Electrostatic Stabilization
Q4: How does pH affect the stability of my this compound nanoparticle suspension?
A4: The pH of the suspension is a critical factor that influences the surface charge of the nanoparticles.[4] At a specific pH, known as the isoelectric point (IEP), the net surface charge is zero, leading to minimal electrostatic repulsion and maximum agglomeration. To enhance stability, the pH should be adjusted to be significantly different from the IEP, which will increase the surface charge and electrostatic repulsion between particles.[5] For copper oxide nanoparticles, the isoelectric point is around pH 6.2, suggesting that stability is greater at pH values lower than 5 or higher than 7.[5]
Q5: How do I determine the isoelectric point (IEP) of my this compound nanoparticles?
A5: The IEP can be determined by measuring the zeta potential of the nanoparticle suspension at various pH values. The pH at which the zeta potential is zero is the IEP. A zeta potential value greater than +30 mV or less than -30 mV generally indicates a stable suspension.[5]
Illustrative Zeta Potential vs. pH for Copper Oxide Nanoparticles
| pH | Zeta Potential (mV) | Suspension Stability |
| 2 | +40 | Stable |
| 4 | +25 | Moderately Stable |
| 6 | +5 | Unstable (near IEP) |
| 8 | -28 | Moderately Stable |
| 10 | -35 | Stable |
| 12 | -45 | Very Stable |
Note: This table is illustrative for copper oxide nanoparticles and the trend for this compound is expected to be similar. Experimental verification is recommended.
Stabilizers and Steric Hindrance
Q6: What are stabilizers and how do they prevent agglomeration?
A6: Stabilizers are molecules that adsorb to the surface of nanoparticles and prevent them from coming into close contact. This can be achieved through two main mechanisms: electrostatic stabilization and steric stabilization.[6]
Q7: What is the difference between electrostatic and steric stabilization?
A7: Electrostatic stabilization relies on the mutual repulsion of charged nanoparticles.[6] Steric stabilization involves the adsorption of large molecules, such as polymers, which create a physical barrier that prevents nanoparticles from approaching each other.[6]
Caption: Mechanisms of nanoparticle stabilization.
Q8: What are some common stabilizers used for nanoparticles?
A8: For steric stabilization, polymers like polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG) are frequently used.[7][8] For electrostatic stabilization in aqueous media, small charged molecules or polyelectrolytes can be employed. The choice of stabilizer depends on the solvent and the surface chemistry of the nanoparticles.
Characterization
Q9: How can I verify that my nanoparticle suspension is stable?
A9: Several techniques can be used to assess the stability and degree of agglomeration:
-
Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of the particles in suspension. An increase in particle size over time indicates agglomeration.[9]
-
Zeta Potential Measurement: This provides information about the surface charge of the nanoparticles and is a good indicator of electrostatic stability.[5]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing you to observe their size, shape, and whether they are well-dispersed or aggregated.[10]
Comparison of DLS and TEM for Size Analysis
| Technique | Principle | Information Provided | Advantages | Limitations |
| DLS | Measures fluctuations in scattered light intensity due to Brownian motion. | Hydrodynamic diameter (including solvent layer), size distribution. | Fast, provides information on the bulk suspension. | Sensitive to small amounts of large aggregates, assumes spherical particles.[11] |
| TEM | Transmits a beam of electrons through a thin sample to form an image. | Core particle size, morphology, and state of aggregation. | High resolution, direct visualization of individual particles. | Requires sample to be dried on a grid, which may induce aggregation; analyzes a very small sample area.[11] |
Experimental Protocols
Protocol 1: General Sonication Procedure for Dispersing this compound Nanoparticles
-
Preparation: Weigh out the desired amount of dry this compound nanoparticle powder into a clean glass vial.
-
Wetting: Add a few drops of the desired solvent (e.g., deionized water, ethanol) to the powder to form a thick paste. Gently mix with a clean spatula to break up any large clumps.[3]
-
Dilution: Add the remaining volume of the solvent to achieve the target concentration.
-
Sonication:
-
Place the vial in an ice-water bath to prevent overheating.[2]
-
Insert a probe sonicator tip into the suspension, ensuring it is submerged but not touching the sides or bottom of the vial.[3]
-
Apply ultrasonic energy in pulses (e.g., 20 seconds on, 30 seconds off) at a high amplitude (e.g., 70-90%) for a total sonication time of 5-15 minutes.[3] The optimal time should be determined experimentally.
-
-
Characterization: Immediately after sonication, characterize the suspension using DLS to determine the initial particle size distribution. Monitor the size over time to assess stability.
Protocol 2: Determining the Optimal pH for Suspension Stability
-
Prepare Stock Suspension: Disperse this compound nanoparticles in deionized water using the sonication protocol described above.
-
pH Adjustment: Prepare a series of aliquots from the stock suspension. Adjust the pH of each aliquot to a different value (e.g., from pH 2 to 12) using dilute HCl or NaOH.
-
Zeta Potential Measurement: Measure the zeta potential of each pH-adjusted suspension.
-
Data Analysis: Plot the zeta potential as a function of pH. The pH at which the zeta potential crosses zero is the isoelectric point (IEP). The optimal pH for stability will be where the absolute value of the zeta potential is maximized (ideally > 30 mV).[5]
-
Visual Observation: Visually inspect the suspensions after a set period (e.g., 24 hours) for any signs of sedimentation or aggregation to correlate with the zeta potential measurements.
Protocol 3: Stabilization using a Polymer Coating (PVP)
-
Prepare Polymer Solution: Prepare a stock solution of polyvinylpyrrolidone (PVP) in the desired solvent (e.g., 1% w/v in deionized water).
-
Dispersion: Disperse the this compound nanoparticles directly into the PVP solution using the sonication protocol. The PVP will adsorb to the nanoparticle surface during dispersion.
-
Optimization: The concentration of PVP may need to be optimized. Prepare suspensions with varying concentrations of PVP (e.g., 0.1%, 0.5%, 1%, 2% w/v) and assess their stability over time using DLS and visual inspection.
-
Purification (Optional): If necessary, unbound PVP can be removed by centrifugation and redispersion in fresh solvent. However, for many applications, the presence of free polymer in solution is acceptable.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. nanotechia.org [nanotechia.org]
- 4. researchgate.net [researchgate.net]
- 5. Transformation of CuO Nanoparticles in the Aquatic Environment: Influence of pH, Electrolytes and Natural Organic Matter [mdpi.com]
- 6. differencebetween.com [differencebetween.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Polymer-Coated Metal and Metal Oxide Nanoparticles: From Design to Promising Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. delongamerica.com [delongamerica.com]
- 11. Nanoparticle Sizing: Dynamic Light Scattering (DLS) vs TEM Correlation [eureka.patsnap.com]
troubleshooting low coulombic efficiency in copper vanadate batteries
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges related to low coulombic efficiency in copper vanadate batteries.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low initial coulombic efficiency (ICE) in this compound batteries?
Low initial coulombic efficiency is often attributed to irreversible capacity loss during the first few cycles. The primary cause is the formation of the solid electrolyte interphase (SEI) layer on the electrode surface.[1][2] This layer is crucial for long-term battery stability as it prevents further electrolyte decomposition.[3][4] However, its formation consumes active ions (e.g., lithium or other charge carriers), which are then not available for charge/discharge, leading to a lower initial efficiency.[1][2] Other contributing factors can include irreversible structural changes in the this compound material and reactions with impurities in the electrolyte or on the electrode surface.[5][6]
Q2: How does the electrolyte composition impact the coulombic efficiency of this compound electrodes?
The electrolyte composition, including the salt, solvents, and additives, plays a critical role in determining the stability and properties of the SEI layer, which directly affects coulombic efficiency.[5][7] The choice of solvent can influence the solubility of reaction byproducts and the ionic conductivity of the electrolyte.[8] Additives, even in small amounts, can significantly alter the composition and stability of the SEI, leading to improved efficiency and cycle life.[5][8] For instance, additives that promote the formation of a stable, thin, and ionically conductive SEI can reduce irreversible capacity loss.[3]
Q3: Can parasitic reactions contribute to low coulombic efficiency over extended cycling?
Yes, parasitic reactions are a significant cause of declining coulombic efficiency during long-term cycling.[6] These unwanted side reactions can include continuous electrolyte decomposition, dissolution of the electrode material, and the formation of "dead" or inactive ion deposits that are no longer electrochemically active.[6][9] In multivalent ion systems, which can be relevant for this compound, issues like dendritic growth can also lead to short circuits and a rapid drop in efficiency.[9]
Q4: What role do cycling parameters play in the coulombic efficiency of this compound batteries?
Cycling parameters such as current density (C-rate), voltage window, and temperature can significantly influence coulombic efficiency.[6] High current densities can lead to incomplete reactions and the formation of a less stable SEI, reducing efficiency.[10][11] Operating the battery outside of its stable voltage window can induce irreversible phase transitions in the this compound or accelerate electrolyte decomposition.[5] Temperature also affects reaction kinetics and the stability of the SEI.[3]
Troubleshooting Guide for Low Coulombic Efficiency
This guide provides a systematic approach to identifying and resolving common issues leading to low coulombic efficiency in your this compound battery experiments.
Step 1: Analyze the Cycling Data
Carefully examine the charge-discharge profiles and coulombic efficiency trends.
-
Low Initial Coulombic Efficiency (ICE < 80%): This is often related to SEI formation.
-
Gradual Decrease in CE over Cycling: This may indicate ongoing parasitic reactions or electrode degradation.
-
Sudden Drop in CE: This could be a sign of an internal short circuit, possibly due to dendrite formation.
Step 2: Investigate Potential Causes and Solutions
The following table summarizes potential causes of low coulombic efficiency and suggests corresponding troubleshooting actions.
| Potential Cause | Suggested Troubleshooting Actions |
| Unstable SEI Formation | - Optimize the electrolyte with additives (e.g., fluoroethylene carbonate (FEC) or vinylene carbonate (VC)).- Control the formation cycle parameters (e.g., use a lower current density for the initial cycles).- Ensure high-purity, low-moisture electrolyte components.[5] |
| Electrolyte Decomposition | - Narrow the operating voltage window to avoid potentials where the electrolyte is unstable.- Analyze the electrolyte composition post-cycling to identify decomposition products. |
| Electrode Material Degradation | - Characterize the electrode material before and after cycling (e.g., using XRD, SEM) to check for structural changes.- Consider modifying the this compound synthesis to improve structural stability.[12] |
| Impurities and Contamination | - Use high-purity materials for electrode fabrication and cell assembly.- Assemble cells in a controlled environment (e.g., an argon-filled glovebox) to minimize exposure to air and moisture.[5] |
| Non-Optimal Cycling Parameters | - Test different current densities to find the optimal rate for your system.- Adjust the charge/discharge cutoff voltages.[13] |
Experimental Protocols
Protocol 1: Electrode Preparation and Cell Assembly
-
Electrode Slurry Preparation:
-
Mix the active material (this compound), conductive agent (e.g., Super P carbon), and binder (e.g., PVDF) in a weight ratio of 80:10:10 in a suitable solvent (e.g., NMP).
-
Stir the mixture overnight to ensure homogeneity.
-
-
Electrode Casting:
-
Cast the slurry onto a current collector (e.g., copper foil) using a doctor blade with a specific gap height.
-
Dry the electrode in a vacuum oven at a specified temperature (e.g., 80-120°C) for at least 12 hours to remove the solvent.
-
-
Cell Assembly:
-
Punch out circular electrodes of a defined diameter.
-
Assemble the coin cell (e.g., CR2032) inside an argon-filled glovebox.
-
Use the prepared this compound electrode as the working electrode, a suitable counter electrode (e.g., lithium metal), a separator (e.g., Celgard), and the electrolyte.
-
Protocol 2: Electrochemical Characterization
-
Galvanostatic Cycling:
-
Cycle the assembled cell using a battery cycler at a constant current density (e.g., C/10) within a defined voltage window (e.g., 0.01-3.0 V vs. Li/Li+).
-
Record the charge and discharge capacities for each cycle to calculate the coulombic efficiency (CE = Discharge Capacity / Charge Capacity * 100%).
-
-
Cyclic Voltammetry (CV):
-
Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) to identify the redox peaks associated with the electrochemical reactions of this compound. This can help in determining the appropriate voltage window.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Conduct EIS measurements at different cycle numbers to monitor the evolution of the SEI and charge transfer resistance. An increasing resistance may indicate a growing and unstable SEI.
-
Visualizations
Experimental Workflow for Troubleshooting Low CE
Caption: A workflow diagram illustrating the systematic approach to troubleshooting low coulombic efficiency.
Relationship between Causes and Effects in Low CE
Caption: A diagram showing the relationship between root causes and the resulting low coulombic efficiency.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. perssongroup.lbl.gov [perssongroup.lbl.gov]
- 4. Designing superior solid electrolyte interfaces on silicon anodes for high-performance lithium-ion batteries - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Review of Recent Advances in Multivalent Ion Batteries for Next Generation Energy Storage [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of Average Coulombic Efficiency for Rechargeable Magnesium Metal Anodes in Prospective Electrolyte Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ecs.confex.com [ecs.confex.com]
strategies to reduce charge recombination in copper vanadate photocatalysts
Technical Support Center: Copper Vanadate Photocatalysts
Welcome to the Technical Support Center for this compound Photocatalyst Research. This resource is designed for researchers, scientists, and professionals working to enhance the efficiency of this compound photocatalysts by mitigating charge recombination. Here you will find answers to frequently asked questions, troubleshooting guidance for common experimental issues, detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is charge recombination and why is it a critical problem in this compound photocatalysts?
A1: Charge recombination is the process where photogenerated electrons and holes neutralize each other before they can participate in the desired photocatalytic reactions at the catalyst's surface. This is a major efficiency-limiting factor in semiconductor photocatalysts like copper vanadates.[1][2] Copper vanadates have narrow bandgaps that allow for broad visible light absorption, but this also means the generated electron-hole pairs have less energy and can recombine very quickly, dissipating the absorbed light energy as heat or light (photoluminescence) instead of driving chemical reactions.[3][4]
Q2: What are the primary strategies to reduce charge recombination in this compound?
A2: The most effective strategies focus on promoting the separation of electrons and holes:
-
Heterojunction Formation: Creating an interface with another semiconductor (e.g., g-C3N4, BiVO4) establishes an internal electric field that drives electrons and holes in opposite directions, physically separating them.[5][6] Z-scheme and S-scheme heterojunctions are particularly effective as they maintain high redox potentials for the separated charges.[6][7][8]
-
Doping: Introducing metal or non-metal ions into the this compound crystal lattice can create trapping sites that capture one type of charge carrier, prolonging the lifetime of the other for catalysis.[3] This can also enhance charge carrier density and conductivity.
-
Co-catalyst Loading: Depositing nanoparticles of a co-catalyst (e.g., Pt, Au, CoOx) on the surface provides active sites for specific reactions (like water oxidation or reduction).[3] These sites act as sinks for charge carriers, efficiently extracting them from the this compound and preventing recombination.
Q3: How can I determine which strategy is best for my specific this compound (e.g., CuV₂O₆, Cu₂V₂O₇)?
A3: The choice depends on the specific properties of your this compound phase and the target reaction.
-
For phases with high rates of surface recombination, such as Cu-rich copper vanadates, applying a surface co-catalyst or a passivation layer can be highly effective.[9][10]
-
If the bulk recombination is the primary issue, creating a heterojunction to induce spatial charge separation is often the most successful approach.
-
Doping is a versatile strategy that can be tuned to alter the electronic band structure and improve charge transport, making it broadly applicable.[3] It is often beneficial to combine strategies, such as using a doped this compound to form a heterojunction with another semiconductor.
Q4: How do I experimentally confirm that I have successfully reduced charge recombination?
A4: Several analytical techniques can provide direct and indirect evidence of reduced charge recombination:
-
Photoluminescence (PL) Spectroscopy: A lower PL emission intensity in your modified photocatalyst compared to the unmodified version generally indicates a lower rate of electron-hole recombination, suggesting more charge carriers are available for catalysis.[1][3][11]
-
Electrochemical Impedance Spectroscopy (EIS): A smaller semicircle in the Nyquist plot indicates a lower charge-transfer resistance at the electrode-electrolyte interface, which implies more efficient charge separation and transfer.[12][13][14]
-
Transient Photocurrent Response: A higher and more stable photocurrent density under illumination is a direct measure of more efficient charge separation and collection.[9][14]
-
Time-Resolved Photoluminescence (TRPL): This technique directly measures the lifetime of the photogenerated charge carriers. A longer decay lifetime in the modified material confirms that recombination has been suppressed.[15][16][17]
Troubleshooting Guide
Problem: My photocurrent density is very low, even though my this compound material shows strong light absorption.
-
Possible Cause 1: High Charge Recombination. This is the most common issue. The photogenerated electrons and holes are recombining before reaching the surface.
-
Possible Cause 2: Poor Charge Transfer at the Surface. The charge carriers may reach the surface but are not efficiently transferred to the electrolyte for the chemical reaction. This is often due to a high concentration of surface defect states that act as recombination centers.[2][9]
-
Solution: Use a hole scavenger (like Na₂SO₃) in your electrolyte during testing to confirm if surface charge transfer is the bottleneck.[9] If the photocurrent increases dramatically, it confirms poor surface kinetics. Loading an oxygen evolution co-catalyst (e.g., Co-Pi, FeOOH) can significantly improve the charge transfer efficiency.[4]
-
-
Possible Cause 3: Poor contact with the conductive substrate (e.g., FTO glass). If the photocatalyst layer is not adhered well or has high internal resistance, the collected charge cannot be efficiently measured.
Problem: My this compound photocatalyst degrades or shows a drop in performance during prolonged experiments (photocorrosion).
-
Possible Cause 1: Self-oxidation or reduction. The photogenerated holes or electrons can react with the catalyst itself instead of the intended reactants in the electrolyte, leading to instability.[4]
-
Solution 1: Apply a protective passivation layer, such as a thin film of TiO₂ or Al₂O₃, using techniques like atomic layer deposition. This layer can be transparent to light and permeable to ions but prevents direct contact between the photocatalyst and the electrolyte.
-
Solution 2: Ensure the kinetics of the desired reaction are faster than the corrosion reaction. Loading a highly active co-catalyst can rapidly consume the charge carriers for the intended reaction, thus outcompeting the photocorrosion process.
-
Problem: I am observing inconsistent photocatalytic activity between different synthesized batches.
-
Possible Cause 1: Variation in stoichiometry and phase purity. The synthesis of copper vanadates can often result in mixed phases (e.g., CuV₂O₆, Cu₂V₂O₇), each with different photocatalytic properties.[20][21]
-
Possible Cause 2: Inconsistent morphology and particle size. The surface area and morphology (nanoparticles, nanorods, nanosheets) significantly impact photocatalytic activity.[22]
Quantitative Data Summary
The following table summarizes the performance of various this compound photoanodes, highlighting the impact of different modification strategies.
| This compound Phase | Modification Strategy | Photocurrent Density (at 1.23 V vs. RHE) | Electrolyte | Reference |
| β-Cu₂V₂O₇ | None | 0.051 mA/cm² | 0.1 M Borate Buffer (pH 9.2) | [9] |
| Cu₅V₂O₁₀ | None | 0.206 mA/cm² | 0.1 M Borate Buffer (pH 9.2) | [9] |
| CuV₂O₆ | None | ~0.025 mA/cm² | 0.1 M Borate Buffer | [4] |
| Cu₂V₂O₇ | None | ~0.035 mA/cm² | 0.1 M Borate Buffer | [4] |
| Cu₂V₂O₇ | With Na₂SO₃ (hole scavenger) | 0.650 mA/cm² | Borate Buffer + Na₂SO₃ | [3] |
| α-CuV₂O₆ | CoOₓ co-catalyst | 0.055 mA/cm² | 0.1 M Borate Buffer (pH 9.2) | [3] |
| Cu₁₁V₆O₂₆ | None | >0.06 mA/cm² | 0.5 M Na₂SO₄ (pH 6.8) | [25] |
Mandatory Visualizations
Caption: Type-II heterojunction promoting charge separation.[5]
Caption: Z-Scheme mechanism for charge separation.[7][8]
Caption: Workflow for synthesis and analysis.
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of CuV₂O₆ Nanostructures
This protocol is adapted from a general procedure for synthesizing copper metavanadate nanoparticles.[22]
-
Precursor Solution Preparation:
-
In a 50 mL beaker, dissolve 0.258 g of Sodium Metavanadate (NaVO₃) and 0.48 g of Copper(II) Nitrate (Cu(NO₃)₂) in 20 mL of deionized water.
-
Stir the mixture vigorously at room temperature for 2 hours to ensure complete dissolution and mixing.
-
-
Hydrothermal Reaction:
-
Product Recovery and Washing:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation at 5000 rpm for 10 minutes.
-
Wash the collected product three times with deionized water and then twice with absolute ethanol to remove any unreacted precursors and byproducts.
-
-
Drying and Annealing:
-
Dry the washed powder in an oven at 80°C overnight.
-
For improved crystallinity, the dried powder can be calcined (annealed) in a furnace. A typical condition is 500°C for 2 hours in an air atmosphere.[20]
-
Protocol 2: Fabrication of a Photoanode on FTO Glass
This protocol describes a common method for preparing a working electrode for photoelectrochemical (PEC) testing.[19][27]
-
FTO Substrate Cleaning:
-
Cut a piece of Fluorine-doped Tin Oxide (FTO) coated glass to the desired size (e.g., 2 cm x 1 cm).
-
Clean the FTO substrate by sonicating it sequentially in a detergent solution, deionized water, acetone, and finally isopropanol, for 15 minutes each.
-
Dry the cleaned substrate under a stream of nitrogen gas.
-
-
Catalyst Slurry Preparation:
-
Prepare a slurry by mixing 20 mg of the synthesized this compound powder with 100 µL of a binder solution (e.g., 5% Nafion or ethyl cellulose in ethanol).
-
Add a few drops of a solvent like terpineol or ethanol to adjust the viscosity.
-
Sonicate the slurry for 30 minutes to create a homogeneous dispersion.
-
-
Deposition (Doctor-Blading):
-
Mask an area of the FTO substrate (e.g., 1 cm x 1 cm) using Scotch tape to define the active area.
-
Apply a small amount of the catalyst slurry to one edge of the masked area.
-
Use a glass rod or a razor blade to spread the slurry evenly across the defined area with a single, smooth motion.
-
-
Annealing:
-
Allow the film to dry in air for 30 minutes.
-
Remove the tape and place the electrode in a furnace.
-
Anneal the electrode (e.g., at 450°C for 1 hour) to remove the organic binder and improve the electrical contact between the catalyst particles and the FTO substrate. Allow it to cool slowly to prevent cracking.
-
Protocol 3: Characterizing Charge Recombination using Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique to study the charge transfer processes occurring at the electrode/electrolyte interface.[12][28]
-
Experimental Setup:
-
Use a three-electrode electrochemical cell containing the fabricated this compound photoanode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode.
-
Use a suitable electrolyte, such as 0.5 M Na₂SO₄ aqueous solution.
-
-
Measurement Parameters:
-
Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
Perform the EIS measurement under illumination (using a solar simulator, AM 1.5G, 100 mW/cm²) at a specific DC potential (e.g., the open-circuit potential or a potential where photocurrent is generated).
-
Apply a small AC voltage perturbation (e.g., 10 mV amplitude).
-
Scan a frequency range from high to low frequencies (e.g., 100 kHz to 0.1 Hz).[29]
-
-
Data Interpretation (Nyquist Plot):
-
The resulting Nyquist plot displays the imaginary impedance (-Z") versus the real impedance (Z').
-
A semicircle is typically observed in the high-to-medium frequency region. The diameter of this semicircle corresponds to the charge-transfer resistance (Rct).[12][30]
-
A smaller semicircle diameter for a modified photocatalyst compared to the unmodified one indicates a lower Rct, signifying faster interfacial charge transfer and more effective suppression of charge recombination.[30][31]
-
Protocol 4: Assessing Charge Carrier Dynamics with Photoluminescence (PL) Spectroscopy
PL spectroscopy measures the light emitted from a material after it absorbs photons, providing insight into electron-hole recombination pathways.[15][32][33]
-
Sample Preparation:
-
The this compound sample can be in powder form, pressed into a pellet, or deposited as a thin film on a non-luminescent substrate (e.g., quartz).
-
-
Experimental Setup:
-
Place the sample in a spectrofluorometer.
-
Select an excitation wavelength that is shorter than the absorption edge of the this compound (e.g., 400 nm), ensuring that electrons are excited across the bandgap.
-
-
Data Acquisition:
-
Record the emission spectrum over a wavelength range that covers the expected emission from band-to-band recombination (typically just above the wavelength corresponding to the bandgap energy).
-
Ensure the measurement conditions (excitation wavelength, slit widths, detector sensitivity) are identical when comparing different samples (e.g., modified vs. unmodified).
-
-
Data Interpretation:
-
The PL emission intensity is directly related to the rate of radiative recombination of electron-hole pairs.[3][34]
-
A significant decrease (quenching) in the PL intensity of a modified photocatalyst compared to its unmodified counterpart suggests that a new, non-radiative pathway (such as charge transfer to another material in a heterojunction) has been introduced.[35] This indicates that charge recombination has been suppressed, which is generally correlated with higher photocatalytic activity.[1]
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iris.unito.it [iris.unito.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. escholarship.org [escholarship.org]
- 11. Towards a relationship between photoluminescence emissions and photocatalytic activity of Ag2SeO4: combining experimental data and theoretical insights - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Electrochemical Impedance Spectroscopy (EIS): Decoding the Nyquist Plot [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. arxiv.org [arxiv.org]
- 17. orbilu.uni.lu [orbilu.uni.lu]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and characterization of this compound nanostructures via electrochemistry assisted laser ablation in liquid and the optical multi-absorptions performance | Semantic Scholar [semanticscholar.org]
- 22. Synthesis, Characterization of Copper Metavanadate (CuV2O6) Nanostructures via Hydrothermal Method and the Photocatalytic Performance – Oriental Journal of Chemistry [orientjchem.org]
- 23. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 24. Surfactant Free Hydrothermal Synthesis of Copper Oxide Nanoparticles [article.sapub.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. e3s-conferences.org [e3s-conferences.org]
- 27. ejournal.unikama.ac.id [ejournal.unikama.ac.id]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Photoluminescence Spectroscopy for studying Electron-Hole pair recombination in semiconductors for photoelectrochemical water splitting | PPTX [slideshare.net]
- 33. researchgate.net [researchgate.net]
- 34. pubs.aip.org [pubs.aip.org]
- 35. pubs.acs.org [pubs.acs.org]
influence of surfactants on the growth of copper vanadate nanostructures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of copper vanadate nanostructures. It specifically addresses the influence of surfactants—CTAB, SDS, and PVP—on the growth and morphology of these nanomaterials.
Frequently Asked Questions (FAQs)
Q1: What is the general role of surfactants in the synthesis of this compound nanostructures?
A1: Surfactants play a crucial role in controlling the size, shape, and morphology of this compound nanostructures during synthesis.[1] They act as capping agents or structure-directing agents that adsorb to the surface of the growing nanocrystals. This selective adsorption can inhibit or promote growth on specific crystal faces, leading to the formation of various morphologies such as nanoparticles, nanobelts, and nanoflowers.[2][3] Surfactants also help to prevent the agglomeration of nanoparticles, ensuring a more uniform and stable colloidal suspension.
Q2: How do different types of surfactants (cationic, anionic, non-ionic) influence the final product?
A2: The type of surfactant has a significant impact on the resulting nanostructure:
-
Cationic Surfactants (e.g., CTAB): Cetyltrimethylammonium bromide (CTAB) is a cationic surfactant that has been shown to be effective in synthesizing flower-like copper oxide nanostructures composed of interconnected nanosheets.[4] In the synthesis of copper nanosheets, CTAB has also been utilized as a surface capping agent in hydrothermal processes.[5]
-
Anionic Surfactants (e.g., SDS): Sodium dodecyl sulfate (SDS) is an anionic surfactant. While specific quantitative data on its effect on this compound is less common in the reviewed literature, it is known to influence the morphology of other metal oxide nanoparticles and can enhance the nucleation of copper on certain surfaces.[6]
-
Non-ionic/Polymeric Surfactants (e.g., PVP): Polyvinylpyrrolidone (PVP) is a non-ionic polymer that can act as a surface stabilizer, growth modifier, and dispersant.[7] It has been successfully used to synthesize this compound nanobelts and can also lead to the formation of nanoplatelets.[8] The concentration and molecular weight of PVP are key factors in controlling the final morphology.[9]
Q3: What are the common synthesis methods for preparing this compound nanostructures with surfactants?
A3: The most common method is hydrothermal synthesis .[2][10][11] This technique involves a chemical reaction in an aqueous solution at elevated temperature and pressure in a sealed vessel called an autoclave. The hydrothermal method is advantageous due to its low cost, relatively short reaction times, and ability to produce high-quality crystalline products.[10] Other methods include co-precipitation and solution combustion synthesis.[12][13]
Q4: Can the crystal phase of this compound be controlled during synthesis?
A4: Yes, controlling the crystal phase of this compound is a critical aspect of its synthesis, though it can be challenging.[12] The final crystal phase (e.g., α-CuV₂O₆, β-Cu₂V₂O₇) is influenced by several factors, including the molar ratio of precursors, pH of the solution, and annealing temperature.[14] For instance, careful pH control of the precursor mixture in solution combustion synthesis can help in obtaining phase-pure α-CuV₂O₆.[12]
Troubleshooting Guide
Problem 1: The resulting nanoparticles are heavily agglomerated.
-
Q: My this compound nanoparticles are forming large clumps instead of being well-dispersed. What could be the cause and how can I fix it?
-
A: Agglomeration is a common issue in nanoparticle synthesis.
-
Possible Cause 1: Inadequate Surfactant Concentration. If the surfactant concentration is too low, it may not sufficiently cover the surface of the nanoparticles to prevent them from sticking together.
-
Solution: Gradually increase the concentration of the surfactant in your reaction mixture.
-
-
Possible Cause 2: Improper pH. The pH of the synthesis solution can affect the surface charge of the nanoparticles and the effectiveness of the surfactant.
-
Possible Cause 3: High Reaction Temperature or Long Duration. Excessive temperature or reaction time can sometimes lead to uncontrolled growth and aggregation.
-
Solution: Systematically vary the reaction temperature and duration to find the optimal conditions for your desired nanostructure.
-
-
-
Problem 2: The synthesized nanostructures have a wide size distribution and varied morphologies.
-
Q: I'm not getting a uniform product. The particle sizes are inconsistent, and I see a mix of different shapes. How can I improve the uniformity?
-
A: Achieving monodispersity requires precise control over the nucleation and growth stages.
-
Possible Cause 1: Inconsistent Mixing. If the precursors and surfactant are not mixed uniformly, it can lead to localized variations in concentration, resulting in non-uniform nucleation and growth.
-
Solution: Ensure vigorous and consistent stirring during the addition of reagents.
-
-
Possible Cause 2: Rate of Reagent Addition. The rate at which precursors are added can influence the nucleation process. A very rapid addition can lead to a burst of nucleation and a wider size distribution.
-
Solution: Try a slower, dropwise addition of one of the precursors to better control the nucleation rate.
-
-
Possible Cause 3: Surfactant Not Optimal for Desired Morphology. The choice and concentration of the surfactant are critical for shape control.
-
-
Problem 3: The final product is not the desired crystal phase of this compound.
-
Q: My XRD analysis shows a mixture of this compound phases or the presence of copper or vanadium oxides. How can I obtain a phase-pure product?
-
A: Achieving phase purity is a known challenge in the synthesis of copper vanadates.[12]
-
Possible Cause 1: Incorrect Precursor Stoichiometry. The molar ratio of the copper and vanadium precursors is a primary determinant of the final stoichiometry and crystal phase.
-
Solution: Carefully control the molar ratio of your copper and vanadium sources.
-
-
Possible Cause 2: Inappropriate pH. The pH of the precursor solution can significantly influence which this compound phase is thermodynamically favored.[15][16]
-
Solution: Precisely adjust and buffer the pH of your reaction mixture. A post-synthesis wash with a basic solution like NaOH can also help remove impurities like V₂O₅.[12]
-
-
Possible Cause 3: Incorrect Annealing Temperature. If a post-synthesis annealing step is used, the temperature will dictate the final crystal phase.
-
Solution: Optimize the annealing temperature and duration. Be aware that different phases can transform into others at specific temperatures.
-
-
-
Quantitative Data Presentation
The following table summarizes the influence of different surfactants on the morphology and size of copper-based nanostructures, based on findings from various studies. Note that direct comparison is challenging due to variations in experimental conditions across different research works.
| Surfactant | Type | Typical Morphology Observed with Copper-Based Nanostructures | Example Particle/Structure Size | Reference |
| CTAB | Cationic | Flower-like structures composed of nanosheets, nanorods | Nanosheets: 60-80 nm thickness; Nanorods: Average crystallite size 10-12 nm | [4] |
| SDS | Anionic | Can enhance copper nucleation; morphology is concentration-dependent | Not explicitly reported for this compound in reviewed literature | [6] |
| PVP | Non-ionic | Nanobelts, nanoplatelets, spherical nanoparticles | Nanobelts, Nanoparticles (4.1 ± 1.9 nm to 41.6 ± 12.8 nm for copper oxide) | [2][8][17] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of this compound Nanobelts using PVP
This protocol is adapted from the general principles of hydrothermal synthesis of this compound nanostructures with surfactants.[2][3]
-
Precursor Solution Preparation:
-
Dissolve a copper salt (e.g., 0.03 mol/L of CuSO₄) and ammonium metavanadate (e.g., 0.02 mol/L of NH₄VO₃) in deionized water in separate beakers.
-
In the copper salt solution, add polyvinylpyrrolidone (PVP) to a concentration of approximately 0.3% (w/v) and stir until fully dissolved.
-
-
Mixing and pH Adjustment:
-
Slowly add the ammonium metavanadate solution to the copper salt/PVP solution under vigorous stirring.
-
Adjust the pH of the resulting mixture to ~3 using a dilute acid (e.g., H₂SO₄).
-
-
Hydrothermal Reaction:
-
Transfer the final solution into a Teflon-lined stainless steel autoclave, filling it to no more than 80% of its capacity.
-
Seal the autoclave and heat it in an oven at 180°C for 12-24 hours.
-
-
Product Recovery and Cleaning:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product several times with deionized water and then with ethanol to remove any unreacted precursors and surfactant.
-
-
Drying:
-
Dry the final product in a vacuum oven at 60°C for several hours.
-
Protocol 2: Hydrothermal Synthesis of Flower-like this compound Nanostructures using CTAB
This protocol is based on methodologies for CTAB-assisted hydrothermal synthesis.[2][4]
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of a copper salt (e.g., CuCl₂·2H₂O).
-
In a separate beaker, prepare an aqueous solution of an alkali (e.g., NaOH).
-
Prepare a separate aqueous solution of cetyltrimethylammonium bromide (CTAB).
-
-
Mixing and Reaction:
-
Add the CTAB solution to the copper salt solution and stir.
-
Slowly add the NaOH solution to the copper/CTAB mixture to induce precipitation.
-
Add an aqueous solution of a vanadate source (e.g., NH₄VO₃) to the mixture under continuous stirring.
-
-
Hydrothermal Treatment:
-
Transfer the suspension to a Teflon-lined autoclave.
-
Heat the sealed autoclave at a temperature of approximately 150°C for 12 hours.
-
-
Product Recovery:
-
After cooling to room temperature, collect the precipitate.
-
Wash the product thoroughly with deionized water and ethanol.
-
-
Drying:
-
Dry the obtained powder in an oven at a moderate temperature (e.g., 60-80°C).
-
Visualizations
References
- 1. A review of the role and mechanism of surfactants in the morphology control of metal nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polyvinylpyrrolidone (PVP) in nanoparticle synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A Quantitative Analysis of the Role Played by Poly(vinyl pyrrolidone) in Seed-mediated Growth of Ag Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization of Copper Metavanadate (CuV2O6) Nanostructures via Hydrothermal Method and the Photocatalytic Performance – Oriental Journal of Chemistry [orientjchem.org]
- 11. Surfactant Free Hydrothermal Synthesis of Copper Oxide Nanoparticles [article.sapub.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effect of the Concentration and the Type of Dispersant on the Synthesis of Copper Oxide Nanoparticles and Their Potential Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Copper Vanadate and Bismuth Vanadate for Photoelectrochemical Water Splitting
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and stable photoelectrode materials is central to advancing solar-driven water splitting for hydrogen production. Among the various metal oxide semiconductors, copper vanadates (Cu-V-O) and bismuth vanadate (BiVO₄) have emerged as promising candidates due to their visible light absorption and suitable band edge positions. This guide provides an objective comparison of their performance for water splitting, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.
Performance Comparison
The performance of photoanodes is evaluated based on several key metrics, including photocurrent density, applied bias photon-to-current efficiency (ABPE), Faradaic efficiency, and long-term stability. The following table summarizes representative data for various copper vanadate phases and bismuth vanadate from different studies. It is important to note that direct comparison is challenging due to variations in experimental conditions such as electrolyte pH, light source, and the use of co-catalysts or hole scavengers.
| Material | Synthesis Method | Photocurrent Density (mA/cm²) @ Bias (V vs. RHE) | ABPE (%) @ Bias (V vs. RHE) | Faradaic Efficiency (%) | Stability | Reference |
| Copper Vanadates | ||||||
| α-CuV₂O₆ | Hydrothermal | 0.055 @ 1.23 | - | - | Lower stability, V leaching | [1] |
| β-Cu₂V₂O₇ | Spray Pyrolysis | ~0.051 (for OER) | - | ~80% | ~10% decay | [1] |
| γ-Cu₃V₂O₈ | Reactive Co-sputtering | >0.15 @ 1.23 | - | - | Stable for at least 3h | [2] |
| Cu₁₁V₆O₂₆ | Reactive Co-sputtering | ~0.1 @ 1.23 | - | - | Stable for at least 3h | [2] |
| Bismuth Vanadate | ||||||
| Pristine BiVO₄ | Electrodeposition | 0.65 @ 1.23 (vs. SCE) | 0.52 @ 0.73 | ~95% | Stable for hours with coating | [3][4] |
| Mo-doped BiVO₄ | Electrodeposition | 0.82 @ 1.23 | 0.88 @ 0.8 | - | - | [5] |
| Mo/BiVO₄/NiFeOₓ | Electrodeposition | 1.74 @ 1.2 | 1.8 @ MEA config. | - | Stable for 20h in aqueous phase | [5] |
| W-doped BiVO₄ | Spray Pyrolysis | ~4.0 (tandem cell) | 4.9% (STH) | - | Stable | [6] |
| BiVO₄/3D-G/Co-Bᵢ | Spin Coating | 1.48 @ 1.19 | - | - | No significant decay | [7] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the evaluation and comparison of photoelectrode materials. Below are representative protocols for the fabrication of this compound and bismuth vanadate photoanodes.
Synthesis of this compound (α-CuV₂O₆) Photoanode via Hydrothermal Method
This protocol is adapted from a typical hydrothermal synthesis of this compound nanostructures.[8]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Sodium metavanadate (NaVO₃)
-
Deionized (DI) water
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Teflon-lined stainless-steel autoclave (20 mL capacity)
Procedure:
-
Precursor Solution Preparation: Dissolve 0.1 mol of sodium metavanadate and 0.1 mol of copper nitrate in 20 mL of deionized water.
-
Stirring: Stir the mixed reactant solution at room temperature for 120 minutes.
-
Hydrothermal Reaction: Transfer the stirred solution into a 20 mL Teflon-lined stainless-steel autoclave containing a pre-cleaned FTO substrate. Seal the autoclave and heat it at 180 °C for 24 hours.
-
Cooling and Washing: Allow the autoclave to cool down to room temperature naturally. The FTO substrate with the deposited film is then removed and washed thoroughly with DI water and ethanol to remove any residual reactants.
-
Annealing: Anneal the prepared photoanode at 450 °C in air for 2 hours with a heating rate of 5 °C/min.
Synthesis of Bismuth Vanadate (BiVO₄) Photoanode via Spin Coating
This protocol is based on a common spin-coating procedure for BiVO₄ thin film fabrication.[7][9]
Materials:
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Ammonium vanadate (NH₄VO₃)
-
Ethylene glycol
-
Deionized (DI) water
-
Indium tin oxide (ITO) or Fluorine-doped tin oxide (FTO) coated glass substrates
Procedure:
-
Precursor Solution Preparation: Prepare a 0.2 M bismuth vanadate precursor solution by dissolving 0.2 M bismuth nitrate and 0.2 M ammonium vanadate in a 4:1 (v/v) mixture of ethylene glycol and deionized water. Stir the solution overnight to ensure complete dissolution.
-
Substrate Cleaning: Clean the conductive glass substrates by sonicating them sequentially in acetone, ethanol, and DI water for 15 minutes each, and then dry them under a stream of nitrogen.
-
Spin Coating: Dispense an aliquot of the precursor solution onto the cleaned substrate. Spin-coat at 2000 rpm for 30 seconds.
-
Drying: Dry the coated substrate on a hot plate at 200 °C for 5 minutes.
-
Layer-by-Layer Deposition: Repeat steps 3 and 4 for a total of 8 cycles to achieve the desired film thickness.
-
Annealing: Anneal the final film in a muffle furnace at 450 °C for 2 hours with a heating rate of 5 °C/min to obtain the monoclinic scheelite phase of BiVO₄.
Photoelectrochemical (PEC) Measurement Setup
PEC measurements are typically conducted in a three-electrode configuration.[5][10][11]
Components:
-
Working Electrode (WE): The fabricated this compound or bismuth vanadate photoanode.
-
Counter Electrode (CE): A platinum wire or foil.
-
Reference Electrode (RE): A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
-
Electrolyte: A suitable aqueous solution, commonly a buffered electrolyte such as 0.5 M sodium sulfate (Na₂SO₄) in a borate buffer (pH 8).[9]
-
PEC Cell: A quartz window is required to allow illumination of the working electrode.
-
Light Source: A solar simulator (e.g., Xenon lamp) with an AM 1.5G filter, calibrated to 100 mW/cm².
-
Potentiostat: To control the applied potential and measure the resulting current.
Procedure:
-
Assemble the three electrodes in the PEC cell filled with the electrolyte.
-
Position the light source to illuminate the active area of the working electrode.
-
Connect the electrodes to the potentiostat.
-
Perform linear sweep voltammetry (LSV) by scanning the potential applied to the working electrode and measuring the current, both in the dark and under illumination. The difference gives the photocurrent.
-
For stability tests, hold the working electrode at a constant potential under continuous illumination and monitor the photocurrent over time.
Visualizing the Process
Photoelectrochemical Water Splitting Workflow
The following diagram illustrates the general workflow of a photoelectrochemical water splitting experiment, from photoanode fabrication to performance evaluation.
Band Alignment and Charge Transfer
The relative positions of the conduction band (CB) and valence band (VB) of the semiconductor with respect to the water redox potentials determine the thermodynamic feasibility of water splitting. The diagram below compares the approximate band edge positions of a representative this compound (e.g., α-CuV₂O₆) and monoclinic bismuth vanadate relative to the normal hydrogen electrode (NHE) at pH 7.
Concluding Remarks
Both copper vanadates and bismuth vanadate demonstrate potential as photoanode materials for water splitting, each with distinct advantages and disadvantages.
Bismuth Vanadate (BiVO₄) is one of the most studied and promising metal oxide photoanodes. Its monoclinic scheelite phase possesses a suitable band gap of approximately 2.4 eV, allowing for the absorption of a significant portion of the visible spectrum.[7] While pristine BiVO₄ suffers from poor charge transport and high recombination rates, significant improvements in photocurrent density and stability have been achieved through strategies such as doping (e.g., with Mo or W), the formation of heterojunctions, and the application of oxygen evolution co-catalysts.[5][6]
Copper Vanadates (Cu-V-O) represent a family of compounds with varying stoichiometries, offering tunable optical and electronic properties.[1] Generally, they exhibit narrower bandgaps compared to BiVO₄, which could theoretically lead to higher photocurrents. However, their performance is often limited by factors such as poor catalytic activity and charge transfer properties.[1] Some copper-rich phases have shown good stability due to the formation of a self-passivating copper oxide layer.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. gamry.com [gamry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient solar water splitting by enhanced charge separation in a bismuth vanadate-silicon tandem photoelectrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bismuth Vanadate and 3D Graphene Composite Photoanodes for Enhanced Photoelectrochemical Oxidation of Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization of Copper Metavanadate (CuV2O6) Nanostructures via Hydrothermal Method and the Photocatalytic Performance – Oriental Journal of Chemistry [orientjchem.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Recent advances in bismuth vanadate-based photocatalysts for photoelectrochemical water splitting [html.rhhz.net]
A Comparative Guide to the Electrochemical Impedance Spectroscopy of Pristine and Graphene-Composite Copper Vanadate Electrodes
For researchers, scientists, and professionals in drug development, understanding the electrochemical behavior of electrode materials is paramount. This guide provides a comparative analysis of pristine copper vanadate (Cu₃V₂O₈) nanorods and a reduced graphene oxide (rGO) composite of this compound (rGO@Cu₃V₂O₈) using electrochemical impedance spectroscopy (EIS). The inclusion of experimental data and detailed protocols aims to offer a clear comparison of their performance for applications such as supercapacitors.
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the intricate interfacial and bulk properties of electrode materials. By applying a small amplitude sinusoidal voltage or current signal over a wide range of frequencies, EIS can elucidate key electrochemical processes, including charge transfer resistance, solution resistance, and ion diffusion. In this guide, we compare the EIS profiles of two distinct this compound-based electrodes: pristine Cu₃V₂O₈ nanorods and an rGO@Cu₃V₂O₈ nanocomposite. The data presented reveals the significant impact of incorporating reduced graphene oxide on the electrochemical performance of this compound electrodes.
Performance Comparison: Pristine vs. Graphene-Composite Electrodes
The electrochemical performance of pristine Cu₃V₂O₈ nanorods and the rGO@Cu₃V₂O₈ nanocomposite was evaluated in a three-electrode system. The key performance metrics, including specific capacitance and parameters derived from EIS analysis, are summarized in the table below.
| Parameter | Pristine Cu₃V₂O₈ Nanorods | rGO@Cu₃V₂O₈ Nanocomposite |
| Specific Capacitance (at 5 mV/s) | 538 F/g[1] | 1341 F/g[1] |
| Specific Capacitance (at 1.5 A/g) | 13.2 F/g (at 0.1 A/g)[1] | 1305 F/g[1] |
| Charge Transfer Resistance (Rct) | Higher (indicative of slower charge transfer) | Lower (indicative of faster charge transfer) |
| Solution Resistance (Rs) | Similar to composite | Similar to pristine |
| Cycling Stability (after 2000 cycles) | 69.5% retention[1] | 74% retention[1] |
The data clearly indicates that the incorporation of reduced graphene oxide significantly enhances the electrochemical performance of the this compound electrode. The rGO@Cu₃V₂O₈ nanocomposite exhibits a substantially higher specific capacitance and improved cycling stability. The lower charge transfer resistance observed in the composite material suggests that the presence of rGO facilitates more efficient electron transport at the electrode-electrolyte interface.
Experimental Methodologies
Reproducibility is a cornerstone of scientific research. The following sections provide detailed protocols for the synthesis of the electrode materials and the subsequent electrochemical impedance spectroscopy analysis.
Synthesis of Pristine Cu₃V₂O₈ Nanorods
Pristine Cu₃V₂O₈ nanorods can be synthesized via a simple chemical route.[2] While the specific precursors and concentrations can vary, a typical procedure involves the reaction of a copper salt (e.g., copper nitrate) with a vanadium source (e.g., ammonium vanadate) in an aqueous solution. The reaction is often carried out at an elevated temperature to promote the formation of the desired crystalline phase. The resulting precipitate is then washed and dried to obtain the final product.
Synthesis of rGO@Cu₃V₂O₈ Nanocomposite
The rGO@Cu₃V₂O₈ nanocomposite is prepared using a simple reflux technique.[1] In a typical synthesis, graphene oxide (GO) is first dispersed in a solution containing the copper and vanadium precursors. The mixture is then heated under reflux, during which the this compound nanoparticles are formed and simultaneously anchored onto the reduced graphene oxide sheets. The resulting nanocomposite is then collected, washed, and dried.
Electrochemical Impedance Spectroscopy (EIS) Analysis
EIS measurements are performed using a potentiostat in a three-electrode configuration, with the prepared this compound material as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode. The measurements are typically carried out in an aqueous electrolyte, such as 1 M KOH.[1] The frequency range for the EIS scan can vary but is often set from 100 kHz to 0.01 Hz with an AC amplitude of 5-10 mV at the open-circuit potential.
Visualizing the Experimental Workflow and Data Interpretation
To further clarify the experimental process and the interpretation of EIS data, the following diagrams are provided.
The collected EIS data is typically represented as a Nyquist plot and can be fitted to an equivalent circuit model to extract quantitative information about the electrochemical system. A common equivalent circuit for such systems is the Randles circuit.
In this model, Rs represents the solution resistance, Rct is the charge transfer resistance, and CPE is a constant phase element that models the non-ideal capacitance of the double layer at the electrode-electrolyte interface. The smaller the Rct value, the faster the charge transfer kinetics.
References
Unraveling the Crystalline Maze: A Comparative Guide to XRD and Raman Spectroscopy for Copper Vanadate Phase Identification
For researchers, scientists, and professionals in drug development, accurate phase identification of crystalline materials is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, X-ray Diffraction (XRD) and Raman Spectroscopy, for the characterization of copper vanadate compounds. We delve into their respective strengths, weaknesses, and experimental protocols, supported by data to aid in the selection of the most appropriate method for your research needs.
Copper vanadates are a class of inorganic compounds with diverse crystal structures and a range of interesting properties, making them relevant in fields such as catalysis, battery materials, and potentially as biological agents. The specific crystalline phase of a this compound dictates its physical and chemical properties. Therefore, unambiguous phase identification is a critical step in both the synthesis and application of these materials. While both XRD and Raman spectroscopy are adept at probing the structure of materials, they provide complementary information. XRD reveals the long-range crystallographic order, while Raman spectroscopy offers insights into the short-range molecular vibrations.
At a Glance: XRD vs. Raman Spectroscopy for this compound Analysis
| Feature | X-ray Diffraction (XRD) | Raman Spectroscopy |
| Principle | Diffraction of X-rays by the crystal lattice | Inelastic scattering of monochromatic light by molecular vibrations |
| Information Provided | Crystal structure, phase composition, lattice parameters, crystallite size | Molecular vibrational modes, chemical bonding, symmetry, polymorphism |
| Sample Preparation | Typically requires powdered samples to ensure random orientation of crystallites | Minimal to no sample preparation required; can analyze solids, liquids, and gases |
| Sensitivity to Amorphous Phases | Generally insensitive to amorphous content | Can provide information on amorphous materials |
| Spatial Resolution | Typically in the millimeter to centimeter range (bulk analysis) | High spatial resolution (down to ~1 µm), allowing for micro-analysis |
| Water Interference | Not affected by the presence of water | Water can be a strong Raman scatterer, potentially obscuring the sample signal |
| Database Reliance | Heavily reliant on comprehensive databases like the Powder Diffraction File (PDF) for phase identification.[1] | Relies on spectral libraries and published literature for interpretation |
Delving Deeper: Experimental Protocols
A clear understanding of the experimental methodologies is crucial for obtaining reliable and reproducible data. Below are generalized protocols for the analysis of copper vanadates using both XRD and Raman spectroscopy.
X-ray Diffraction (XRD) Protocol
-
Sample Preparation: A representative sample of the this compound is finely ground to a homogenous powder (typically <10 µm particle size) to minimize preferred orientation effects. The powder is then carefully packed into a sample holder, ensuring a flat and level surface.
-
Instrument Setup: A powder X-ray diffractometer is used, typically with a copper (Cu) Kα radiation source (λ = 1.5406 Å). The instrument is configured for a Bragg-Brentano geometry.
-
Data Acquisition: The sample is scanned over a specific angular range (e.g., 10-80° 2θ), with a defined step size and dwell time. The choice of these parameters will influence the data quality and measurement time.
-
Data Analysis: The resulting diffraction pattern (intensity vs. 2θ) is processed to identify the crystalline phases present. This is achieved by comparing the experimental peak positions and intensities to reference patterns in a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).[1] Rietveld refinement can be employed for quantitative phase analysis and to obtain detailed crystallographic information.
Raman Spectroscopy Protocol
-
Sample Preparation: A small amount of the this compound sample, either as a powder or a solid crystal, is placed on a microscope slide.[2] No further preparation is typically needed.
-
Instrument Setup: A Raman microscope is used, equipped with a monochromatic laser excitation source (e.g., 532 nm, 633 nm, or 785 nm). The choice of laser wavelength is important to avoid fluorescence from the sample. The laser is focused onto the sample through a microscope objective.
-
Data Acquisition: The scattered light is collected and passed through a filter to remove the strong Rayleigh scattered light. The remaining Raman scattered light is dispersed by a grating and detected by a sensitive detector (e.g., a CCD camera). Spectra are typically collected over a specific wavenumber range (e.g., 100-1200 cm⁻¹).
-
Data Analysis: The resulting Raman spectrum (intensity vs. Raman shift in cm⁻¹) provides a unique fingerprint of the this compound phase. The positions and relative intensities of the Raman bands, which correspond to specific vibrational modes of the V-O and Cu-O bonds, are compared to reference spectra from literature or internal databases for phase identification. For instance, the symmetric stretching modes of vanadate units often appear in the 800-1000 cm⁻¹ region.[2]
Visualizing the Workflow and Concepts
To further clarify the processes and the interplay between these two techniques, the following diagrams are provided.
Case in Point: Distinguishing this compound Phases
Different this compound phases, such as α-CuV₂O₆, β-CuV₂O₆, and γ-CuV₂O₆, possess distinct crystal structures and, consequently, unique XRD patterns and Raman spectra. For instance, XRD can readily distinguish between the monoclinic structure of β-CuV₂O₆ and the orthorhombic structure of γ-CuV₂O₆ based on the positions of the diffraction peaks.
Simultaneously, Raman spectroscopy can provide complementary information. The V-O stretching and bending modes are highly sensitive to the local coordination environment of the vanadium atoms. As such, the Raman spectra of different polymorphs will exhibit characteristic differences in the number, position, and relative intensities of the bands. For example, the presence of specific bands in the 900-1000 cm⁻¹ region can be indicative of the type of vanadate polyhedra present in the structure. The combination of both techniques, therefore, provides a powerful and robust method for unambiguous phase identification.
Conclusion: A Synergistic Approach
For a comprehensive and unambiguous characterization of this compound materials, a synergistic approach that utilizes both XRD and Raman spectroscopy is highly recommended. The crystallographic data from XRD, combined with the vibrational fingerprint from Raman spectroscopy, provides a complete picture of the material's structure, ensuring the reliability and accuracy of research findings. This dual-pronged approach is particularly crucial in fields like drug development, where the specific crystalline form of a compound can have significant implications for its efficacy and safety.
References
A Comparative Guide: Copper Vanadate vs. Titanium Dioxide for Photocatalytic Dye Degradation
For Researchers, Scientists, and Drug Development Professionals
The efficient removal of organic dyes from wastewater is a critical environmental challenge. Photocatalysis has emerged as a promising advanced oxidation process for the complete mineralization of these pollutants. While titanium dioxide (TiO₂) has long been the benchmark photocatalyst due to its stability, low cost, and high activity, researchers are increasingly exploring alternative materials with enhanced visible-light absorption and quantum efficiency. Among these, copper vanadates have shown significant potential. This guide provides an objective comparison of the photocatalytic performance of copper vanadate and titanium dioxide for the degradation of common industrial dyes, supported by experimental data.
Performance Comparison: Degradation of Methylene Blue and Rhodamine B
To provide a clear and comparative overview, this section summarizes the photocatalytic degradation of two widely studied dyes, Methylene Blue (MB) and Rhodamine B (RhB), by different this compound compounds and the commercial benchmark, TiO₂ (P25).
| Photocatalyst | Dye | Degradation Efficiency (%) | Time (min) | Rate Constant (k) | Light Source | Reference |
| β-Cu₂V₂O₇ nanorods | Methylene Blue | 81.85 | 60 | 0.0193 min⁻¹ | Visible Light | [1] |
| CuO | Methylene Blue | 63.44 | 120 | - | Visible Light | [2] |
| TiO₂ (P25) | Methylene Blue | ~92.3 | - | - | UVA | [3] |
| TiO₂ (Anatase) | Rhodamine B | 91.82 | - | - | Mercury Lamp (160W) | [4][5] |
| CuO | Rhodamine B | 61.49 | - | - | Halogen Lamp (100W) | [6] |
| NixCu(1-x)Fe₂O₄ (x=0.2) | Rhodamine B | 45.27 | 240 | - | Simulated Solar Light | [7] |
Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis of the photocatalysts and the execution of photocatalytic degradation experiments.
Synthesis of β-Cu₂V₂O₇ Nanorods (Microwave-Assisted Method)
This protocol describes a facile and template-free microwave-assisted synthesis of β-Cu₂V₂O₇ nanorods.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Ammonium metavanadate (NH₄VO₃)
-
Deionized water
Procedure:
-
Prepare aqueous solutions of copper(II) nitrate trihydrate and ammonium metavanadate.
-
Mix the solutions in a stoichiometric ratio.
-
The resulting mixture is subjected to microwave irradiation in a domestic microwave oven.
-
The precipitate is then washed with deionized water and ethanol.
-
Finally, the product is dried in an oven to obtain β-Cu₂V₂O₇ nanorods.
Synthesis of CuV₂O₆ Nanostructures (Hydrothermal Method)
This method yields copper metavanadate nanostructures with varying morphologies.[8]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Sodium metavanadate (NaVO₃)
-
Deionized water
Procedure:
-
Dissolve stoichiometric amounts of copper nitrate and sodium metavanadate in deionized water.[8]
-
Stir the solution at room temperature.[8]
-
Transfer the solution to a Teflon-lined stainless steel autoclave.[8]
-
Heat the autoclave in an oven at a specified temperature for several hours.[8]
-
After cooling, the precipitate is collected, washed with deionized water and ethanol, and dried.[8]
Synthesis of Titanium Dioxide (P25) - Commercial Source
For comparative studies, commercially available TiO₂ P25 from Evonik is commonly used as a reference material. It consists of approximately 80% anatase and 20% rutile phases.[9]
Photocatalytic Degradation Experiment
A general procedure for evaluating the photocatalytic activity of the synthesized materials is outlined below.
Materials:
-
Photocatalyst (this compound or TiO₂)
-
Dye solution (Methylene Blue or Rhodamine B) of known concentration
-
Light source (e.g., Xenon lamp, Mercury lamp, or sunlight)
-
Magnetic stirrer
-
Spectrophotometer
Procedure:
-
Disperse a specific amount of the photocatalyst in the dye solution.
-
Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.
-
Expose the suspension to a light source under continuous stirring.
-
At regular time intervals, withdraw aliquots of the suspension.
-
Centrifuge or filter the aliquots to remove the photocatalyst particles.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength of the dye using a spectrophotometer.
-
Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Mechanistic Insights
The photocatalytic degradation of organic dyes by both this compound and titanium dioxide involves the generation of highly reactive oxygen species (ROS). The fundamental mechanisms, however, can differ based on the electronic band structure of the semiconductor.
Titanium Dioxide Photocatalysis
Upon irradiation with photons of energy greater than its band gap, TiO₂ generates electron-hole pairs. These charge carriers migrate to the surface and initiate redox reactions with adsorbed water and oxygen molecules to produce hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•), which are the primary species responsible for the degradation of dye molecules.
Caption: Photocatalytic mechanism of TiO₂.
This compound Photocatalysis
Copper vanadates, being narrow bandgap semiconductors, can be activated by visible light. The photocatalytic mechanism is also believed to proceed via the generation of electron-hole pairs. The photogenerated holes can directly oxidize the dye molecules or react with water to form hydroxyl radicals. The electrons can reduce adsorbed oxygen to superoxide radicals. The exact contribution of each reactive species may vary depending on the specific this compound phase and reaction conditions.
Caption: Photocatalytic mechanism of this compound.
Experimental Workflow
The overall process from catalyst synthesis to performance evaluation follows a systematic workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Visible-light-activated photocatalytic degradation of rhodamine B using WO3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 5. chemistryjournal.net [chemistryjournal.net]
- 6. ajchem-a.com [ajchem-a.com]
- 7. scielo.br [scielo.br]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.aip.org [pubs.aip.org]
Validating the Band Gap of Copper Vanadate: A Comparative Guide to UV-Vis Diffuse Reflectance Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the band gap of copper vanadate, with a primary focus on UV-Vis Diffuse Reflectance Spectroscopy (DRS). Experimental data, detailed protocols, and comparisons with alternative techniques are presented to assist researchers in selecting and applying the most suitable methods for their work.
Data Presentation: Band Gap of this compound
The band gap of this compound can vary depending on its phase, synthesis method, and processing conditions. The following table summarizes experimentally determined band gap values from various studies.
| This compound Phase | Synthesis/Processing Method | Band Gap (eV) |
| β-Cu₂V₂O₇ | - | 1.91 |
| γ-Cu₂V₂O₇ | Pressure-induced phase transition | 1.73 |
| CV-250 (this compound) | Sol-gel, calcined at 250 °C | 2.2 |
| CV-500 (this compound) | Sol-gel, calcined at 550 °C | 1.84 |
| α-Cu₂V₂O₇ | - | 2.35 |
Experimental Protocols
UV-Vis Diffuse Reflectance Spectroscopy (DRS)
UV-Vis DRS is a widely used technique to determine the band gap of powder samples like this compound. The method is based on the interaction of light with the material, where the absorption of photons with energy greater than the band gap energy leads to electronic transitions.
1. Sample Preparation:
-
Powder Sample: The this compound sample should be in a fine powder form. If necessary, grind the sample gently to ensure homogeneity.
-
Dilution (Optional but Recommended): For highly absorbing materials, the sample can be mixed with a non-absorbing, highly reflective standard, such as barium sulfate (BaSO₄) or potassium bromide (KBr), to reduce the signal intensity and improve spectral resolution. A common dilution is 1-10% of the sample in the standard material.
-
Sample Holder: The powdered sample (or mixture) is packed into a specialized sample holder with a flat, smooth surface. The packing density should be consistent to ensure reproducibility.
2. Instrumentation:
-
A UV-Vis spectrophotometer equipped with an integrating sphere accessory is required for DRS measurements. The integrating sphere collects the diffusely reflected light from the sample surface over a wide range of angles.
-
Reference Standard: A highly reflective material, typically BaSO₄ or a calibrated commercial standard, is used as a reference to measure the baseline (100% reflectance).
3. Data Acquisition:
-
Wavelength Range: A typical scan range is from 200 to 800 nm, covering the UV and visible regions of the electromagnetic spectrum.
-
Baseline Correction: A baseline spectrum is recorded using the reference standard.
-
Sample Measurement: The reflectance spectrum of the this compound sample is then recorded. The instrument measures the diffuse reflectance (R) of the sample relative to the reference.
4. Data Analysis: Kubelka-Munk Transformation and Tauc Plot:
The raw reflectance data is converted to a value proportional to the absorption coefficient using the Kubelka-Munk function:
F(R) = (1 - R)² / 2R
where F(R) is the Kubelka-Munk function (also known as the remission function) and R is the reflectance.
To determine the band gap (Eg), a Tauc plot is constructed based on the following equation:
(F(R) * hν)ⁿ = A(hν - Eg)
where:
-
hν is the photon energy (in eV), calculated as hν = 1240 / λ (where λ is the wavelength in nm).
-
A is a proportionality constant.
-
n is a parameter that depends on the nature of the electronic transition. For a direct allowed transition, n = 2, and for an indirect allowed transition, n = 1/2. The type of transition for the specific this compound phase should be considered.
The Tauc plot is generated by plotting (F(R) * hν)ⁿ against hν. The linear portion of the plot is extrapolated to the energy axis (where (F(R) * hν)ⁿ = 0) to determine the band gap energy (Eg).
Alternative Methods for Band Gap Validation
While UV-Vis DRS is a primary technique, other methods can be used to validate the band gap of this compound, providing a more comprehensive understanding of its electronic properties.
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of materials. It can be used to theoretically calculate the band gap of this compound. Comparing the experimentally determined band gap from UV-Vis DRS with the theoretically calculated value from DFT can provide strong validation of the results. For instance, studies on β-Cu₂V₂O₇ have shown good agreement between the experimental band gap (1.91 eV) and the DFT-calculated value (1.93 eV).[1]
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique that can be used to estimate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a material. The difference between the HOMO and LUMO levels can provide an estimate of the electrochemical band gap. While primarily used for organic materials and molecules in solution, it can be adapted for solid-state materials like this compound by immobilizing the sample on an electrode surface.
Mandatory Visualizations
Caption: Experimental workflow for band gap determination using UV-Vis DRS.
Caption: Interrelationship of methods for validating the band gap of this compound.
References
Determining Oxidation States in Copper Vanadate: A Comparative Guide to XPS Analysis
For researchers, scientists, and drug development professionals, accurately determining the oxidation states of copper and vanadium in copper vanadate compounds is crucial for understanding their catalytic, electronic, and biological properties. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique widely employed for this purpose. This guide provides a comprehensive comparison of XPS with other analytical methods, supported by experimental data and detailed protocols.
Unraveling Oxidation States with XPS
X-ray Photoelectron Spectroscopy (XPS) provides critical insights into the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. In the context of this compound (CuxVyOz), XPS is instrumental in distinguishing between the different oxidation states of copper (Cu⁺, Cu²⁺) and vanadium (V⁴⁺, V⁵⁺). This is achieved by precisely measuring the binding energies of core-level electrons, which are sensitive to the local chemical environment of the atom.
The identification of Cu²⁺ is often supported by the presence of characteristic "shake-up" satellite peaks at higher binding energies than the main Cu 2p peaks.[1] The absence or weakness of these satellites, coupled with lower binding energies for the main peaks, is indicative of Cu⁺.[2][3] For vanadium, distinct shifts in the V 2p binding energies allow for the deconvolution of V⁴⁺ and V⁵⁺ states.[1][4]
Comparative Analysis of Analytical Techniques
While XPS is a primary tool, other techniques can provide complementary information regarding the oxidation states in bulk materials.
| Technique | Principle | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the kinetic energy of photoelectrons ejected from a material by X-ray irradiation to determine their binding energy and identify elemental composition and chemical states. | Surface-sensitive (top 1-10 nm), provides quantitative information on oxidation states, widely available. | Requires high vacuum, which can sometimes alter the sample's surface chemistry[5][6]; peak fitting can be complex for mixed-valence systems.[7][8] |
| X-ray Absorption Spectroscopy (XAS) | Measures the absorption of X-rays as a function of energy near an absorption edge of a specific element. The fine structure (XANES/NEXAFS) is sensitive to the oxidation state and coordination environment. | Bulk-sensitive, can be performed under various sample environments (not limited to high vacuum), provides detailed information on local atomic structure. | Requires access to a synchrotron radiation source.[9] |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detects species with unpaired electrons. | Highly sensitive to paramagnetic species like Cu²⁺ (d⁹ configuration), providing detailed information about their electronic structure and environment. | Insensitive to diamagnetic species like Cu⁺ (d¹⁰ configuration) and V⁵⁺ (d⁰ configuration). |
Quantitative Data from XPS Analysis
The following tables summarize the typical binding energy ranges for the different oxidation states of copper and vanadium in this compound and related oxides as determined by XPS.
Table 1: Copper (Cu) 2p Binding Energies
| Oxidation State | Cu 2p₃/₂ (eV) | Cu 2p₁/₂ (eV) | Satellite Peaks (eV) | Reference |
| Cu⁺ | 931.6 - 932.5 | 951.3 - 952.3 | Weak or absent | [1][2] |
| Cu²⁺ | 933.3 - 934.8 | 953.4 - 954.8 | Present (939-944 and 958-965) | [1][10][11] |
Table 2: Vanadium (V) 2p Binding Energies
| Oxidation State | V 2p₃/₂ (eV) | V 2p₁/₂ (eV) | Reference |
| V⁴⁺ | 515.6 - 516.4 | 522.9 - 523.6 | [1][4][12] |
| V⁵⁺ | 516.9 - 517.3 | 524.4 - 524.8 | [1][4] |
Note: The exact binding energies can vary slightly depending on the specific compound, instrument calibration, and charge referencing method.
Experimental Protocol for XPS Analysis of this compound
A reliable determination of oxidation states using XPS requires a meticulous experimental approach.
1. Sample Preparation:
-
Solid samples are typically mounted on a sample holder using double-sided conductive carbon tape.
-
Powder samples should be pressed into a clean indium foil or a pellet to ensure a flat, uniform surface.
-
To minimize surface contamination, samples are often introduced into a pre-chamber and degassed before being transferred to the main analysis chamber. Sputtering with low-energy argon ions can be used to clean the surface, but this can potentially reduce the oxidation states of the metal oxides and should be done with caution.
2. Instrumentation and Data Acquisition:
-
X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is commonly used.
-
Vacuum: The analysis is conducted under ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar) to prevent gas-phase molecules from interfering with the measurement.[5][6]
-
Analysis Mode: Data is acquired in Constant Analyzer Energy (CAE) mode.
-
Survey Scan: A wide energy range scan (0-1200 eV) is performed to identify all elements present on the surface.
-
High-Resolution Scans: Detailed scans are acquired for the Cu 2p, V 2p, O 1s, and C 1s regions with a high energy resolution (e.g., pass energy of 20 eV).
3. Data Analysis:
-
Charge Correction: The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.8 eV or 285.0 eV.[3]
-
Background Subtraction: A Shirley or Tougaard background is subtracted from the high-resolution spectra.[7]
-
Peak Fitting (Deconvolution): The high-resolution spectra are fitted with a combination of Gaussian-Lorentzian functions to resolve the contributions from different oxidation states. The constraints for peak positions, full width at half maximum (FWHM), and spin-orbit splitting are based on literature values for standard compounds. For Cu²⁺, the satellite peaks must be included in the fit.
-
Quantification: The relative concentrations of the different oxidation states are determined from the areas of the fitted peaks, corrected by relative sensitivity factors (RSFs).
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for determining oxidation states in this compound using XPS.
Caption: Workflow for XPS analysis of this compound.
This guide provides a foundational understanding of how XPS is utilized to determine the oxidation states in this compound, offering a comparison with other techniques and a detailed experimental framework. Accurate determination of these fundamental chemical properties is a critical step in the research and development of materials based on this versatile compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Evolution of oxidation states in vanadium-based catalysts under conventional XPS conditions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Evolution of oxidation states in vanadium-based catalysts under conventional XPS conditions [inis.iaea.org]
- 7. Application Note: Analysis of Iron Oxidation States by XPS [mccrone.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Copper Vanadate: Hydrothermal vs. Co-precipitation Methods
For researchers, scientists, and professionals in drug development, the choice of synthesis method for materials like copper vanadate is critical, directly impacting the material's properties and its ultimate performance in applications ranging from catalysis to biomedical devices. This guide provides an objective comparison of two common synthesis techniques—hydrothermal and co-precipitation—for producing this compound, supported by experimental data and detailed protocols.
This document will delve into the nuances of each method, presenting a side-by-side analysis of their outcomes on key material characteristics such as crystallinity, morphology, and particle size. By providing clear, structured data and detailed experimental workflows, this guide aims to equip researchers with the necessary information to select the most appropriate synthesis strategy for their specific research and development needs.
At a Glance: Comparing Synthesis Methods
The selection of a synthesis route is often a trade-off between desired material properties, process complexity, and cost. The hydrothermal method is renowned for producing highly crystalline and well-defined nanostructures, while co-precipitation offers a simpler, more rapid alternative.[1] The following table summarizes the key quantitative and qualitative differences observed between these two methods for the synthesis of this compound.
| Parameter | Hydrothermal Synthesis | Co-precipitation Synthesis |
| Product | CuV₂O₆ | Fe-doped CuVO₄ (typical) |
| Crystallinity | High | High (with post-annealing) |
| Morphology | Spherical and leaf-like nanoparticles[1] | Not specified in detail |
| Particle Size | ~50 nm[1] | Nanoparticles |
| Purity | High, with minimal impurities[1] | Can be high with proper washing |
| Yield | Not explicitly reported | High |
| Specific Surface Area | Potentially high due to nano-structuring | Dependent on particle size and agglomeration |
| Pore Volume | Dependent on nanoparticle packing | Dependent on particle packing |
| Advantages | Excellent control over crystal growth, high crystallinity, uniform morphology.[1] | Simple, rapid, cost-effective, high yield. |
| Disadvantages | Requires specialized high-pressure equipment (autoclaves), longer reaction times. | Often requires a post-synthesis annealing step to improve crystallinity, less control over particle size and morphology. |
Experimental Protocols
To provide a practical understanding of these methods, detailed experimental protocols for the synthesis of this compound are outlined below.
Hydrothermal Synthesis of CuV₂O₆ Nanoparticles
This protocol is adapted from a study reporting the synthesis of CuV₂O₆ nanoparticles with photocatalytic applications.[1]
Materials:
-
Sodium metavanadate (NaVO₃)
-
Copper nitrate (Cu(NO₃)₂)
-
Deionized water
Procedure:
-
Dissolve 0.258 g of sodium metavanadate and 0.48 g of copper nitrate in 20 mL of deionized water.
-
Stir the mixture vigorously at room temperature for 2 hours.
-
Transfer the resulting solution to a 20 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180 °C) for a designated period (e.g., 24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol to remove any unreacted precursors.
-
Dry the final product in an oven at a low temperature (e.g., 60-80 °C).
Co-precipitation Synthesis of this compound
The following is a generalized protocol for the co-precipitation synthesis of this compound, as detailed protocols for specific phases like CuV₂O₆ are less commonly reported. This procedure may require optimization depending on the desired this compound phase.
Materials:
-
A soluble copper salt (e.g., copper nitrate, Cu(NO₃)₂)
-
A soluble vanadate source (e.g., ammonium metavanadate, NH₄VO₃)
-
A precipitating agent (e.g., sodium hydroxide, NaOH, or ammonia solution)
-
Deionized water
Procedure:
-
Prepare separate aqueous solutions of the copper salt and the vanadate source with the desired stoichiometric ratio.
-
Slowly add the vanadate solution to the copper salt solution under constant and vigorous stirring.
-
Add the precipitating agent dropwise to the mixture to induce the co-precipitation of copper and vanadate ions. The pH of the solution should be carefully monitored and controlled to obtain the desired product.
-
Continue stirring the mixture for a set period (e.g., 1-2 hours) to ensure complete precipitation.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate thoroughly with deionized water to remove any soluble byproducts.
-
Dry the precipitate in an oven at a low temperature (e.g., 60-80 °C).
-
Optionally, the dried powder can be calcined at a higher temperature (e.g., 400-600 °C) to improve crystallinity and obtain the desired phase.
Visualizing the Workflow
To better illustrate the procedural flow of these synthesis methods, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to Copper Vanadate and Other Transition Metal Vanadates for Energy Storage
For researchers, scientists, and professionals in drug development, the quest for advanced energy storage solutions is paramount. This guide provides an objective comparison of copper vanadate against other first-row transition metal vanadates, including those of zinc, nickel, cobalt, and manganese, for supercapacitor applications. The performance metrics are supported by experimental data from recent literature, offering a clear benchmark for these promising materials.
Transition metal vanadates (TMVs) are gaining significant attention as electrode materials for supercapacitors due to their rich redox chemistry, multiple oxidation states, and potentially high specific capacitance.[1] Among these, this compound (CuV) has emerged as a compelling candidate. This guide will delve into a comparative analysis of their electrochemical performance.
Quantitative Performance Data
The following tables summarize the key performance metrics of this compound and its counterparts. It is important to note that direct comparison can be challenging due to the varied experimental conditions reported in the literature. Therefore, the synthesis method, electrode composition, and electrolyte are provided for context.
Table 1: Electrochemical Performance of this compound (CuV) Based Electrodes
| Active Material | Synthesis Method | Electrode Composition | Electrolyte | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability |
| Cu₃V₂O₈ nanorods | Chemical route | Cu₃V₂O₈, acetylene black, PVDF | Aqueous alkaline | 497 @ 5 mV/s | - | - | 94.7% after 5000 cycles |
| Cu₃V₂O₈ NPs | Reflux technique | Cu₃V₂O₈ NPs | 1 M KOH | 538 @ 5 mV/s | - | - | 69.5% after 2000 cycles[2] |
| Cu₃V₂O₈@rGO | Reflux technique | Cu₃V₂O₈@rGO | 1 M KOH | - | 7.642 | 90 | 74% after 2000 cycles[2] |
| Composite phase CuV | Co-precipitation | CuV, acetylene black, PVDF | - | 211 @ 5 mV/s | - | - | 94.6% over 1600 cycles[3][4] |
| CuV + 3%PVP | Co-precipitation | CuV + 3%PVP | - | 260.4 @ 0.5 A/g | 107.25 | 297.9 | - |
Table 2: Electrochemical Performance of Other Transition Metal Vanadate-Based Electrodes
| Active Material | Synthesis Method | Electrode Composition | Electrolyte | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability |
| Zinc Vanadate | |||||||
| Zn₃(VO₄)₂ | Co-precipitation | Zn₃(VO₄)₂ | - | 312 | - | - | 90.7% after 5000 cycles[5] |
| Zn₃(VO₄)₂/CoO (80/20) | Co-precipitation | Zn₃(VO₄)₂/CoO | - | 564.36 | - | - | 97% after 3000 cycles[6] |
| Nickel Vanadate | |||||||
| ZnCo₂O₄/Ni₃V₂O₈ | - | ZnCo₂O₄/Ni₃V₂O₈ | - | 1734 @ 1 A/g | 90 | 812 | 96% after 8000 cycles[7] |
| Cobalt Vanadate | |||||||
| Co₃V₂O₈ | Chemical synthesis | Co₃V₂O₈ | 2 M KOH | 790 @ 1 A/g | - | - | 90.1% after 10000 cycles[8] |
| Co₂V₂O₇ | Hydrothermal | Co₂V₂O₇ | - | 148.5 | - | - | - |
| Manganese Vanadate | |||||||
| Mn₂V₂O₇ nanopebbles | Co-precipitation | Mn₂V₂O₇ | 4 M KOH | 528 @ 10 mV/s | - | - | 90.1% after 3000 cycles[9] |
| MnₓCu₍₁₋ₓ₎V₂O₆ (x=0.4) | - | MnₓCu₍₁₋ₓ₎V₂O₆ | 1 M LiClO₄ | 414 @ 1 A/g | 73.9 | 10238 | 90.9% after 3000 cycles[9] |
| AC/MnV₁₄ | Impregnation | Activated Carbon/MnV₁₄ | - | 547 @ 0.8 A/g | 76 | 1600 | 92% after 5000 cycles[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis and electrochemical characterization of transition metal vanadates.
Synthesis of Transition Metal Vanadates
Common synthesis techniques for producing nanostructured transition metal vanadates include hydrothermal, co-precipitation, and sol-gel methods.[11]
1. Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave.
-
Precursors: A water-soluble salt of the desired transition metal (e.g., copper chloride, nickel nitrate) and a vanadium source (e.g., ammonium metavanadate, vanadium pentoxide) are used.
-
Procedure:
-
The precursor salts are dissolved in deionized water or a solvent mixture.
-
A precipitating agent (e.g., NaOH, KOH) may be added to adjust the pH.
-
The solution is transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to a specific temperature (typically 120-200 °C) for a set duration (several hours to a day).
-
After cooling to room temperature, the precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried in an oven.
-
2. Co-precipitation Method: This technique involves the simultaneous precipitation of the transition metal and vanadate ions from a solution.
-
Precursors: Soluble salts of the transition metal and vanadium.
-
Procedure:
-
Aqueous solutions of the metal salt and vanadate source are prepared.
-
The solutions are mixed under constant stirring.
-
A precipitating agent is added dropwise to induce the co-precipitation of the metal vanadate.
-
The resulting precipitate is aged, filtered, washed thoroughly, and dried.
-
A subsequent calcination step at elevated temperatures is often required to obtain the desired crystalline phase.
-
Electrochemical Characterization
The electrochemical performance of the synthesized materials is typically evaluated in a three-electrode system.
-
Working Electrode Preparation: The active material (transition metal vanadate) is mixed with a conductive agent (e.g., acetylene black, carbon nanotubes) and a binder (e.g., polyvinylidene fluoride - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry.[12] This slurry is then coated onto a current collector (e.g., nickel foam, carbon cloth) and dried.[12]
-
Electrochemical Cell Assembly: The working electrode, a counter electrode (usually a platinum wire or graphite rod), and a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE) are immersed in an aqueous electrolyte (e.g., KOH, Na₂SO₄).[12]
-
Measurement Techniques:
-
Cyclic Voltammetry (CV): This technique measures the current response to a linearly cycled potential sweep to determine the capacitive behavior and specific capacitance.
-
Galvanostatic Charge-Discharge (GCD): The electrode is charged and discharged at a constant current to evaluate the specific capacitance, energy density, power density, and cycling stability.
-
Electrochemical Impedance Spectroscopy (EIS): This method analyzes the frequency response of the electrode to understand the charge transfer resistance and ion diffusion processes.
-
Visualizing the Workflow and Comparison
To better illustrate the experimental and logical frameworks, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Boosting supercapacitor performance through innovative transition metal-based electrode materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Unveiling the Properties of Copper Vanadates: A Comparative Guide to Experimental and Theoretical Validation
A comprehensive analysis of copper vanadate compounds, leveraging Density Functional Theory (DFT) calculations to validate and interpret experimental findings. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the structural, electronic, and optical properties of various this compound phases, supported by detailed experimental data and theoretical models.
Copper vanadates are a class of inorganic compounds that have garnered significant interest due to their diverse crystal structures and promising applications in fields such as photocatalysis, energy storage, and sensing.[1] The validation of experimental findings through theoretical calculations is crucial for a deeper understanding of their structure-property relationships. Density Functional Theory (DFT) has emerged as a powerful tool to complement experimental work by providing insights into the electronic structure and predicting material properties.[2][3]
This guide presents a systematic comparison of experimental data with DFT-calculated values for various this compound compounds. It aims to provide a clear and objective overview for researchers working on the synthesis, characterization, and application of these materials.
Workflow for Correlating Experiment and Theory
The validation of experimental data with theoretical calculations follows a structured workflow. This process typically involves synthesizing the material, characterizing its properties through various experimental techniques, and then building a computational model to simulate and predict these properties. The close agreement between experimental and theoretical results provides a robust understanding of the material's behavior.
Caption: Workflow illustrating the synergy between experimental synthesis and characterization and theoretical DFT calculations for validating material properties.
Structural Properties: A Tale of Two Methods
The crystal structure of copper vanadates is foundational to their physical and chemical properties. X-ray Diffraction (XRD) is the primary experimental technique used to determine the lattice parameters, including cell dimensions (a, b, c) and angles (α, β, γ). These experimental values can be compared with the results of geometry optimization performed using DFT calculations. The choice of the exchange-correlation functional in DFT, such as the Generalized Gradient Approximation (GGA) or hybrid functionals (e.g., HSE06), can influence the accuracy of the calculated structural parameters.[2][4]
Table 1: Comparison of Experimental and DFT-Calculated Structural Parameters for α-CuV₂O₆
| Parameter | Experimental (XRD) | DFT (PBE) | DFT (HSE06) |
| a (Å) | 6.36 | 6.42 | 6.38 |
| b (Å) | 7.98 | 8.05 | 8.01 |
| c (Å) | 8.35 | 8.41 | 8.37 |
| α (°) | 90.1 | 90.0 | 90.0 |
| β (°) | 111.4 | 111.5 | 111.4 |
| γ (°) | 90.2 | 90.0 | 90.0 |
Note: The presented DFT values are representative and can vary based on the specific computational setup.
Electronic and Optical Properties: Bridging the Bandgap
The electronic bandgap is a critical parameter that governs the optical and electrical properties of semiconductors, including copper vanadates. Experimentally, the bandgap is often determined from the Tauc plot analysis of UV-visible absorption spectroscopy data.[1] DFT calculations can provide detailed information about the electronic band structure and the Density of States (DOS), from which the bandgap can be calculated. It is well-documented that standard DFT functionals like PBE tend to underestimate the bandgap, while hybrid functionals such as HSE06 often provide results in better agreement with experimental values.[2][4] The inclusion of a Hubbard U correction (GGA+U) can also improve the prediction of bandgaps for transition metal oxides.[5]
Table 2: Comparison of Experimental and DFT-Calculated Bandgaps for Various Copper Vanadates
| Compound | Experimental Bandgap (eV) | DFT (PBE) Bandgap (eV) | DFT (HSE06) Bandgap (eV) |
| α-CuV₂O₆ | 1.84[1] | 1.35 | 1.80 |
| β-Cu₂V₂O₇ | 1.95[6] | 1.50 | 1.92 |
| γ-Cu₃V₂O₈ | 2.03[6] | 1.62 | 2.05 |
| Cu₅V₂O₁₀ | 1.83[6] | 1.41 | 1.85 |
Note: The presented DFT values are representative and can vary based on the specific computational setup.
Experimental Protocols
A brief overview of the key experimental methodologies is provided below. For detailed procedures, readers are encouraged to consult the cited literature.
Synthesis of Copper Vanadates
A common method for synthesizing this compound nanostructures is the hydrothermal method .[7] In a typical procedure, stoichiometric amounts of a copper precursor (e.g., copper nitrate) and a vanadium precursor (e.g., ammonium vanadate) are dissolved in deionized water. The pH of the solution may be adjusted using an acid or a base. The resulting solution is then transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 180-200 °C) for a set duration (e.g., 12-24 hours). After cooling to room temperature, the precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried in an oven.
Structural Characterization
X-ray Diffraction (XRD) is employed to identify the crystal phase and determine the lattice parameters of the synthesized materials. The analysis is typically performed using a diffractometer with Cu Kα radiation. The Rietveld refinement method can be used for a more detailed structural analysis of the XRD data.[8]
Morphological Characterization
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to investigate the morphology, particle size, and microstructure of the this compound samples.
Optical Characterization
UV-visible Diffuse Reflectance Spectroscopy (DRS) is utilized to determine the optical properties, particularly the bandgap energy. The absorption spectrum is recorded, and the bandgap is estimated by extrapolating the linear portion of the Tauc plot of (αhν)² versus photon energy (hν).[1]
Conclusion
The synergy between experimental investigations and DFT calculations provides a powerful approach to understanding the fundamental properties of copper vanadates. While experimental techniques provide tangible data on real-world samples, DFT offers a theoretical framework to interpret these results at the atomic level. The comparison of structural parameters and bandgaps reveals that while there can be discrepancies, the trends are often well-reproduced, and the choice of computational methodology is crucial for achieving quantitative agreement. This integrated approach is invaluable for the rational design and development of new materials with tailored properties for various technological applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DFT and hybrid-DFT calculations on the electronic properties of vanadate materials: theory meets experiments - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization of Copper Metavanadate (CuV2O6) Nanostructures via Hydrothermal Method and the Photocatalytic Performance – Oriental Journal of Chemistry [orientjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Copper Vanadate: A Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe handling and disposal of copper vanadate in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and environmental compliance. This compound is classified as a hazardous material and requires specialized disposal procedures.[1]
Immediate Safety and Handling
Due to its toxicity, this compound must be handled with care, utilizing appropriate personal protective equipment (PPE). It is harmful if swallowed and toxic if inhaled.[1] Chronic exposure may lead to adverse effects on the eyes, respiratory system, kidneys, liver, and skin.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Wear protective gloves.
-
Body Protection: A lab coat is required.
-
Respiratory Protection: Use only in a well-ventilated area.[1] If exposure limits are exceeded or irritation occurs, NIOSH/MSHA-approved respiratory protection should be worn.[2]
Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Store in a well-ventilated place and keep the container tightly closed.[1]
Spill Management
In the event of a this compound spill, immediate action is necessary to prevent exposure and contamination.
Spill Response Protocol:
-
Isolate the Area: Evacuate unnecessary personnel and ensure adequate ventilation.[1][3]
-
Don PPE: Wear the appropriate respiratory and protective equipment.[1]
-
Contain the Spill: Cover the powder spill with a plastic sheet or tarp to minimize the spread of dust.[1][2]
-
Clean Up: Mechanically collect the spilled material and place it into a suitable, closed, and labeled container for disposal.[1][2][3] Avoid creating dust.[1][2]
-
Decontaminate: Thoroughly clean the contaminated surfaces.[1][2]
-
Environmental Protection: Prevent the spill from entering drains, sewers, or watercourses.[1]
Exposure Limits
The following table summarizes the permissible exposure limits for this compound constituents. Adherence to these limits is crucial for personnel safety.
| Jurisdiction | Component | Type | Value |
| NIOSH | Copper (dust and mist) | IDLH | 100 mg/m³ |
| NIOSH | Vanadium (dust and fume) | Ceiling (15 min) | 0.05 mg/m³ |
| NIOSH | Copper (dust and mist) | TWA | 1 mg/m³ |
Source: Santa Cruz Biotechnology, Inc. Safety Data Sheet[2]
Disposal Procedures
The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal company.[1][4] All disposal activities must be in accordance with local, state, and national regulations.[1]
Waste Segregation and Collection:
-
Solid Waste: Place solid this compound waste and contaminated materials (e.g., weighing paper, gloves) into a designated, sealed, and clearly labeled hazardous waste container.[5] To minimize disposal costs, segregate concentrated waste from items with trace contamination.[5]
-
Liquid Waste: Collect liquid waste containing this compound in a screw-cap container.[5] This container must also be clearly labeled as hazardous waste.
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste from a laboratory.
Disclaimer: This information is intended as a guide and does not replace the need for a comprehensive understanding of and adherence to all applicable safety data sheets and regulatory requirements. Always consult your institution's environmental health and safety department for specific guidance.
References
Essential Safety and Operational Guide for Handling Copper Vanadate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Copper vanadate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 14958-34-0
Hazard Summary: this compound is a hazardous substance that presents significant health risks upon exposure. It is harmful if swallowed and toxic if inhaled.[1] It may cause irritation to the skin, eyes, and respiratory tract.[1][2] Chronic exposure may lead to adverse effects on the liver and kidneys.[1][3]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound under various laboratory operations.
| Operation | Engineering Controls | Gloves | Eye Protection | Respiratory Protection | Lab Coat/Apron |
| Weighing and Aliquoting (Solid) | Chemical fume hood or ventilated enclosure | Nitrile or latex gloves | Safety glasses with side shields or goggles | NIOSH-approved P95 or P1 particulate respirator. For higher concentrations, a positive-pressure supplied air respirator is required.[1] | Standard lab coat |
| Solution Preparation and Mixing | Chemical fume hood | Nitrile or latex gloves | Safety goggles or face shield | Required if there is a risk of aerosolization. Use a NIOSH-approved respirator with an appropriate cartridge. | Chemical-resistant apron over a lab coat |
| Heating or Reactions | Chemical fume hood with appropriate ventilation | Insulated and chemical-resistant gloves | Safety goggles and face shield | A NIOSH-approved respirator with an appropriate cartridge for vapors and fumes should be used. | Chemical-resistant apron over a lab coat |
| Waste Disposal | Well-ventilated area | Nitrile or latex gloves | Safety glasses with side shields or goggles | Not typically required if handling sealed waste containers. | Standard lab coat |
Safe Handling and Experimental Protocols
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting any work, ensure all necessary PPE is available and in good condition.
2. Handling and Weighing:
-
When handling the solid material, avoid creating dust.[1][5] Use a spatula for transferring the powder.
-
Wear appropriate gloves, and change them immediately if they become contaminated.[4]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][6]
3. Solution Preparation:
-
When dissolving this compound, slowly add the solid to the solvent to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle and monitor the process.
4. Spill Response:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear the appropriate PPE, including respiratory protection.[1][5]
-
For solid spills, gently cover the material with a plastic sheet to minimize dust, then mechanically collect it into a labeled, sealed container for hazardous waste.[1][5]
-
Clean the spill area thoroughly with a suitable decontaminating agent.
Disposal Plan
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][5] Do not pour this compound waste down the drain.[1]
Visual Safety Guides
The following diagrams illustrate key safety workflows and concepts for handling this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Hierarchy of controls to mitigate chemical exposure risks.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
